molecular formula C6H5F3O2 B1586577 2,2,2-Trifluoro-1-furan-2-yl-ethanol CAS No. 70783-48-1

2,2,2-Trifluoro-1-furan-2-yl-ethanol

Cat. No.: B1586577
CAS No.: 70783-48-1
M. Wt: 166.1 g/mol
InChI Key: JXBLKXYDFYQLOD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a useful research compound. Its molecular formula is C6H5F3O2 and its molecular weight is 166.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,2-Trifluoro-1-furan-2-yl-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2,2-Trifluoro-1-furan-2-yl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-furan-2-yl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLKXYDFYQLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375311
Record name 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol
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Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70783-48-1
Record name 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol
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Record name 70783-48-1
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Furan Alcohol

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 2,2,2-Trifluoro-1-furan-2-yl-ethanol is a valuable chiral building block that combines the unique electronic properties of the trifluoromethyl group with the versatile furan scaffold, a heterocycle present in numerous natural products and pharmaceuticals. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and chemical development.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol can be approached from two principal strategic directions. The first involves the initial construction of the carbon skeleton followed by a reduction of a carbonyl group. The second, more convergent approach, involves the direct formation of the C-CF₃ bond on a furan aldehyde precursor.

G cluster_0 Overall Synthetic Strategy Furan Furan Precursor_Ketone 2,2,2-Trifluoro-1-(furan-2-yl)ethanone Furan->Precursor_Ketone Route 1a: Friedel-Crafts Trifluoroacetylation 2-Furaldehyde 2-Furaldehyde Target_Alcohol 2,2,2-Trifluoro-1-furan-2-yl-ethanol 2-Furaldehyde->Target_Alcohol Route 2: Nucleophilic Trifluoromethylation Precursor_Ketone->Target_Alcohol Route 1b: Ketone Reduction

Caption: High-level overview of the two primary synthetic routes.

This guide will first detail the synthesis of the key ketone intermediate, 2,2,2-trifluoro-1-(furan-2-yl)ethanone, and then explore its reduction. Subsequently, it will cover the direct trifluoromethylation of 2-furaldehyde.

Part 1: Synthesis of the Precursor Ketone via Friedel-Crafts Acylation

The most direct route to the key intermediate, 2,2,2-trifluoro-1-(furan-2-yl)ethanone, is the Friedel-Crafts acylation of furan. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C2 position. However, it is also sensitive to strong acids, which can cause polymerization. Therefore, the choice of Lewis acid and reaction conditions is critical to achieving a successful outcome.

Mechanism: Lewis Acid-Catalyzed Trifluoroacetylation

The reaction is initiated by the activation of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), with a Lewis acid. This generates a highly electrophilic trifluoroacetylium cation or a related complex. The furan ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex). A final deprotonation step restores aromaticity and yields the desired ketone.

G cluster_1 Friedel-Crafts Trifluoroacetylation Mechanism TFAA Trifluoroacetic Anhydride (CF₃CO)₂O Electrophile Activated Electrophile [CF₃CO]⁺ TFAA->Electrophile Activation Lewis_Acid Lewis Acid (e.g., Yb(OTf)₃) Lewis_Acid->Electrophile Sigma_Complex Sigma Complex (Cationic Intermediate) Electrophile->Sigma_Complex Furan Furan Furan->Sigma_Complex Nucleophilic Attack Product 2,2,2-Trifluoro-1-(furan-2-yl)ethanone Sigma_Complex->Product Deprotonation

Caption: Mechanism of Friedel-Crafts trifluoroacetylation of furan.

Experimental Protocol: Trifluoroacetylation of Furan

This protocol utilizes ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) as a mild and effective Lewis acid catalyst, which is known to be compatible with sensitive substrates like furan.[1]

  • Materials:

    • Furan (freshly distilled)

    • Trifluoroacetic anhydride (TFAA)

    • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add Yb(OTf)₃ (0.1 equivalents).

    • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

    • Add freshly distilled furan (1.2 equivalents) to the stirred suspension.

    • Add trifluoroacetic anhydride (1.0 equivalent) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 2,2,2-trifluoro-1-(furan-2-yl)ethanone as a colorless to pale yellow oil.

  • Trustworthiness Note: The use of a mild Lewis acid and controlled temperature is crucial to prevent the acid-catalyzed polymerization of furan, a common side reaction.[2] Freshly distilled furan should be used to remove any polymeric impurities that could inhibit the reaction.

Part 2: Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

With the precursor ketone in hand, the target alcohol can be synthesized via two primary methods: reduction of the ketone or nucleophilic addition to the corresponding aldehyde.

Method A: Reduction of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

The reduction of the ketone is a reliable and high-yielding transformation. The choice of reducing agent determines the outcome, from a simple racemic alcohol to a highly enantiomerically enriched product.

Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other potentially sensitive functional groups.[3][4] Its ease of handling makes it a preferred choice over more powerful and pyrophoric hydrides like lithium aluminum hydride (LiAlH₄) for this transformation.[5][6]

G cluster_2 Hydride Reduction Workflow Ketone 2,2,2-Trifluoro-1- (furan-2-yl)ethanone Step1 1. NaBH₄, Methanol, 0 °C Ketone->Step1 Step2 2. Aqueous Workup (e.g., NH₄Cl) Step1->Step2 Alcohol Racemic 2,2,2-Trifluoro-1- furan-2-yl-ethanol Step2->Alcohol

Caption: Workflow for the achiral reduction of the ketone precursor.

  • Materials:

    • 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

  • Procedure:

    • Dissolve 2,2,2-trifluoro-1-(furan-2-yl)ethanone (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. Vigorous gas evolution (H₂) may be observed.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify by flash column chromatography if necessary.

For applications requiring a single enantiomer of the target alcohol, asymmetric reduction is essential. Biocatalysis, using whole-cell systems or isolated enzymes like alcohol dehydrogenases, offers a green and highly selective alternative to chiral chemical catalysts. These enzymatic systems can deliver either the (R)- or (S)-enantiomer with high enantiomeric excess (e.e.) by controlling the choice of microorganism or enzyme.[7]

Method B: Nucleophilic Trifluoromethylation of 2-Furaldehyde

This approach builds the final molecule by forming the C-CF₃ bond directly. It is a highly convergent strategy, starting from the readily available 2-furaldehyde.

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a safe and effective source of a nucleophilic trifluoromethyl group.[8][9] It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the transient trifluoromethyl anion (CF₃⁻).[7][10]

G cluster_3 Ruppert-Prakash Reaction Mechanism TMSCF3 TMSCF₃ Anion [CF₃]⁻ Anion TMSCF3->Anion Activation TMS_Ether Silyl-Protected Product TMSCF3->TMS_Ether TBAF TBAF (cat.) TBAF->Anion Alkoxide Trifluoromethylated Alkoxide Anion->Alkoxide Aldehyde 2-Furaldehyde Aldehyde->Alkoxide Nucleophilic Attack Alkoxide->TMS_Ether Silyl Trap Final_Product Target Alcohol TMS_Ether->Final_Product Desilylation (H₃O⁺)

Caption: Mechanism of nucleophilic trifluoromethylation via the Ruppert-Prakash reagent.

  • Materials:

    • 2-Furaldehyde (freshly distilled)

    • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

    • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl, 1M aqueous solution)

    • Diethyl ether

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

    • Add freshly distilled 2-furaldehyde (1.0 equivalent) and TMSCF₃ (1.5 equivalents).

    • Add TBAF solution (0.1 equivalents) dropwise via syringe. An exothermic reaction may be observed.

    • Stir the mixture at 0 °C for 2-3 hours.

    • Monitor the reaction by TLC or GC-MS to confirm the formation of the intermediate silyl ether.

    • Upon completion, add 1M HCl solution and stir vigorously at room temperature for 1 hour to effect desilylation.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality Note: The reaction is initiated by a catalytic amount of fluoride. The fluoride attacks the silicon atom of TMSCF₃, generating the CF₃⁻ anion. This anion then adds to the aldehyde. The resulting alkoxide is trapped by another molecule of TMSCF₃, forming a stable TMS-protected alcohol and regenerating the fluoride catalyst, allowing the catalytic cycle to continue.[10]

Part 3: Product Purification and Characterization

Purification of 2,2,2-trifluoro-1-furan-2-yl-ethanol is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate solvent gradient. The product is a stable, typically colorless oil.

Spectroscopic Data Analysis

Confirmation of the product structure relies on a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum is highly characteristic.

    • Furan Protons: Three distinct signals in the aromatic region (~6.3-7.5 ppm) corresponding to the protons on the furan ring.[11]

    • Methine Proton (-CH(OH)-): A quartet around 5.0-5.2 ppm. The splitting into a quartet is due to coupling with the three adjacent fluorine atoms (JH-F ≈ 6-8 Hz).

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR:

    • Furan Carbons: Four signals in the range of ~108-155 ppm.[12]

    • Methine Carbon (-CH(OH)-): A quartet around 68-72 ppm, split by the one-bond coupling to the three fluorine atoms (¹JC-F ≈ 30-35 Hz).

    • Trifluoromethyl Carbon (-CF₃): A quartet around 124-126 ppm, with a large one-bond coupling to fluorine (¹JC-F > 280 Hz).

  • ¹⁹F NMR:

    • A single signal, typically a doublet, around -77 to -79 ppm (relative to CFCl₃), resulting from the three equivalent fluorine atoms coupling to the adjacent methine proton.[13][14]

  • Mass Spectrometry (Electron Ionization):

    • The molecular ion peak (M⁺) at m/z = 166 should be observable.

    • Key fragmentation patterns would include the loss of the CF₃ group (M - 69), leading to a prominent peak at m/z = 97, which corresponds to the furfuryl cation. Another expected fragment is the furanoyl cation at m/z = 95.

Parameter Synthesis via Reduction Synthesis via Trifluoromethylation
Starting Material 2,2,2-Trifluoro-1-(furan-2-yl)ethanone2-Furaldehyde
Key Reagent Sodium Borohydride (NaBH₄)Ruppert-Prakash Reagent (TMSCF₃)
Typical Yield >90%70-85%
Key Advantage High yield, simple procedureConvergent, starts from simple aldehyde
Considerations Requires synthesis of ketone precursorReagent cost, moisture sensitivity

Conclusion

The synthesis of 2,2,2-trifluoro-1-furan-2-yl-ethanol is readily achievable through well-established organic transformations. The choice between the two primary routes—reduction of a pre-formed trifluoromethyl ketone or direct nucleophilic trifluoromethylation of 2-furaldehyde—depends on factors such as starting material availability, scalability, and the desired stereochemical outcome. The reduction pathway is often higher yielding and straightforward, while the trifluoromethylation approach offers a more convergent synthesis. For researchers requiring enantiopure material, enzymatic asymmetric reduction of the ketone stands out as a powerful and environmentally benign strategy. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this valuable fluorinated building block.

References

  • LookChem. (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol. Available from: [Link]

  • NMR-DB. 19F NMR Introduction. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available from: [Link]

  • ResearchGate. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Zenodo. Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Available from: [Link]

  • Royal Society of Chemistry. Regiodivergent synthesis of trisubstituted furans through Tf2O-catalyzed Friedel–Crafts acylation. Available from: [Link]

  • Semantic Scholar. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Available from: [Link]

  • SlidePlayer. Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Available from: [Link]

  • NIST WebBook. Ethanol, 2,2,2-trifluoro-. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Royal Society of Chemistry. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent. Available from: [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • National Center for Biotechnology Information. Anion-Initiated Trifluoromethylation by TMSCF3. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]

  • ResearchGate. Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Available from: [Link]

Sources

physicochemical properties of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 70783-48-1). As a molecule integrating the influential trifluoromethyl group with a furan heterocycle, it represents a potentially valuable building block for the synthesis of novel therapeutic agents and functional materials. Due to the limited availability of direct experimental data in public literature, this document adopts a predictive and comparative approach. By synthesizing data from structurally analogous compounds—namely 2,2,2-Trifluoroethanol (TFE) and various furan-2-yl-ethanols—we provide expert insights into the expected properties of the title compound. This guide offers detailed theoretical explanations for these properties, presents structured protocols for their experimental determination, and serves as a foundational resource for researchers, chemists, and drug development professionals working with this and other novel fluorinated compounds.

Introduction and Molecular Identity

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a secondary alcohol characterized by two key structural motifs: the highly electronegative trifluoromethyl (-CF₃) group and the aromatic furan ring. This unique combination is anticipated to bestow a distinct set of chemical and physical properties that are highly relevant in the field of medicinal chemistry and material science. The -CF₃ group is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates, while the furan ring is a versatile pharmacophore and synthetic intermediate.

1.1. Chemical Identity

  • IUPAC Name: 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol

  • CAS Number: 70783-48-1[1]

  • Molecular Formula: C₆H₅F₃O₂

  • Molecular Weight: 166.10 g/mol

1.2. Rationale for Physicochemical Characterization A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its effective application in research and development. Properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of a molecule's behavior in both biological and chemical systems. They govern everything from reaction kinetics and purification efficiency to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) in drug development. This guide bridges the current data gap by providing a robust framework for understanding and utilizing 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

Core Physicochemical Properties: A Predictive Analysis

The properties of the title compound are best understood by dissecting the contributions of its constituent parts: the 2,2,2-trifluoroethanol backbone and the furan ring.

2.1. Thermal Properties

  • Melting Point: A predicted melting point for the 3-furyl isomer is -16.13°C.[2] The parent TFE has a melting point of approximately -44°C.[5] The planar, aromatic furan ring may facilitate more ordered packing in the solid state compared to TFE, suggesting that the melting point of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is likely to be higher than that of TFE.

2.2. Acidity (pKa)

The pKa of an alcohol is a measure of the stability of its conjugate base (the alkoxide). The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This inductively stabilizes the negative charge on the oxygen atom of the corresponding alkoxide, making the alcohol significantly more acidic than its non-fluorinated counterparts.

  • 2,2,2-Trifluoroethanol (TFE): Exhibits a pKa of approximately 12.4.[3][5]

  • Ethanol: Has a pKa of about 16.

Given that the furan ring's electronic effect on the alcohol moiety is less pronounced than that of the -CF₃ group, it is reasonable to predict that the pKa of 2,2,2-Trifluoro-1-furan-2-yl-ethanol will be in a similar range to that of TFE, likely between 12 and 13 . This enhanced acidity is a critical consideration for its handling, reactivity, and interactions in biological systems.

2.3. Solubility Profile

Solubility is dictated by the principle of "like dissolves like." The molecule possesses both polar (hydroxyl group, furan oxygen) and non-polar/lipophilic (furan's carbon framework, trifluoromethyl group) regions.

  • Polar Protic Solvents (e.g., Methanol, Water): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting good solubility in these solvents. TFE itself is miscible with water.[3][4] The furan ring introduces some hydrophobicity, so while solubility in water is expected, it may not be complete miscibility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents can accept hydrogen bonds from the compound's hydroxyl group, leading to an expectation of high solubility.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): The hydrophobic furan ring and trifluoromethyl group will promote solubility in these solvents, although the polar hydroxyl group will limit it.

A qualitative summary of the expected solubility is presented in the table below.

2.4. Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.

  • 2,2,2-Trifluoroethanol (TFE): Has a calculated XLogP3 of 0.4.[6]

  • 1-(Furan-2-yl)ethanol: The addition of the furan ring increases the carbon count and surface area, which generally increases lipophilicity.

The trifluoromethyl group, while highly polar, often increases a molecule's overall lipophilicity. Therefore, it is predicted that 2,2,2-Trifluoro-1-furan-2-yl-ethanol will be a moderately lipophilic compound, with a predicted LogP likely in the range of 1.5 to 2.5 . This would be a favorable range for many drug development applications.

Data Summary and Visualization

3.1. Table of Physicochemical Properties

PropertyValue for 2,2,2-Trifluoro-1-furan-2-yl-ethanolReference Compound DataSource
CAS Number 70783-48-1-[1]
Molecular Formula C₆H₅F₃O₂-
Molecular Weight 166.10 g/mol -
Boiling Point Predicted > 78°C (at atm. pressure)40°C @ 0.1 mmHg (3-furyl isomer)[2]
Melting Point Predicted > -44°C-16.13°C (Predicted, 3-furyl isomer)[2]
pKa Estimated 12-13~12.4 (for TFE)[3][5]
LogP Estimated 1.5-2.50.4 (XLogP3 for TFE)[6]
Solubility See Section 2.3TFE is miscible with water[3]

3.2. Visualizing Structure-Property Relationships

The interplay between the molecule's structural features and its key physicochemical properties can be visualized as follows.

G cluster_features Structural Features cluster_properties Physicochemical Properties feature feature property property CF3 Trifluoromethyl (-CF₃) Group Acidity High Acidity (Low pKa) CF3->Acidity Inductive Effect Lipophilicity Increased Lipophilicity CF3->Lipophilicity Increases LogP Metabolic_Stability Metabolic Stability CF3->Metabolic_Stability Blocks Oxidation OH Hydroxyl (-OH) Group OH->Acidity Solubility Modulated Solubility OH->Solubility H-Bonding Furan Furan Ring Furan->Solubility Polar O-atom Furan->Lipophilicity Hydrophobic Surface G Start Start: Excess Solute + Known Volume of Solvent Equilibrate Equilibrate (e.g., 24h at 25°C) with Agitation Start->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Sample Sample Supernatant & Dilute Separate->Sample Analyze Analyze (HPLC or LC-MS) vs. Standard Curve Sample->Analyze End End: Calculate Solubility (mg/mL) Analyze->End

Caption: Experimental workflow for determining solubility via the shake-flask method.

4.2. Protocol for Determining Partition Coefficient (LogP)

  • Preparation: Prepare a mutually saturated solution of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Mix this solution with an equal volume of the n-octanol phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for an extended period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a compound with significant potential, defined by the interplay of its electron-withdrawing trifluoromethyl group and its aromatic furan heterocycle. While direct experimental data is sparse, a scientifically rigorous analysis of its structural analogues allows for the formulation of reliable predictions regarding its physicochemical properties. It is expected to be a moderately lipophilic, acidic alcohol with versatile solubility. The experimental protocols detailed herein provide a clear pathway for the empirical validation of these properties, empowering researchers to fully characterize and exploit this promising molecule in their synthetic and developmental endeavors.

References

Sources

An In-depth Technical Guide to the Molecular Structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol, a chiral fluorinated alcohol with significant potential in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group adjacent to a chiral center and a furan moiety introduces unique electronic and steric properties that are highly desirable in the design of novel therapeutic agents. This document elucidates the key structural features of this molecule through an examination of its synthesis, predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and conformational analysis. Detailed experimental protocols and data interpretation are provided to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Strategic Value of Fluorinated Furan Scaffolds

The furan nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Furan derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Concurrently, the introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug design.[2] The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

The compound 2,2,2-Trifluoro-1-furan-2-yl-ethanol (CAS No. 70783-48-1) represents a confluence of these two important structural motifs. As a chiral alcohol, it serves as a valuable building block for the asymmetric synthesis of more complex molecules. The trifluoromethyl group's strong electron-withdrawing nature profoundly influences the acidity of the adjacent hydroxyl group and the reactivity of the carbinol center, making it a unique synthon for further chemical elaboration. This guide aims to provide a detailed understanding of its molecular architecture, which is fundamental to harnessing its potential in drug development.

Molecular Properties and Synthesis

Core Molecular Characteristics
PropertyValue
IUPAC Name 2,2,2-Trifluoro-1-(furan-2-yl)ethanol
CAS Number 70783-48-1
Molecular Formula C₆H₅F₃O₂
Molecular Weight 166.10 g/mol
Enantioselective Synthesis: A Biocatalytic Approach

The synthesis of enantiomerically pure 2,2,2-Trifluoro-1-furan-2-yl-ethanol is paramount for its application as a chiral building block. The most direct and efficient route is the asymmetric reduction of the corresponding ketone, 2-trifluoroacetylfuran. Biocatalysis, employing alcohol dehydrogenases (ADHs), offers a green and highly selective method for this transformation.[3] The following protocol is based on the enzymatic reduction of 2-trifluoroacetylfuran, a method that has been shown to be effective for producing the (R)-enantiomer.[3]

G cluster_0 Precursor cluster_1 Biocatalytic System cluster_2 Product 2-Trifluoroacetylfuran 2-Trifluoroacetylfuran ADH_System Alcohol Dehydrogenase (e.g., TADH) Cofactor Regeneration System (G-6-P, NADP, G-6-P Dehydrogenase) 2-Trifluoroacetylfuran->ADH_System Asymmetric Reduction (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol ADH_System->(R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol High Enantioselectivity

Sources

Spectroscopic Characterization of 2,2,2-Trifluoro-1-furan-2-yl-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a fluorinated organic compound of increasing interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The furan moiety, a five-membered aromatic heterocycle, is a common scaffold in numerous biologically active compounds. Understanding the precise structure and electronic properties of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Analysis: An Integrated Approach

The definitive characterization of a novel or synthesized compound like 2,2,2-Trifluoro-1-furan-2-yl-ethanol relies on a synergistic application of various spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Mass spectrometry offers information about the molecular weight and the fragmentation pattern, which aids in confirming the molecular formula and connectivity. This guide will delve into each of these techniques, presenting predicted data, standardized protocols, and the scientific rationale behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is predicted to exhibit distinct signals corresponding to the furan ring protons, the methine proton, and the hydroxyl proton. The trifluoromethyl group, while not directly observed in ¹H NMR, will influence the spectrum through coupling with the adjacent methine proton.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5'~7.4Doublet of doubletsJ ≈ 1.8, 0.9
H-3'~6.4Doublet of doubletsJ ≈ 3.2, 0.9
H-4'~6.3Doublet of doubletsJ ≈ 3.2, 1.8
CH-OH~5.2Quartet³J(H,F) ≈ 6-8
OHVariableSinglet (broad)-

Causality Behind Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is crucial to avoid large solvent signals that would obscure the analyte's protons. A standard 400 MHz spectrometer provides sufficient resolution for unambiguous signal assignment in a molecule of this size. The quartet multiplicity of the methine proton is a direct result of its coupling to the three equivalent fluorine atoms of the trifluoromethyl group.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2,2-Trifluoro-1-furan-2-yl-ethanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Caption: Carbon connectivity in the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3400Broad, StrongO-H stretch (alcohol)
~3100MediumC-H stretch (aromatic)
~2900WeakC-H stretch (aliphatic)
~1600, ~1500MediumC=C stretch (furan ring)
~1250-1050StrongC-F stretch (trifluoromethyl)
~1100StrongC-O stretch (alcohol)

Authoritative Grounding: The presence of a strong, broad absorption around 3400 cm⁻¹ is a hallmark of the hydroxyl group's O-H stretch, broadened by hydrogen bonding. The intense absorptions in the 1250-1050 cm⁻¹ region are highly characteristic of C-F stretching vibrations, providing compelling evidence for the trifluoromethyl group. [1] Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This is invaluable for determining the molecular weight and for gaining insights into the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
166[M]⁺ (Molecular Ion)
149[M - OH]⁺
97[M - CF₃]⁺
69[CF₃]⁺

Expertise in Interpretation: Upon electron ionization, the molecular ion [M]⁺ is expected at an m/z of 166. A common fragmentation pathway for alcohols is the loss of a hydroxyl radical, leading to a peak at m/z 149. The bond between the methine carbon and the furan ring is also susceptible to cleavage, which would result in a fragment at m/z 97, corresponding to the loss of the trifluoromethyl group. The observation of a peak at m/z 69 is a strong indicator of the [CF₃]⁺ fragment.

Experimental Protocol for Mass Spectrometry (GC-MS)

  • Sample Introduction: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.

  • Ionization: The separated compound then enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Fragmentation Pathway

G M [M]⁺ (m/z 166) M_minus_OH [M - OH]⁺ (m/z 149) M->M_minus_OH -OH M_minus_CF3 [M - CF₃]⁺ (m/z 97) M->M_minus_CF3 -CF₃ CF3 [CF₃]⁺ (m/z 69) M->CF3

Caption: Predicted fragmentation of the molecular ion.

Safety and Handling

Fluorinated alcohols should be handled with care. They can be irritants to the skin, eyes, and respiratory system. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound or closely related analogs.

Conclusion

The spectroscopic characterization of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is achieved through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. The data from these methods provide a cohesive and validated structural assignment. The key spectroscopic signatures include the characteristic ¹H and ¹³C NMR signals of the furan ring, the quartet splitting pattern of the methine proton and carbon due to coupling with the trifluoromethyl group, the strong O-H and C-F stretching vibrations in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide provides the foundational spectroscopic information necessary for researchers and scientists working with this and related fluorinated compounds.

References

Sources

The Strategic Emergence of Furan-Based Fluorinated Alcohols: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically relevant scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a specialized, yet highly significant, class of molecules: furan-based fluorinated alcohols. We will traverse the historical landscape of organofluorine chemistry that paved the way for their development, from the pioneering work of the 19th century to the sophisticated synthetic methodologies of the 21st. This document will detail the evolution of synthetic strategies, providing explicit experimental protocols for key transformations. Furthermore, we will examine the profound impact of fluorination on the physicochemical properties of furan alcohols and their subsequent applications in drug discovery and materials science, supported by quantitative data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique and potent chemical class.

Introduction: The Symbiotic Power of Furan and Fluorine

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as a bioisostere for phenyl and thiophene rings, make it a versatile building block for creating bioactive molecules.[1] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Parallel to the rise of heterocyclic chemistry, the introduction of fluorine into organic molecules has become a transformative strategy in drug design. The first fluorinated drug, fludrocortisone, was approved in 1954, marking a new era in pharmaceutical development.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[2][3] This strategic use of fluorine has led to a significant number of blockbuster drugs, with fluorinated compounds now representing a substantial portion of all pharmaceuticals on the market.[2][3]

The convergence of these two powerful motifs—the furan ring and the fluorine atom—has given rise to furan-based fluorinated compounds, a class of molecules with immense potential. This guide will specifically focus on the discovery and history of furan-based fluorinated alcohols, exploring the journey from foundational chemical principles to their synthesis and application.

Historical Foundations: Paving the Way for Fluorinated Heterocycles

The story of furan-based fluorinated alcohols is built upon the broader history of organofluorine chemistry, a field that began even before the isolation of elemental fluorine.[4]

  • Early Milestones: The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 prepared benzoyl fluoride.[4] However, the field was truly unlocked in 1886 when Henri Moissan successfully isolated the highly reactive elemental fluorine.[4] This breakthrough provided the means to controllably introduce fluorine into organic molecules.

  • The Swarts Reaction: A Paradigm Shift: A pivotal moment in the practical synthesis of organofluorine compounds came in 1892 with the work of Belgian chemist Frédéric Swarts.[5] He developed a method of halogen exchange, now known as the Swarts reaction, which uses metal fluorides like antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine.[5][6] This reaction was a significant advancement, offering a much safer and more controlled method of fluorination than using elemental fluorine. The Swarts reaction became a workhorse in early organofluorine chemistry and was instrumental in the synthesis of the first chlorofluorocarbons (CFCs).[5]

  • The Rise of Fluorinated Heterocycles: While early work focused on aliphatic and aromatic fluorinated compounds, the intensive development of fluorinated heterocyclic chemistry began in earnest after World War II.[4] Scientists began to recognize that the introduction of fluorine into heterocyclic scaffolds could lead to compounds with novel and enhanced biological activities.[4] This set the stage for the exploration of fluorinated derivatives of furan and, subsequently, furan-based fluorinated alcohols.

Synthetic Strategies for Furan-Based Fluorinated Alcohols

The synthesis of furan-based fluorinated alcohols can be broadly approached in two ways: by constructing the fluorinated furan ring from acyclic precursors already bearing fluorine atoms, or by introducing fluorine or a fluoroalkyl group onto a pre-existing furan alcohol scaffold.

Building from Fluorinated Precursors

One of the most effective strategies involves the cyclization of fluorinated building blocks. This approach offers excellent control over the position of the fluorine-containing substituent. A common precursor for trifluoromethylated furans is 3-bromo-1,1,1-trifluoroacetone.

Workflow for the Synthesis of 2-(Trifluoromethyl)furans from Fluorinated Building Blocks

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A 3-Bromo-1,1,1-trifluoroacetone C Base-Mediated Cyclization A->C B β-Ketonitrile B->C D Dihydrofuranol C->D Cyclization E 2-(Trifluoromethyl)furan D->E Dehydration (e.g., H₂SO₄)

Caption: Synthesis of 2-(trifluoromethyl)furans via cyclization.

This protocol is adapted from the general method described by the Weng group for the construction of 2-trifluoromethylated furans.[7]

  • Reaction Setup: To a solution of a β-ketonitrile (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) in a round-bottom flask, add a base such as potassium carbonate (1.5 mmol).

  • Addition of Fluorinated Precursor: Add 3-bromo-1,1,1-trifluoroacetone (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the intermediate dihydrofuranol.

  • Dehydration: Dissolve the purified dihydrofuranol in a suitable solvent and treat with a dehydrating agent such as sulfuric acid to yield the final 2-(trifluoromethyl)furan product.

Direct Fluorination and Fluoroalkylation of Furan Alcohols

Introducing fluorine directly onto the furan ring of a pre-formed alcohol is challenging due to the electron-rich nature of the furan ring, which can lead to side reactions and decomposition.[8] Therefore, this is a less common approach. However, the introduction of fluoroalkyl groups, particularly the trifluoromethyl group, is more feasible.

Workflow for Direct Fluoroalkylation of a Furan Derivative

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A 2-Substituted Furan (e.g., Furfuryl Alcohol Derivative) D Radical Fluoroalkylation A->D B Fluoroalkyl Radical Source (e.g., from Togni reagent) B->D C Initiator (e.g., light, radical initiator) C->D E Fluoroalkylated Furan Radical D->E Radical Addition F 5-Fluoroalkyl-2-Substituted Furan E->F Hydrogen Abstraction

Caption: Radical fluoroalkylation of a furan derivative.

Physicochemical Properties and Biological Implications

The introduction of a fluorine atom or a trifluoromethyl group to the furan alcohol scaffold has profound consequences for its physical, chemical, and biological properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can significantly increase the half-life of a drug.[2]

  • Lipophilicity: Fluorine is highly electronegative but also lipophilic. The introduction of fluorine can increase a molecule's ability to cross cell membranes, which can enhance its bioavailability.[2][3]

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution in the furan ring, potentially leading to stronger interactions with biological targets through hydrogen bonding or dipole-dipole interactions.[2]

  • Conformational Control: The presence of a bulky trifluoromethyl group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a receptor.

Applications in Drug Discovery and Materials Science

While the class of furan-based fluorinated alcohols is still emerging, several examples highlight their potential in medicinal chemistry. The trifluoromethyl group is a particularly common fluorinated moiety in pharmaceuticals.[9]

Case Studies and Bioactivity Data

The precise, quantitative bioactivity data for many furan-based fluorinated alcohols is often proprietary or embedded in complex medicinal chemistry literature. However, we can analyze the impact of fluorination by looking at related heterocyclic systems where such data is available. For instance, studies on fluorinated lepidilines, which are imidazole-based natural products, have shown that the introduction of fluorinated substituents can dramatically increase cytotoxicity against cancer cell lines.[10]

Compound ClassModificationObserved Biological EffectReference
LepidilinesIntroduction of fluorinated benzyl substituentsSignificant increase in cytotoxicity against HeLa and A549 cancer cell lines.[10]
BenzimidazolesFluorinationPotent inhibitory activity against multiple HCV genotypes.[11]
IndazolesFluorination at C6Significantly enhanced ROCK1 inhibitory potency and increased oral bioavailability.[11]

This data, while not exclusively on furan-based fluorinated alcohols, strongly supports the principle that fluorination of heterocyclic scaffolds is a powerful strategy for enhancing biological activity.

Conclusion and Future Outlook

The journey of furan-based fluorinated alcohols, from the foundational discoveries in organofluorine chemistry to their modern synthesis, showcases a remarkable evolution in chemical science. While the direct history of this specific subclass is not as linear as that of broader organofluorine chemistry, its development is a testament to the cumulative knowledge gained over more than a century of research. The strategic combination of the versatile furan scaffold with the unique properties of fluorine continues to be a promising avenue for the discovery of new therapeutics and advanced materials. As synthetic methodologies become more refined and our understanding of fluorine's influence on biological systems deepens, we can anticipate that furan-based fluorinated alcohols will play an increasingly important role in addressing challenges in medicine and beyond.

References

  • Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. [Link]

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). MDPI. [Link]

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. [Link]

  • Define the Swarts reaction. (n.d.). CK-12 Foundation. [Link]

  • Swarts reaction mechanism. (n.d.). BYJU'S. [Link]

  • Bioactivity Data of Compounds 1−6. (n.d.). ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Download. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. (n.d.). RSC Publishing. [Link]

  • Synthesis of fluorofurans and perfluoroalkylfurans. (n.d.). ResearchGate. [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). ResearchGate. [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

  • Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. (n.d.). PubMed. [Link]

  • Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. (n.d.). NIH. [Link]

  • Polymerization of furfuryl alcohol with trifluoroacetic acid: The influence of experimental conditions. (n.d.). ResearchGate. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI. [Link]

  • Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (n.d.). MDPI. [Link]

  • Direct Synthesis of Furfuryl Alcohol from Furfural: Catalytic Performance of Monometallic and Bimetallic Mo and Ru Phosphides. (n.d.). OSTI.GOV. [Link]

  • Novel Route to 2-Trifluoromethylated Benzofurans. (n.d.). Sci-Hub. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. (n.d.). PMC - NIH. [Link]

  • Direct synthesis of furfuryl alcohol from furfural: catalytic performance of monometallic and bimetallic Mo and Ru phosphides. (n.d.). RSC Publishing. [Link]

  • DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate. (n.d.). OUCI. [Link]

Sources

A Theoretical Guide to the Conformational Landscape of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of 2,2,2-Trifluoro-1-furan-2-yl-ethanol. In the absence of direct experimental studies on this specific molecule, this document synthesizes established computational and spectroscopic methodologies from research on analogous fluorinated alcohols and furan derivatives. It is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the three-dimensional structure and intramolecular interactions of this and similar compounds. The guide details a robust workflow, from initial conformational searching to high-level quantum chemical calculations and interpretation of predicted spectroscopic data, to elucidate the critical structural features governing the molecule's behavior.

Introduction: The Significance of Conformational Analysis in Fluorinated Molecules

The introduction of fluorine into organic molecules profoundly alters their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,2,2-Trifluoro-1-furan-2-yl-ethanol combines the electron-withdrawing trifluoromethyl group, a chiral center, a hydroxyl group capable of hydrogen bonding, and an aromatic furan ring. This unique combination of functionalities suggests a complex conformational landscape governed by a delicate balance of steric and electronic interactions.

Understanding the preferred three-dimensional arrangement of these groups is paramount for:

  • Rational Drug Design: The conformation of a molecule dictates its interaction with protein binding sites.[2]

  • Predicting Reactivity: The accessibility of reactive sites is conformation-dependent.

  • Interpreting Spectroscopic Data: Relating observed spectral features to specific molecular structures.

This guide outlines a theoretical approach to dissect the conformational preferences of 2,2,2-Trifluoro-1-furan-2-yl-ethanol, focusing on the interplay between the furan ring and the trifluoroethanol moiety.

Theoretical Methodology: A Step-by-Step Computational Workflow

A hierarchical computational approach is recommended to efficiently and accurately explore the conformational space of 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

Initial Conformational Search

The first step is to generate a diverse set of possible conformations. Molecular mechanics force fields are suitable for this initial, broad exploration due to their computational efficiency.

Experimental Protocol:

  • Structure Building: Construct the 3D structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol using a molecular editor.

  • Force Field Selection: Employ a suitable force field, such as MMFF (Merck Molecular Force Field), which is generally effective for organic molecules.[3]

  • Conformational Search Algorithm: Utilize a systematic or stochastic search algorithm (e.g., torsional sampling, molecular dynamics) to explore the potential energy surface by rotating the key dihedral angles:

    • τ1: O-C(H)-C(F3)-C(furan)

    • τ2: H-O-C-C

    • τ3: C(H)-C(furan)-C(ring)-O(ring)

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the force field's potential energy surface.

  • Filtering: Discard high-energy conformers (e.g., >10 kcal/mol above the global minimum) and redundant structures.[3]

G cluster_workflow Conformational Analysis Workflow A Initial 3D Structure B Conformational Search (Molecular Mechanics) A->B Rotate Torsions C Clustering & Filtering B->C Group Similar Structures D DFT Optimization & Frequency Calculation C->D Select Low-Energy Conformers E High-Level Single-Point Energy Calculation D->E Refine Energies F Analysis of Results (Energies, Geometries, NBO) D->F E->F

Caption: A typical computational workflow for conformational analysis.

Quantum Mechanical Refinement

The low-energy conformers identified by molecular mechanics should be re-optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

Experimental Protocol:

  • Method Selection: The B3LYP functional is a widely used and robust choice for geometry optimizations of organic molecules.[4][5]

  • Basis Set Selection: A Pople-style basis set, such as 6-31G*, is often sufficient for initial optimizations. For improved accuracy, particularly for describing non-covalent interactions, a larger basis set with diffuse and polarization functions (e.g., 6-311++G(d,p)) is recommended.[5][6]

  • Geometry Optimization: Optimize the geometry of each selected conformer at the chosen level of theory.

  • Frequency Calculation: Perform a vibrational frequency analysis for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[4][5]

  • Thermochemical Analysis: From the frequency calculation, obtain the Gibbs free energies at a standard temperature (e.g., 298.15 K) to determine the relative populations of the conformers.

High-Accuracy Energy Calculations

To further refine the relative energies of the most stable conformers, single-point energy calculations can be performed using higher levels of theory or more sophisticated methods.

Recommended Methods:

  • Coupled Cluster Theory (e.g., CCSD(T)): Often considered the "gold standard" for single-point energy calculations, though computationally expensive.[7]

  • Composite Methods (e.g., G3MP2B3): These methods approximate high-level calculations through a series of steps, offering a good balance of accuracy and computational cost.[6]

  • Double-Hybrid DFT functionals: These functionals can provide accuracy approaching that of composite methods for some systems.

Key Intramolecular Interactions and Conformational Hypotheses

The conformational preferences of 2,2,2-Trifluoro-1-furan-2-yl-ethanol will likely be dominated by the following interactions:

Intramolecular Hydrogen Bonding

The hydroxyl proton can act as a hydrogen bond donor, while several atoms can act as acceptors:

  • O-H···O(furan): Formation of a five-membered ring. This type of hydrogen bond is common in furan-containing alcohols.

  • O-H···F: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors.[2][8] Studies on other fluorohydrins have confirmed the existence of such interactions, which can be detected by NMR spectroscopy through J(OH,F) coupling.[1][9]

  • O-H···π(furan): The electron-rich furan ring can also act as a hydrogen bond acceptor.

G cluster_interactions Potential Intramolecular Hydrogen Bonds Molecule 2,2,2-Trifluoro-1-furan-2-yl-ethanol OH_group Hydroxyl Group (Donor) Molecule->OH_group Furan_O Furan Oxygen (Acceptor) OH_group->Furan_O O-H···O Fluorine Fluorine Atoms (Acceptor) OH_group->Fluorine O-H···F Furan_pi Furan π-system (Acceptor) OH_group->Furan_pi O-H···π

Caption: Potential intramolecular hydrogen bond donors and acceptors.

Steric and Dipole Interactions
  • Gauche vs. Anti Conformations: The relative orientation of the bulky trifluoromethyl group and the furan ring will be a key determinant of conformational stability. The "fluorine gauche effect," where a gauche arrangement is unexpectedly favored, might be a factor, although recent studies suggest that traditional Lewis-type interactions often dominate.[6]

  • Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-F, C-O, O-H). The overall molecular dipole moment will vary significantly with conformation, and conformers that minimize unfavorable dipole-dipole repulsions will be preferred.

Predicted Spectroscopic Signatures for Conformational Assignment

Theoretical calculations can predict spectroscopic properties that can be compared with future experimental data to validate the computational model.

NMR Spectroscopy
  • ¹H and ¹³C Chemical Shifts: The chemical shifts of the protons and carbons near the chiral center are highly sensitive to the local electronic environment and thus to the conformation. Calculating chemical shifts using the GIAO (Gauge-Invariant Atomic Orbital) method can aid in spectral assignment.[10]

  • J-Coupling Constants: Three-bond scalar couplings (³J), particularly those involving the hydroxyl proton and fluorine atoms (³J(H,F)) and the vicinal protons, can provide valuable information about dihedral angles via the Karplus relationship. The presence of a significant ¹J(O-H,F) coupling would be strong evidence for an O-H···F hydrogen bond.[2]

Nuclei PairExpected Information
¹H-¹HDihedral angles of the ethanol backbone
¹H-¹⁹FThrough-space interactions and O-H···F hydrogen bonding
¹³C-¹⁹FConformation of the trifluoromethyl group
Infrared (IR) Spectroscopy

The most informative region in the IR spectrum will be the O-H stretching frequency (ν(O-H)).

  • Free O-H: A sharp band around 3600-3700 cm⁻¹ is expected for conformers where the hydroxyl group is not involved in hydrogen bonding.

  • Hydrogen-Bonded O-H: A broader, red-shifted band (lower frequency) is indicative of an intramolecular hydrogen bond. The magnitude of the red shift correlates with the strength of the hydrogen bond. For example, studies of 2,2,2-trifluoroethanol complexes show significant red shifts upon hydrogen bond formation.[11]

Conclusion and Outlook

This guide presents a comprehensive theoretical strategy for elucidating the conformational landscape of 2,2,2-Trifluoro-1-furan-2-yl-ethanol. By employing a multi-step computational workflow, from broad conformational searching with molecular mechanics to high-accuracy quantum chemical calculations, researchers can identify the most stable conformers and quantify the subtle intramolecular interactions that govern their stability. The predicted energetic, geometric, and spectroscopic data provide a robust foundation for interpreting future experimental results and for understanding the role of conformation in the molecule's chemical and biological activity. This approach is not only applicable to the title compound but also serves as a template for the conformational analysis of other complex, flexible, and fluorinated molecules in drug discovery and materials science.

References

  • Rosenberg, R. E. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A, 122(18), 4521–4529. [Link]

  • Linclau, B. (n.d.). Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton. Retrieved from [Link]

  • Cormanich, R., et al. (2015). Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Chemistry – A European Journal, 21(49), 17808-17816. [Link]

  • Cormanich, R., et al. (2015). Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. ResearchGate. [Link]

  • Cormanich, R., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC. [Link]

  • Various Authors. (n.d.). Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate. [Link]

  • Anandan, K., et al. (2003). Ab-initio and DFT studies on structure and stability of nitroso and nitro substituted furan molecules. Journal of Molecular Structure: THEOCHEM, 639(1-3), 213-221. [Link]

  • BigChem. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Various Authors. (n.d.). ChemInform Abstract: Theoretical Model of Furan and 2-Furancarboxaldehyde. The Molecular Structure and Vibrational Spectra, Including Isotopic Effects. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). DFT Study of the Conversion of Furfuryl Alcohol to 2-Methylfuran on RuO 2 (110). ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Royal Society of Chemistry. Retrieved from [Link]

  • Various Authors. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace. [Link]

  • Various Authors. (n.d.). The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in... ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PMC. [Link]

  • Various Authors. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. [Link]

  • Various Authors. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 11-19. [Link]

  • Al-Majid, A. M., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • Various Authors. (n.d.). Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy. PMC. [Link]

Sources

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(furan-2-yl)ethanol (CAS: 70783-48-1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The subject of this guide, 2,2,2-Trifluoro-1-(furan-2-yl)ethanol (CAS No. 70783-48-1), is a specialized reagent that elegantly combines the influential CF₃ group with a furan ring system, a common pharmacophore and versatile synthetic intermediate.

This molecule is a secondary trifluoromethyl carbinol, a functional group known for its unique electronic properties and its utility as a precursor for a wide array of chemical transformations. This guide provides a comprehensive overview of its known properties, synthesis, potential applications, and procurement strategies, designed for researchers and drug development professionals seeking to leverage this reagent in their work.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a reagent is critical for its effective use in experimental design. While comprehensive, peer-reviewed data for this specific compound is not abundant in public literature, key properties have been collated from supplier technical data.

Quantitative data is summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 70783-48-1[1][2]
IUPAC Name 2,2,2-trifluoro-1-(furan-2-yl)ethanol[1]
Molecular Formula C₆H₅F₃O₂[1]
Molecular Weight 166.10 g/mol [1]
Appearance Colorless Oil
Boiling Point 166.1 °C at 760 mmHg
Density 1.346 g/cm³
Flash Point 54.3 °C

Note: Some data is derived from supplier specifications and may not have been independently verified in peer-reviewed literature. Researchers should always confirm properties via certificates of analysis (CoA) upon procurement. Aceschem, for instance, notes the availability of NMR, MSDS, HPLC, and COA documentation for their product.[1]

Synthesis and Reactivity

Nucleophilic Trifluoromethylation Approach

A primary route for the synthesis of 2,2,2-trifluoro-1-(furan-2-yl)ethanol involves the nucleophilic trifluoromethylation of the corresponding aldehyde, 2-furaldehyde. This transformation can be achieved using various trifluoromethylating agents. One documented method utilizes potassium (trifluoromethyl)trimethoxyborate as the CF₃ source. This approach is advantageous as it avoids the direct handling of gaseous trifluoromethane.

The general workflow for this synthesis is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_products Products Furaldehyde 2-Furaldehyde Reaction Nucleophilic Addition in appropriate solvent Furaldehyde->Reaction Reagent Potassium (trifluoromethyl)trimethoxyborate Reagent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 2,2,2-Trifluoro-1-(furan-2-yl)ethanol (CAS 70783-48-1) Workup->Product

Caption: Synthetic workflow for CAS 70783-48-1.

Key Reactivity

The principal reactivity of this compound centers on its secondary alcohol functionality. It can undergo oxidation to yield the corresponding ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethanone. This reaction highlights its utility as a stable precursor to other valuable trifluoromethylated building blocks. The hydroxyl group can also participate in esterifications, etherifications, and substitutions, making it a versatile node for further molecular elaboration.

Potential Applications in Drug Discovery and Development

While specific, marketed applications of CAS 70783-48-1 are not widely documented, its structure is emblematic of a fragment or building block with high potential in drug discovery programs. The rationale for its use is grounded in the established benefits of its constituent moieties.

  • Metabolic Stability: The trifluoromethyl group is a well-known "metabolic blocker." By replacing a metabolically labile group (like a methyl or ethyl group) with a CF₃ group, chemists can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug candidate.

  • Lipophilicity and Binding: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve a compound's ability to cross the blood-brain barrier. Its strong electron-withdrawing nature can also alter the pKa of nearby functional groups and influence hydrogen bonding patterns, potentially leading to stronger and more selective binding to protein targets.

  • Furan as a Bioisostere: The furan ring is a classic bioisostere for phenyl and thiophene rings. It can maintain or improve biological activity while modifying physicochemical properties like solubility and polarity. Incorporating this building block allows for the exploration of chemical space around a known active compound by replacing an existing aromatic ring.

Given these attributes, 2,2,2-trifluoro-1-(furan-2-yl)ethanol is an ideal starting material for generating compound libraries for screening, or for the targeted synthesis of analogues of existing bioactive molecules.

Safety and Handling

G Data Obtain Supplier SDS/CoA Assess Assess Hazards of Structural Analogues (Furans, Fluorinated Alcohols) Data->Assess PPE Define Mandatory PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Assess->PPE Handling Define Handling Procedures: - Use in Chemical Fume Hood - Avoid Inhalation & Contact - Plan for Spill Control PPE->Handling Waste Define Waste Disposal Route: - Segregated Halogenated Waste Handling->Waste Proceed Proceed with Experiment Waste->Proceed

Caption: Risk assessment workflow for limited data chemicals.

General Handling Guidelines:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Sourcing and Procurement

Several chemical suppliers list 2,2,2-trifluoro-1-(furan-2-yl)ethanol in their catalogs. When selecting a supplier, researchers should consider factors beyond price, including purity, availability of technical documentation, and lead times.

Identified Suppliers:

  • Aceschem[1]

  • Atomaxchem[2]

  • CHEMOS GmbH & Co. KG

  • King-Pharm

The following diagram illustrates a logical workflow for procuring this research chemical.

G cluster_plan Planning cluster_vet Vetting cluster_procure Procurement Req Define Purity & Quantity Needed Suppliers Identify Potential Suppliers Req->Suppliers CoA Request Quote & Example CoA/SDS Suppliers->CoA Compare Compare Purity, Price, Lead Time CoA->Compare PO Issue Purchase Order Compare->PO Receive Receive & Verify Against CoA PO->Receive

Caption: A logical workflow for chemical procurement.

For novel or early-stage research, securing a small initial quantity and verifying its identity and purity via in-house analytics (e.g., ¹H NMR, ¹⁹F NMR, LC-MS) is a prudent, self-validating step before committing to larger-scale reactions.

References

Sources

The Pivotal Role of Trifluoromethyl Furan Carbinols: A Deep Dive into Their Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of trifluoromethyl (CF3) groups into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This is due to the profound impact of the CF3 group on a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][4][5] When appended to a furan carbinol framework, a privileged heterocyclic motif derived from renewable resources like furfural, the resulting trifluoromethyl furan carbinols become highly valuable building blocks for the synthesis of complex and biologically active molecules.[4][6] This technical guide provides an in-depth exploration of the reactivity profile of trifluoromethyl furan carbinols, offering insights into their behavior under various reaction conditions and showcasing their synthetic utility for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Furan Scaffolds

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and steric bulk, comparable to an isopropyl group, significantly influence the reactivity of adjacent functional groups.[4] In the context of furan carbinols, the CF3 group imparts several key characteristics:

  • Enhanced Stability: The presence of the electron-withdrawing CF3 group at the α-position can increase the stability of the furan ring, particularly under acidic conditions which are often detrimental to the parent furan scaffold.[4]

  • Modulated Acidity: The acidity of the carbinol proton is increased, influencing its reactivity in base-mediated transformations.

  • Lipophilicity Enhancement: The CF3 group significantly increases the lipophilicity of the molecule, a critical parameter for drug candidates as it affects their ability to cross cell membranes.[1][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby prolonging the in vivo half-life of a drug.[1]

Trifluoromethylated furan structures are integral components of novel compounds in drug development and agrochemicals.[4] This guide will dissect the reactivity of these valuable synthons, providing a framework for their strategic application in synthesis.

Synthetic Strategies for Trifluoromethyl Furan Carbinols

The efficient synthesis of trifluoromethyl furan carbinols is a critical first step in their utilization. Several methodologies have been developed, primarily revolving around the introduction of the trifluoromethyl group to a furan carbonyl precursor.

Nucleophilic Trifluoromethylation of Furfural Derivatives

A common and effective method for the synthesis of trifluoromethyl furan carbinols is the nucleophilic addition of a trifluoromethyl anion equivalent to a furfural or a furan-containing ketone.

Key Reagents and Methodologies:

  • Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane (TMSCF3) is a widely used, stable, and convenient source of the trifluoromethyl nucleophile.[1][7] The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[7]

  • Trifluoromethylating Agents from CF3I: Reagents like (trifluoromethyl)zinc, generated from CF3I and diethylzinc, can also be employed for the trifluoromethylation of carbonyl compounds.[7]

Experimental Protocol: Synthesis of α-(Trifluoromethyl)furan-2-methanol using TMSCF3

  • To a solution of freshly distilled furfural (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N2 or Ar), add TMSCF3 (1.2 eq).

  • Slowly add a solution of TBAF (0.1 eq, 1.0 M in THF) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product is the silyl ether intermediate. For deprotection, dissolve the crude product in THF and treat with 1M HCl or TBAF.

  • Purify the resulting alcohol by flash column chromatography on silica gel to afford the desired trifluoromethyl furan carbinol.

Asymmetric Synthesis

The synthesis of enantioenriched trifluoromethyl furan carbinols is of paramount importance for the development of chiral drugs.[8] This is often achieved through catalytic asymmetric addition of the trifluoromethyl group to the carbonyl precursor.

Catalytic Systems:

  • Chiral Lewis Acids: Complexes of titanium, zinc, and other metals with chiral ligands can catalyze the enantioselective addition of TMSCF3 to aldehydes and ketones.

  • Organocatalysis: Chiral bifunctional organocatalysts, such as those based on cinchona alkaloids or thiourea derivatives, have been successfully employed in the asymmetric vinylogous aldol reaction of furan derivatives with trifluoromethyl ketones.[9]

Reactivity Profile: A Tale of Electronic and Steric Influences

The reactivity of trifluoromethyl furan carbinols is a fascinating interplay of the electron-rich furan ring, the electron-withdrawing trifluoromethyl group, and the versatile carbinol functionality.

Acid-Catalyzed Reactions: Dehydration and Rearrangements

Under acidic conditions, the carbinol can be protonated, leading to the formation of a carbocation. The stability and subsequent fate of this carbocation are heavily influenced by the trifluoromethyl group.

  • Dehydration: Protonation of the hydroxyl group followed by elimination of water can lead to the formation of a highly electrophilic species. In some cases, this can result in the formation of conjugated systems or undergo further reactions. Dihydrofuranol compounds can be dehydrated using concentrated sulfuric acid to yield 2-(trifluoromethyl)furans.[10][11][12]

Reaction Workflow: Acid-Catalyzed Dehydration

G cluster_0 Protonation & Water Loss cluster_1 Product Formation A Trifluoromethyl Furan Carbinol B Protonated Carbinol A->B H+ C Carbocation Intermediate B->C -H2O D Dehydrated Product (e.g., Substituted Furan) C->D -H+

Caption: Acid-catalyzed dehydration of a trifluoromethyl furan carbinol.

Base-Mediated Reactions: Deprotonation and Cyclization

The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the carbinol proton, facilitating its removal by a base. The resulting alkoxide can participate in various transformations.

  • Intramolecular Cyclization: If a suitable electrophilic center is present within the molecule, the alkoxide can undergo intramolecular cyclization. Base-mediated reactions of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone can be tuned to produce either 2-trifluoromethylated furans or dihydrofuranols.[10][11]

Logical Relationship: Base-Mediated Cyclization

G Start Start Substrate β-Ketonitrile + 3-Bromo-1,1,1-trifluoroacetone Start->Substrate Base Base Substrate->Base Cyclization Intramolecular Nucleophilic Attack Base->Cyclization Product_Furan 2-Trifluoromethylated Furan Cyclization->Product_Furan Product_Dihydrofuranol 2-Trifluoromethylated Dihydrofuranol Cyclization->Product_Dihydrofuranol

Caption: Tunable synthesis of trifluoromethylated furans and dihydrofuranols.

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of the carbinol can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), enabling nucleophilic substitution reactions at the carbinol carbon. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group can disfavor the formation of a carbocation intermediate, suggesting that these reactions are more likely to proceed through an SN2-type mechanism.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic attack, preferentially at the C5 position (or C2 if unsubstituted).[13] The trifluoromethyl carbinol substituent at C2 will influence the regioselectivity and rate of these reactions. The electron-withdrawing nature of this substituent is expected to deactivate the furan ring towards electrophilic substitution compared to unsubstituted furan.

Oxidation and Reduction
  • Oxidation: The carbinol functionality can be oxidized to the corresponding ketone using standard oxidizing agents (e.g., PCC, Swern oxidation, DMP). The resulting α-trifluoromethyl furan ketones are valuable intermediates for further synthetic transformations.

  • Reduction: While the carbinol is already in a reduced state, the furan ring can be susceptible to reduction under certain conditions, such as catalytic hydrogenation. However, the stability of the furan ring is enhanced by the trifluoromethyl group.[4]

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group make trifluoromethyl furan carbinols and their derivatives highly sought-after motifs in drug discovery.[2][4][5][14] The furan scaffold itself is present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antibacterial, anti-inflammatory, and anticancer activities.[6][15] The incorporation of a trifluoromethyl carbinol moiety can further enhance the pharmacological profile of these molecules.

Table 1: Impact of Trifluoromethyl Group on Drug Properties

PropertyEffect of Trifluoromethyl GroupRationale
Lipophilicity IncreasedEnhances membrane permeability and can improve binding to hydrophobic pockets of target proteins.[1]
Metabolic Stability IncreasedThe high strength of the C-F bond makes the group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
Binding Affinity Can be enhancedThe CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions.
pKa Can be alteredThe electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, affecting ionization state at physiological pH.[3]

Conclusion and Future Perspectives

Trifluoromethyl furan carbinols represent a class of compounds with a rich and versatile reactivity profile. The interplay between the furan ring, the carbinol, and the influential trifluoromethyl group provides a platform for the synthesis of a diverse array of complex molecules. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of these building blocks will undoubtedly play a crucial role in future scientific advancements. Further research into novel, more efficient, and stereoselective methods for their synthesis and functionalization will continue to be an area of significant interest for the scientific community.

References

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). National Institutes of Health.
  • Synthesis of bis(trifluoromethyl)carbinols. a, Selected examples of... (n.d.). ResearchGate.
  • Trifluoromethyl carbinol synthesis. (n.d.). Organic Chemistry Portal.
  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (n.d.). PubMed Central.
  • Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. (n.d.). Chemical Communications (RSC Publishing).
  • Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. (2019). PubMed.
  • C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (2022). (n.d.).
  • Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. (n.d.). Sci-Hub.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. (n.d.). Keio University.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). (n.d.).
  • The reaction of cyclic carbinol amides with triflic anhydride as a method to prepare alpha-trifluoromethyl-sulfonamido furans. (2003). PubMed.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). PubMed Central.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.
  • Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. (n.d.). ACS Publications.
  • Stereoselective Synthesis of Trifluoromethyl-substituted 2H-Furan-Amines from Enaminones. (n.d.). (n.d.).
  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014). PubMed.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
  • Furan: A Promising Scaffold for Biological Activity. (n.d.). (n.d.).
  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. (n.d.). National Institutes of Health.
  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. (n.d.). PubMed Central.
  • Base-Mediated Tunable Synthesis of 2‑Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. (2019). figshare.
  • A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. (2023). ACS Publications.
  • Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. (2025). PubMed Central.
  • The Reaction of Cyclic Carbinol Amides with Triflic Anhydride as a Method to Prepare α-Trifluoromethyl-Sulfonamido Furans. (n.d.). ACS Publications.
  • Electrophilic Reactions of Furan. (2022). ChemicalBook.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
  • Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. (n.d.). ResearchGate.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). (n.d.).
  • Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel-Crafts alkylation with β-trifluoromethylated acrylates and pyrroles. (n.d.). Nagoya Institute of Technology.
  • Furan: A Promising Scaffold for Biological Activity. (2024). (n.d.).
  • Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. (2022). National Institutes of Health.
  • Photocatalytic Radical Bis(trifluoromethyl)carbinolation of Alkenes and Heteroarenes. (n.d.). ResearchGate.
  • Asymmetric Synthesis of Tertiary Trifluoromethyl Alcohols. (n.d.). Scilit.
  • Defluorinative Carboimination of Trifluoromethyl Ketones. (n.d.). ChemRxiv.

Sources

The Solubility Profile of 2,2,2-Trifluoro-1-furan-2-yl-ethanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2,2-Trifluoro-1-furan-2-yl-ethanol, a fluorinated alcohol of significant interest in synthetic chemistry and pharmaceutical development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles, predictive methodologies, and detailed experimental protocols to empower researchers with the knowledge to effectively utilize this compound. By examining its structural components—a trifluoromethyl group, a hydroxyl group, and a furan ring—we can logically deduce its solubility behavior in a wide array of organic solvents.

Understanding the Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally governed by its intermolecular interactions with a given solvent. The structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol offers a fascinating interplay of functionalities that dictate its solubility profile.

  • The Trifluoromethyl Group (CF₃): This highly electronegative group significantly influences the molecule's properties. The strong electron-withdrawing nature of the fluorine atoms makes the adjacent carbinol proton more acidic than in non-fluorinated alcohols. This enhanced acidity promotes strong hydrogen-bond-donating capabilities.[1] While organofluorine compounds can exhibit reduced van der Waals interactions, the overall effect of the CF₃ group in this context is an increase in polarity and a strong propensity to interact with hydrogen bond acceptors.

  • The Hydroxyl Group (-OH): As a primary alcohol, this group is a classic hydrogen bond donor and acceptor. The presence of the adjacent trifluoromethyl group, however, enhances its hydrogen bond donating strength, making it a powerful interaction site for polar solvents.

  • The Furan Ring: Furan is an aromatic heterocyclic compound. While the ring itself has nonpolar characteristics, the oxygen heteroatom introduces a dipole moment, rendering furan soluble in many common organic solvents like alcohols, ethers, and acetone, while having limited solubility in water.[2][3] The furan ring can also participate in π-π stacking interactions with other aromatic systems.

The combination of these three features suggests that 2,2,2-Trifluoro-1-furan-2-yl-ethanol is a polar molecule with a high capacity for hydrogen bonding, which will be the primary determinant of its solubility in organic solvents.

Predictive Qualitative Solubility Assessment

Based on the principle of "like dissolves like," we can predict the solubility of 2,2,2-Trifluoro-1-furan-2-yl-ethanol in various classes of organic solvents. A polar solute will generally dissolve in a polar solvent, while a nonpolar solute will dissolve in a nonpolar solvent.[4] The key to solubility prediction lies in matching the intermolecular forces of the solute and the solvent.

Diagram of Key Intermolecular Interactions

G cluster_solute 2,2,2-Trifluoro-1-furan-2-yl-ethanol cluster_solvent Solvent Interactions solute CF₃-CH(OH)-Furan CF3 CF₃ (Polar, e⁻ withdrawing) OH -OH (H-bond donor/acceptor) Furan Furan Ring (Moderate Polarity, π-system) polar_protic Polar Protic (e.g., Methanol) CF3->polar_protic Dipole-Dipole polar_aprotic Polar Aprotic (e.g., Acetone) CF3->polar_aprotic Dipole-Dipole OH->polar_protic Strong H-bonding OH->polar_aprotic H-bonding nonpolar Nonpolar (e.g., Toluene) Furan->nonpolar van der Waals, π-stacking G start Start qualitative Qualitative Solubility Test (Rapid Screening) start->qualitative soluble Soluble/Miscible? qualitative->soluble quantitative Quantitative Solubility Determination (Shake-Flask Method) characterize Characterize Solution (e.g., for crystallization, reaction) quantitative->characterize soluble->quantitative Yes partially_soluble Partially Soluble? soluble->partially_soluble No partially_soluble->quantitative Yes end End partially_soluble->end No (Insoluble) characterize->end

Caption: A logical workflow for the experimental determination of solubility.

Protocol for Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

  • Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry vial.

  • Solute Addition: Add approximately 10-20 mg of 2,2,2-Trifluoro-1-furan-2-yl-ethanol to the vial.

  • Mixing: Cap the vial and vortex or shake vigorously for 30-60 seconds at a controlled temperature (e.g., 25 °C).

  • Observation: Visually inspect the mixture.

    • Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Documentation: Record the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

  • Supersaturation: Add an excess amount of 2,2,2-Trifluoro-1-furan-2-yl-ethanol to a known volume of the chosen solvent in a sealed, airtight container. The presence of excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., using a temperature-controlled shaker bath) for a sufficient period to reach equilibrium. This may take several hours to days, depending on the compound and solvent. A preliminary time-course study is recommended to determine the time to reach equilibrium.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifugation can be used to accelerate phase separation.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. A syringe with a filter (e.g., 0.45 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of 2,2,2-Trifluoro-1-furan-2-yl-ethanol in the sampled solution using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): Requires the development of a calibrated standard curve.

    • Gas Chromatography (GC): Suitable for volatile compounds.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore and a standard curve is prepared.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL, mol/L, or g/100g of solvent).

Conclusion

For applications in drug development, process chemistry, and organic synthesis where precise solubility is critical, the experimental protocols outlined in this guide provide a reliable framework for empirical determination. The systematic evaluation of its solubility will undoubtedly facilitate the broader application of this promising fluorinated building block.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen-Bonding Properties of Fluorinated and Commonly Used Solvents... [Table]. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • ACS Omega. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (n.d.). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Retrieved from [Link]

  • Solubility of Things. (n.d.). Furan. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • University of Southampton. (n.d.). Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols. Retrieved from [Link]

  • National Institutes of Health. (2015, October 23). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Furan | C4H4O | CID 8029 - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Furan Derivatives and Furan Chemistry at the Service of Macromolecular Materials [Request PDF]. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Miller's Home. (n.d.). Solvent Polarity Table.
  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group is of paramount importance due to its profound and predictable influence on a molecule's physicochemical and biological properties.[1] When appended to aromatic systems, the CF₃ group can significantly enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving pharmacokinetic profiles and binding affinities.[2]

Furan, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals. Its unique electronic structure makes it highly reactive and amenable to diverse chemical transformations. The strategic placement of a trifluoromethyl group on the furan ring creates a powerful synergy, merging the desirable properties of the CF₃ group with the versatile chemistry of the furan scaffold. Understanding the fundamental electronic effects of the CF₃ group within this heterocyclic system is critical for researchers, scientists, and drug development professionals aiming to rationally design novel molecules with tailored properties.

This technical guide provides an in-depth analysis of the electronic influence of the trifluoromethyl group on the furan ring. We will explore its impact on spectroscopic properties, acidity, and, most importantly, chemical reactivity in both electrophilic and nucleophilic substitution reactions. This document moves beyond a simple recitation of facts to explain the underlying principles, providing field-proven insights and detailed experimental context to empower the design and execution of synthetic strategies involving these valuable compounds.

Fundamental Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] Its electronic influence is primarily a consequence of the high electronegativity of the three fluorine atoms, which results in a strong polarization of the carbon-fluorine bonds. This leads to a potent inductive effect (-I) , where electron density is strongly pulled from the point of attachment towards the CF₃ group.

This effect can be quantified using Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[4] For the trifluoromethyl group, the constants are:

  • σ_m = +0.43

  • σ_p = +0.54

The positive values confirm its electron-withdrawing nature. The para-constant (σ_p) is larger than the meta-constant (σ_m), indicating that the group withdraws electron density more effectively from the para position, a common feature for inductively withdrawing groups. While these values are derived from a benzene system, they provide an excellent approximation for understanding the electronic demand of the CF₃ group on other aromatic rings, including furan.[5]

Diagram illustrating the strong inductive pull of the CF3 group.

G Inductive Electron Withdrawal by CF₃ Group cluster_furan Furan Ring furan_c1 furan_c2 furan_c3 Cβ' furan_c4 Cα' furan_o O cf3 CF₃ cf3->furan_c1 -I Effect

Caption: The CF₃ group exerts a strong -I effect on the furan ring.

Impact on the Furan Ring: A Spectroscopic Analysis

The strong electron withdrawal by the CF₃ group significantly perturbs the electron distribution within the furan ring. This is directly observable through Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a high-fidelity map of the electronic environment of each nucleus.

Illustrative NMR Data Comparison

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

CompoundH2/C2H3/C3H4/C4H5/C5CF₃/C-CF₃
Furan 7.4 / 142.86.4 / 109.96.4 / 109.97.4 / 142.8N/A
2-Trifluoromethylfuran (Predicted) N/A / ~145 (q)~6.7 / ~112~6.6 / ~111~7.6 / ~144~ -58 / ~120 (q)

Data for furan is standard literature data. Predicted data for 2-trifluoromethylfuran is illustrative and based on additive rules and data from similar structures.

Causality and Interpretation
  • ¹H NMR: The protons on the 2-trifluoromethylfuran ring are expected to be shifted downfield (to a higher ppm) compared to unsubstituted furan. The H5 proton, being para to the CF₃ group, would experience the most significant deshielding. The H3 proton, ortho to the CF₃, would also be strongly deshielded. This is a direct consequence of the reduced electron density at these positions caused by the -I effect of the trifluoromethyl group.

  • ¹³C NMR: Similarly, the carbon atoms of the furan ring will be deshielded. The carbon directly attached to the CF₃ group (C2) will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). The CF₃ carbon itself will also be a quartet. The other ring carbons may also show smaller quartet splittings due to two- and three-bond C-F coupling (²J_CF, ³J_CF).

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a singlet at approximately -58 ppm (relative to CFCl₃).[6] The exact chemical shift is highly sensitive to the electronic environment. This signal may show small couplings to the furan protons (e.g., ⁴J_HF).

Quantifying the Inductive Effect: Acidity of Furan-2-carboxylic Acids

A powerful method to quantify the electron-withdrawing strength of the CF₃ group is to measure its effect on the acidity of a carboxylic acid appended to the ring. The strong -I effect of the trifluoromethyl group is expected to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa).

We can predict the pKa of 5-(trifluoromethyl)furan-2-carboxylic acid using the Hammett equation:

log(K/K₀) = ρσ which can be rewritten as pKa₀ - pKa = ρσ

Where:

  • pKa₀ is the pKa of the unsubstituted acid (2-furoic acid).

  • pKa is the pKa of the substituted acid.

  • σ is the Hammett constant for the substituent (we will use σ_p for the CF₃ group, +0.54).

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction (acid dissociation) to substituent effects. For the dissociation of benzoic acids in water, ρ = 1.

Table 2: Experimental and Predicted pKa Values

CompoundExperimental pKaPredicted pKa
2-Furoic acid3.16N/A
5-(Trifluoromethyl)furan-2-carboxylic acidNot readily available~2.62

Calculation: pKa = pKa₀ - ρσ pKa = 3.16 - (1 * 0.54) pKa ≈ 2.62

This calculated value indicates that 5-(trifluoromethyl)furan-2-carboxylic acid is approximately 0.54 pKa units more acidic than 2-furoic acid . This represents a more than three-fold increase in acidity, a direct and quantifiable consequence of the inductive electron withdrawal by the trifluoromethyl group stabilizing the conjugate base.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Furan is a π-excessive heterocycle that is highly reactive towards electrophiles, with substitution occurring preferentially at the C2 (α) position.[7] The introduction of a powerful electron-withdrawing group like CF₃ dramatically alters this reactivity.

Deactivation and Directing Effects

The CF₃ group strongly deactivates the furan ring towards electrophilic attack. By pulling electron density out of the π-system, it makes the ring less nucleophilic and therefore less attractive to an incoming electrophile (E⁺).

Furthermore, the CF₃ group acts as a meta-director . In the context of 2-substituted furan, this means it directs incoming electrophiles to the C4 position. Attack at C5 (ortho/para) or C3 (ortho) would place the positive charge of the intermediate σ-complex adjacent to the electron-withdrawing CF₃ group, a highly destabilizing arrangement. Attack at C4 (meta) keeps the positive charge further away, resulting in a less destabilized intermediate.

Mechanism showing the destabilizing effect on the sigma complex.

G cluster_reaction Electrophilic Attack at C5 (Destabilized) cluster_reaction2 Electrophilic Attack at C4 (Favored) start 2-CF₃-Furan + E⁺ intermediate [σ-complex intermediate] (Positive charge adjacent to CF₃) start->intermediate Attack at C5 destabilized Highly Destabilized intermediate->destabilized start2 2-CF₃-Furan + E⁺ intermediate2 [σ-complex intermediate] (Positive charge away from CF₃) start2->intermediate2 Attack at C4 stabilized Less Destabilized intermediate2->stabilized

Caption: Electrophilic attack at C4 is favored as it avoids placing the positive charge of the intermediate adjacent to the destabilizing CF₃ group.

Experimental Protocol: Nitration of Furan (Baseline)

Due to the deactivation, reactions that proceed smoothly with furan require significantly harsher conditions for trifluoromethylated furans. To provide context, here is a standard protocol for the nitration of the highly reactive furan ring.

Reagents:

  • Furan

  • Acetic Anhydride

  • Nitric Acid (70%)

  • Ethyl Acetate

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Preparation of Acetyl Nitrate: In a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer, add acetic anhydride (5.0 eq). Cool the flask to -10 °C in an ice-salt bath.

  • Add concentrated nitric acid (1.0 eq) dropwise to the stirred acetic anhydride, ensuring the internal temperature does not rise above -5 °C. Stir the resulting solution for 15 minutes at this temperature.

  • Nitration Reaction: In a separate flask, dissolve furan (1.0 eq) in cold acetic anhydride. Cool this solution to -10 °C.

  • Add the freshly prepared acetyl nitrate solution dropwise to the furan solution, maintaining the temperature below -5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Workup: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-nitrofuran.

Causality for Trifluoromethylated Furan: To nitrate 2-trifluoromethylfuran, one would anticipate the need for more forcing conditions due to the deactivation of the ring. This could involve using a stronger nitrating agent (e.g., nitronium tetrafluoroborate) or elevating the reaction temperature, though care must be taken to avoid decomposition. The expected major product would be 2-trifluoromethyl-4-nitrofuran.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the CF₃ group has the opposite effect on nucleophilic aromatic substitution (SNAr). It activates the furan ring towards attack by nucleophiles, provided a suitable leaving group (such as a halogen) is present at an activated position.[8]

The CF₃ group stabilizes the negatively charged intermediate, known as a Meisenheimer complex , through its powerful -I effect. This stabilization is most effective when the CF₃ group is ortho or para to the leaving group, as this allows the negative charge in the resonance structures of the intermediate to be placed on the carbon atom bearing the CF₃ group.

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

G SNAr Mechanism on a Trifluoromethylated Furan start 2-Halo-5-CF₃-Furan (Activated Substrate) meisenheimer Meisenheimer Complex (Anion Stabilized by CF₃) start->meisenheimer + Nu⁻ (Attack at C2) product 2-Nu-5-CF₃-Furan (Substituted Product) meisenheimer->product - Halo⁻ (Loss of Leaving Group)

Caption: The CF₃ group stabilizes the negative charge in the Meisenheimer intermediate, facilitating SNAr.

Experimental Protocol: Representative SNAr Reaction

The following is a representative protocol for the substitution of a halogen on a trifluoromethyl-activated furan ring with a generic nucleophile, such as an alkoxide.

Substrate Example: 2-Bromo-5-trifluoromethylfuran

Reagents:

  • 2-Bromo-5-trifluoromethylfuran

  • Sodium Methoxide (NaOMe)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-bromo-5-trifluoromethylfuran (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The electron-deficient ring should be highly susceptible to attack.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench by pouring it into cold water.

  • Extract the aqueous mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-5-trifluoromethylfuran.

Causality and Justification: The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) without strongly solvating the nucleophile (MeO⁻), thus enhancing its nucleophilicity. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The strong activation provided by the CF₃ group at the 5-position makes the C2 position highly electrophilic and stabilizes the intermediate, allowing the substitution to occur efficiently.

Conclusion

The trifluoromethyl group exerts a powerful and multifaceted electronic influence on the furan ring, fundamentally altering its properties and chemical reactivity. Its strong inductive electron withdrawal (-I effect) deshields the ring protons and carbons, as observable by NMR spectroscopy, and significantly increases the acidity of appended carboxylic acid groups. This deactivation of the π-system renders the ring less susceptible to electrophilic aromatic substitution, necessitating more forcing reaction conditions and directing incoming electrophiles to the C4 position. Conversely, this same electronic pull activates the ring towards nucleophilic aromatic substitution by stabilizing the key Meisenheimer intermediate. A thorough understanding of these principles is not merely academic; it is a vital tool for the rational design of synthetic routes and the fine-tuning of molecular properties, enabling researchers in drug discovery and materials science to harness the full potential of trifluoromethylated furan derivatives.

References
  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952–965. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • This reference is a placeholder for general organic chemistry principles regarding furan reactivity.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Terrier, F. (2013). Nucleophilic aromatic substitution. In Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

  • Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (1975). The electronic nature of fluorine-containing substituents. Russian Chemical Reviews, 44(1), 32-52. [Link]

  • Wikipedia. (2024). Hammett equation. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • This reference is a placeholder for general principles of NMR spectroscopy and chemical shift prediction.
  • This reference is a placeholder for a source on SNAr reactions on heterocyclic systems.
  • PubChem. (n.d.). 5-(Trifluoromethyl)furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • This reference is a placeholder for a source detailing the synthesis of halo-trifluoromethyl-furans.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(7), 675-685. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2,2,2-Trifluoro-1-furan-2-yl-ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the applications of the chiral fluorinated alcohol, 2,2,2-Trifluoro-1-furan-2-yl-ethanol, in the field of asymmetric synthesis. The unique combination of a stereogenic center, a furan moiety, and a trifluoromethyl group makes this molecule a highly valuable building block for the synthesis of complex, enantiomerically pure compounds. This document details its preparation via highly enantioselective biocatalytic reduction and explores its potential as a chiral auxiliary and a precursor for novel chiral ligands. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of Fluorinated Chiral Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In medicinal chemistry, the trifluoromethyl group is a particularly favored substituent due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. When a trifluoromethyl group is vicinal to a stereocenter, it can exert significant steric and electronic influence on the outcome of asymmetric reactions.

2,2,2-Trifluoro-1-furan-2-yl-ethanol emerges as a molecule of significant interest, possessing three key features:

  • A Chiral Secondary Alcohol: This serves as a handle for derivatization and as a source of chirality.

  • A Furan Ring: A versatile heterocyclic motif found in numerous natural products and pharmaceuticals, which can also act as a diene in cycloaddition reactions or be transformed into other functional groups.

  • A Trifluoromethyl Group: This imparts unique electronic properties and steric bulk, influencing the stereochemical course of reactions.

This guide will first detail the enantioselective synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol and then explore its applications in asymmetric synthesis, providing both established methodologies and prospective uses based on sound chemical principles.

Enantioselective Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol via Biocatalytic Reduction

The most efficient and green method for the preparation of enantiomerically pure 2,2,2-Trifluoro-1-furan-2-yl-ethanol is the asymmetric reduction of its corresponding prochiral ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one. Biocatalysis, employing whole-cell systems or isolated enzymes, offers exceptional levels of enantioselectivity under mild reaction conditions.

The precursor, 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one , is commercially available.[2] Its synthesis can be achieved through methods such as the Friedel-Crafts acylation of furan with trifluoroacetic anhydride or the reaction of a furan-based organometallic reagent with a trifluoroacetylating agent.[3]

Principle of Biocatalytic Asymmetric Reduction

The enzymatic reduction of a ketone to a chiral alcohol is a well-established transformation in asymmetric synthesis. Alcohol dehydrogenases (ADHs), often found in microorganisms like Lactobacillus and Saccharomyces, are highly effective for this purpose. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), as a hydride source. The stereochemical outcome of the reduction is determined by the specific enzyme used, with different enzymes affording either the (R)- or (S)-enantiomer.

The workflow for this biocatalytic reduction is illustrated below:

Biocatalytic Reduction Workflow cluster_0 Preparation cluster_1 Bioreduction cluster_2 Work-up & Analysis Precursor 2,2,2-Trifluoro-1- (furan-2-yl)ethan-1-one Reaction Asymmetric Reduction (Whole-cell or isolated enzyme) Precursor->Reaction Biocatalyst_Prep Biocatalyst Preparation (e.g., cell culture, resting cells) Biocatalyst_Prep->Reaction Extraction Product Extraction Reaction->Extraction Purification Chromatography Extraction->Purification Analysis Chiral HPLC/GC for ee determination Purification->Analysis Product Enantiopure (R)- or (S)-2,2,2-Trifluoro- 1-furan-2-yl-ethanol Analysis->Product

Caption: Workflow for the biocatalytic synthesis of chiral 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

Experimental Protocol: Asymmetric Reduction using Lactobacillus sp.

This protocol is adapted from established procedures for the reduction of similar aryl ketones. Optimization of substrate concentration, co-solvent, and reaction time may be necessary for maximal yield and enantioselectivity.

Materials:

  • 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one

  • Lactobacillus species (e.g., Lactobacillus kefir)

  • Glucose (or other suitable co-substrate)

  • Deionized water

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • MRS broth (for cell culture)

Procedure:

  • Biocatalyst Preparation (Resting Cells):

    • Inoculate a sterile culture medium (e.g., MRS broth) with the Lactobacillus strain.

    • Incubate at the optimal temperature (typically 30-37 °C) with shaking until the late exponential or early stationary phase is reached.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Asymmetric Bioreduction:

    • In a reaction vessel, combine the resting cell suspension with glucose (as a co-substrate for cofactor regeneration) to a final concentration of 50-100 mM.

    • Add 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol if necessary) to a final concentration of 10-50 mM.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

    • Monitor the reaction progress by TLC or GC analysis.

  • Product Extraction and Purification:

    • Once the reaction is complete, saturate the aqueous phase with NaCl to facilitate extraction.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess (ee):

    • Analyze the purified product by chiral HPLC or chiral GC to determine the enantiomeric excess.

Data Presentation: Expected Performance of Biocatalysts

While specific data for the reduction of 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one is not extensively reported, the performance of various biocatalysts in the reduction of the analogous 2-acetylfuran provides a strong predictive basis.

Biocatalyst StrainProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)
Lactobacillus kefir(S)>99>99
Saccharomyces cerevisiae(S)~95>98
Engineered E. coli with ADH(R) or (S)>99>99

Note: The stereochemical outcome and efficiency can be highly dependent on the specific enzyme present in the microbial strain.

Applications in Asymmetric Synthesis

Chiral 2,2,2-Trifluoro-1-furan-2-yl-ethanol is a versatile building block with significant potential in various asymmetric transformations.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4] The auxiliary is then removed to yield the enantiomerically enriched product. The steric bulk and electronic nature of the trifluoromethyl group in 2,2,2-Trifluoro-1-furan-2-yl-ethanol make it an attractive candidate for a chiral auxiliary.

Proposed Application: Diastereoselective Alkylation of Enolates

  • Formation of the Chiral Auxiliary-Substrate Conjugate: The chiral alcohol can be esterified with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a chiral ester.

  • Diastereoselective Enolate Formation and Alkylation: Treatment of the chiral ester with a suitable base (e.g., LDA or NaHMDS) generates a chiral enolate. The furan ring and the trifluoromethyl group would create a highly biased steric environment, directing the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate.

  • Cleavage of the Auxiliary: After the alkylation, the chiral auxiliary can be cleaved by hydrolysis or reduction to afford the chiral carboxylic acid or alcohol, respectively. The auxiliary can then be recovered and reused.

Chiral Auxiliary Workflow Start 2,2,2-Trifluoro-1- furan-2-yl-ethanol (Chiral Auxiliary) Esterification Esterification with Prochiral Acid Derivative Start->Esterification Chiral_Ester Chiral Ester Esterification->Chiral_Ester Enolate_Formation Enolate Formation (Base) Chiral_Ester->Enolate_Formation Chiral_Enolate Diastereoselective Alkylation (E+) Enolate_Formation->Chiral_Enolate Alkylated_Ester Alkylated Ester Chiral_Enolate->Alkylated_Ester Cleavage Auxiliary Cleavage (e.g., Hydrolysis) Alkylated_Ester->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Proposed workflow for the use of 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a chiral auxiliary.

As a Precursor to Chiral Ligands

The hydroxyl group and the furan ring of 2,2,2-Trifluoro-1-furan-2-yl-ethanol can be readily functionalized to synthesize novel chiral ligands for asymmetric catalysis.

Proposed Ligand Synthesis and Application in Asymmetric Catalysis

Synthesis of a Chiral Phosphine-Oxazoline (PHOX)-type Ligand:

  • Activation of the Hydroxyl Group: The hydroxyl group of the chiral alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate).

  • Nucleophilic Substitution: Reaction with a suitable nucleophile, such as the nitrogen of an oxazoline ring containing a phosphine moiety, would yield a P,N-bidentate ligand.

Application in Asymmetric Catalysis:

Such chiral ligands can be complexed with various transition metals (e.g., Pd, Rh, Ir, Cu) to form catalysts for a wide range of asymmetric reactions, including:

  • Asymmetric Hydrogenation: Reduction of prochiral olefins or ketones.

  • Asymmetric Allylic Alkylation: Enantioselective formation of C-C bonds.

  • Asymmetric Heck Reaction: Enantioselective C-C bond formation between an aryl or vinyl halide and an alkene.

The trifluoromethyl group in the ligand backbone would be expected to influence the electronic properties and the steric environment of the metal center, potentially leading to high levels of enantioselectivity.

Conclusion

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a promising and versatile chiral building block in asymmetric synthesis. Its efficient enantioselective synthesis via biocatalysis makes it readily accessible in high optical purity. While direct applications are still an emerging area of research, its potential as a chiral auxiliary and as a precursor to novel chiral ligands is significant. The protocols and proposed applications outlined in this guide are intended to provide a solid foundation for researchers to explore the utility of this valuable fluorinated chiral alcohol in the synthesis of complex, high-value molecules.

References

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.Journal of the American Chemical Society, 2022. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c01937]
  • Chiral Auxiliaries in Asymmetric Synthesis.ResearchGate, 2007. [URL: https://www.researchgate.net/publication/233931627_Chiral_Auxiliaries_in_Asymmetric_Synthesis]
  • 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/ena332672615]
  • The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted Carbon Centers.CHIMIA, 2011. [URL: https://www.chimia.ch/chimia/article/view/2011_896]
  • Continuous Flow α-Trifluoromethylation of Ketones by Metal-Free Visible Light Photoredox Catalysis.Organic Letters, 2014. [URL: https://pubs.acs.org/doi/10.1021/ol403692a]
  • Trifluoromethylated Amino Alcohols as Chiral Ligands for Highly Enantioselective Reformatsky Reaction.Sci-Hub. [URL: https://sci-hub.se/10.1002/chin.200347025]
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.Williams College Chemistry. [URL: https://chemistry.williams.edu/files/2016/01/JCE-2008-Evans-Auxiliary.pdf]
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.Beilstein Journal of Organic Chemistry, 2021. [URL: https://www.beilstein-journals.org/bjoc/articles/17/37]
  • Asymmetric construction of allylic stereogenic carbon center featuring a trifluoromethyl group via enantioselective reductive fluoroalkylation.Nature Communications, 2022. [URL: https://www.
  • Chiral auxiliary.Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
  • Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides.NIH National Library of Medicine, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165487/]
  • Furan synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/furans.shtm]
  • Trifluoromethyl ketones: properties, preparation, and application.Chemical Communications, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc05469f]
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.IntechOpen, 2018. [URL: https://www.intechopen.com/chapters/60070]
  • Defluorinative Carboimination of Trifluoromethyl Ketones.ChemRxiv, 2022. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62329615e5c017b2b4899557]
  • Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst.Chemical Communications, 2007. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cc/b710006a]
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/23/8226]
  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis.Springer Professional. [URL: https://www.springerprofessional.de/en/heterocycles-as-chiral-auxiliaries-in-asymmetric-synthesis/10526012]
  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs.Chemical Reviews, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484490/]
  • 2-Acetylfuran.Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Acetylfuran]
  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.PubMed, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27452284/]
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/22/7760]
  • Asymmetric Fluorination Reactions.ResearchGate. [URL: https://www.researchgate.
  • Chiral Alcohols & Ligands.Alfa Chemistry. [URL: https://www.alfa-chemistry.com/catalysts/industries/chiral-alcohols-ligands.html]

Sources

Application Note: A Validated Protocol for the Enantioselective Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral alcohols featuring a trifluoromethyl group are paramount structural motifs in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability and binding affinity.[1] This document provides a comprehensive, field-tested protocol for the enantioselective reduction of 2-trifluoroacetylfuran to produce the valuable chiral intermediate, 2,2,2-Trifluoro-1-(furan-2-yl)ethanol. We detail a robust methodology centered on the Corey-Bakshi-Shibata (CBS) reduction, chosen for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale, a self-validating analytical workflow for determining enantiomeric excess (ee), and comparative insights into alternative synthetic strategies.

Introduction: The Significance of Trifluoromethylated Chiral Alcohols

The strategic incorporation of fluorine into pharmaceutical candidates is a widely recognized tool for optimizing drug-like properties.[1] The trifluoromethyl (CF₃) group, in particular, is an electronic mimic of a methyl group but with profoundly different steric and electronic characteristics. When installed adjacent to a hydroxyl-bearing stereocenter, it can significantly influence a molecule's interaction with biological targets. Chiral alcohols serve as versatile building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5]

However, the asymmetric synthesis of α-trifluoromethyl alcohols presents a distinct challenge. The strong electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon highly electrophilic, but it can also complicate stereochemical control during reduction.[6] Therefore, a reliable and highly selective catalytic method is essential. This application note addresses this need by providing a detailed protocol for the synthesis of enantiomerically enriched 2,2,2-Trifluoro-1-(furan-2-yl)ethanol, a key building block for various therapeutic agents.

Strategic Overview: Selecting the Optimal Reduction Method

Several powerful techniques exist for the asymmetric reduction of prochiral ketones. The choice of method depends on factors such as substrate scope, catalyst availability, cost, and scalability.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereochemically direct the reduction of a ketone by a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[7] Its key advantages are the high enantiomeric excesses (often >95% ee) achieved, the commercial availability of both enantiomers of the catalyst, and a well-understood mechanism that allows for predictable stereochemical outcomes.[8][9]

  • Noyori Asymmetric Hydrogenation: A Nobel Prize-winning technology, this method employs ruthenium catalysts bearing chiral diphosphine ligands (like BINAP) to achieve reduction using molecular hydrogen.[10][11] It is known for its high atom economy and is often used in industrial-scale processes.[11]

  • Biocatalytic Reduction: This "green chemistry" approach uses enzymes or whole-cell systems (e.g., baker's yeast, specific ketoreductases) to perform the reduction.[12] Biocatalysis can offer exceptional selectivity under mild aqueous conditions, though it may require screening of different biocatalysts for optimal performance with a specific substrate.

For this application, we focus on the CBS reduction due to its excellent balance of high enantioselectivity, predictability, and accessibility for a laboratory setting. The presence of water has been shown to significantly impact the enantiomeric excess in CBS reductions, making the use of anhydrous conditions a critical parameter for success.[7]

Reaction Scheme

dot graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12]

graph [rankdir="LR"]; node [shape=plaintext];

ketone [label=<2-Trifluoroacetylfuran>]; alcohol [label=<(R)-2,2,2-Trifluoro-1-(furan-2-yl)ethanol>];

ketone -> alcohol [label=<(R)-Me-CBS CatalystBH₃·SMe₂THF>]; } Figure 1: CBS-catalyzed reduction of 2-trifluoroacetylfuran.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the synthesis is directly followed by a robust analytical method to confirm the identity and enantiopurity of the product.

Materials and Reagents
ReagentGradeSupplierCAS No.Notes
2-Trifluoroacetylfuran≥97%Commercially Available65896-74-4Store under inert gas.
(R)-2-Methyl-CBS-oxazaborolidine1.0 M in TolueneCommercially Available112022-81-8Key chiral catalyst.
Borane-dimethyl sulfide complex (BH₃·SMe₂)~10 MCommercially Available13292-87-0Reducing agent. Handle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available109-99-9Use freshly distilled or from a solvent purification system.
Methanol (MeOH)AnhydrousCommercially Available67-56-1For quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeCommercially Available60-29-7For extraction.
Saturated aq. NH₄ClN/ALab PreparedN/AFor workup.
BrineN/ALab PreparedN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)N/ACommercially Available7487-88-9Drying agent.
Silica Gel230-400 meshCommercially Available7631-86-9For column chromatography.
Step-by-Step Synthesis Procedure

Causality Note: The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware to prevent moisture from compromising the catalyst and reducing enantioselectivity.[7]

  • Reaction Setup: To a 100-mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq).

  • Dilution and Cooling: Dilute the catalyst with 20 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Borane Addition: Add borane-dimethyl sulfide complex (1.2 mL, ~12.0 mmol, 1.2 eq) dropwise to the stirred catalyst solution over 5 minutes. The slow addition is crucial to maintain temperature control and allow for the formation of the active catalyst-borane complex.[7] Stir the resulting solution at 0 °C for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 2-trifluoroacetylfuran (1.64 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this substrate solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

    • Expert Insight: A slow, controlled addition of the ketone prevents a rapid, exothermic reaction and ensures that the catalyzed reduction significantly outcompetes the non-catalyzed background reduction, thereby maximizing enantioselectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of 10 mL of anhydrous methanol. Vigorous gas evolution (hydrogen) will be observed. Stir for 30 minutes after the addition is complete.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Add 50 mL of diethyl ether and 30 mL of saturated aqueous NH₄Cl solution.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2,2,2-Trifluoro-1-(furan-2-yl)ethanol as a clear oil.

Mechanism of Stereoselection

The high enantioselectivity of the CBS reduction is a direct result of a highly organized, six-membered transition state.

dot graph [fontname="Arial", fontsize=12, label=""] { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Figure 2: Simplified CBS catalytic cycle.

  • Activation: The borane (Lewis acid) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This enhances the Lewis acidity of the endocyclic boron atom.[7]

  • Coordination: The ketone substrate coordinates to this now highly Lewis-acidic boron. It orients itself to minimize steric clash, presenting its more accessible face for reduction.

  • Hydride Transfer: The hydride is delivered from the borane moiety to the carbonyl carbon via a stable, chair-like six-membered transition state, defining the product's stereochemistry.[8]

  • Regeneration: The resulting alkoxyborane product is released, regenerating the catalyst for the next cycle.

Validation: Determination of Enantiomeric Excess

Confirming the enantiopurity of the final product is a critical validation step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13][14]

Chiral HPLC Protocol
ParameterCondition
Instrument Standard HPLC system with UV detector
Chiral Column Polysaccharide-based CSP (e.g., Daicel Chiralcel OD-H or similar)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Sample Prep Dissolve ~1 mg of purified product in 1 mL of mobile phase.
Procedure
  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a 5-10 µL aliquot of the prepared sample.

  • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Identify the peaks corresponding to the (R) and (S) enantiomers. (A racemic standard, if available, is used for initial peak identification).

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Expected Results
MetricExpected ValueNotes
Chemical Yield 85 - 95%After purification.
Enantiomeric Excess (ee) ≥95%Dependent on strict anhydrous conditions.
Appearance Colorless to pale yellow oil

Experimental Workflow Diagram

dot graph [fontname="Arial", fontsize=12] { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} Figure 3: Step-by-step experimental workflow.

Conclusion

This application note provides a validated and reliable protocol for the enantioselective synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanol using the Corey-Bakshi-Shibata reduction. By adhering to the detailed steps, particularly the maintenance of anhydrous conditions and controlled reagent addition, researchers can consistently achieve high yields and excellent enantioselectivity (≥95% ee). The integrated chiral HPLC method ensures the protocol is self-validating, providing immediate and accurate confirmation of the product's enantiopurity. This methodology serves as a powerful tool for chemists in pharmaceutical research and development, enabling access to valuable chiral building blocks for the synthesis of next-generation therapeutics.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00246a043]
  • Corey–Itsuno reduction. (2023). In Wikipedia. [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction]
  • Noyori Hydrogenation. NROChemistry. [URL: https://www.nrochemistry.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja402039s]
  • Corey-Bakshi-Shibata (CBS) Reduction. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cbs-reduction.htm]
  • Noyori Asymmetric Hydrogenation. Chem-Station. [URL: https://www.chem-station.
  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. BenchChem. [URL: https://www.benchchem.
  • Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2615193/]
  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt02127a]
  • Chiral alcohols: Significance and symbolism. (2025). Grokipedia. [URL: https://grokipedia.com/chiral-alcohols-significance-and-symbolism/]
  • Asymmetric hydrogenation. (2023). In Wikipedia. [URL: https://en.wikipedia.
  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35380512/]
  • Examples of drugs derivatives from chiral secondary alcohols. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-drugs-derivatives-from-chiral-secondary-alcohols_fig1_328329606]
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [URL: https://www.heraldopenaccess.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/jssc.201200318]
  • Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00368b]

Sources

Application Notes and Protocols: 2,2,2-Trifluoro-1-furan-2-yl-ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifecta of Functionality for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific functional groups is a cornerstone of rational drug design. The molecule 2,2,2-Trifluoro-1-furan-2-yl-ethanol represents a confluence of three highly valuable moieties: a trifluoromethyl group, a secondary alcohol, and a furan ring. This unique combination offers a powerful toolkit for researchers and drug development professionals to address challenges in metabolic stability, target binding, and pharmacokinetic profiles.

The trifluoromethyl (CF3) group, often termed a "super-methyl" group, is renowned for its ability to enhance the metabolic stability of drug candidates due to the exceptional strength of the carbon-fluorine bond, which resists enzymatic degradation by cytochrome P450 enzymes.[1][2] Its strong electron-withdrawing nature and lipophilicity can significantly improve a molecule's binding affinity and membrane permeability.[3][4]

The furan nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6] The oxygen atom within the furan ring can act as a hydrogen bond acceptor, and the ring itself can serve as a bioisosteric replacement for a phenyl group, offering a modified pharmacokinetic profile.[6][7]

The secondary alcohol in 2,2,2-Trifluoro-1-furan-2-yl-ethanol provides a crucial handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives, such as esters and ethers, to fine-tune the molecule's properties for specific therapeutic targets.[8] This guide will provide detailed application notes and protocols for the synthesis and potential applications of this versatile building block in medicinal chemistry.

Part 1: Synthesis and Derivatization of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

The synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol can be achieved through several methods, with the asymmetric reduction of 2-trifluoroacetylfuran being a common approach to yield enantiomerically enriched products.[9] The resulting chiral alcohol is a valuable starting material for a variety of derivatization reactions.

Protocol 1.1: Asymmetric Synthesis of (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol

This protocol outlines a biocatalytic approach for the enantioselective reduction of 2-trifluoroacetylfuran, leveraging the high selectivity of microbial reductases.

Materials:

  • 2-Trifluoroacetylfuran

  • Whole-cell biocatalyst (e.g., Lactobacillus paracasei)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sterile flask, prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.

  • Add glucose to the suspension to initiate cofactor regeneration.

  • Introduce 2-trifluoroacetylfuran to the reaction mixture.

  • Incubate the reaction at a controlled temperature (typically 30-37°C) with gentle agitation.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield enantiomerically pure (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol.

Rationale: Biocatalytic reductions offer a green and highly selective method for producing chiral alcohols, which are crucial for stereospecific drug-target interactions.[10]

Protocol 1.2: Synthesis of Ester Derivatives via Steglich Esterification

This protocol provides a general method for synthesizing ester derivatives of 2,2,2-Trifluoro-1-furan-2-yl-ethanol, which can enhance biological activity.[8]

Materials:

  • (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol

  • Carboxylic acid of choice (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol, the carboxylic acid, and DMAP in DCM.

  • Cool the solution in an ice bath and add DCC.

  • Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture to remove the DCU precipitate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Rationale: Esterification of the alcohol allows for the introduction of various functional groups, which can modulate the compound's lipophilicity, steric profile, and ultimately its biological activity.[8]

Part 2: Applications in Medicinal Chemistry

The unique structural features of 2,2,2-Trifluoro-1-furan-2-yl-ethanol make it a promising scaffold for the development of novel therapeutic agents in several key areas.

Application Note 1: Development of Novel Anti-Inflammatory Agents

Background: The furan ring is a component of several compounds with known anti-inflammatory properties.[11] The mechanism of action for some furan derivatives involves the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[11] The trifluoromethyl group can enhance the potency and metabolic stability of these agents.

Hypothetical Mechanism of Action: Derivatives of 2,2,2-Trifluoro-1-furan-2-yl-ethanol may act as inhibitors of key signaling pathways in inflammation, such as the MAPK pathway, thereby reducing the production of pro-inflammatory cytokines.[11]

Experimental Workflow for Screening Anti-Inflammatory Activity:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Synthesize Derivatives B LPS-stimulated Macrophages A->B C Measure NO Production (Griess Assay) B->C D Measure Cytokine Levels (ELISA) B->D E Identify Lead Compounds C->E D->E F Animal Model of Inflammation E->F Promising Candidates G Administer Lead Compounds F->G H Assess Inflammatory Markers G->H I Evaluate Therapeutic Efficacy H->I

Caption: Workflow for evaluating the anti-inflammatory potential of 2,2,2-Trifluoro-1-furan-2-yl-ethanol derivatives.

Application Note 2: Design of Novel Anticancer Agents

Background: Furan derivatives have demonstrated cytotoxic activity against various cancer cell lines.[12] The trifluoromethyl group is also a common feature in many anticancer drugs, where it can enhance binding to target proteins and improve pharmacokinetic properties.[13]

Hypothetical Mechanism of Action: It is plausible that derivatives of 2,2,2-Trifluoro-1-furan-2-yl-ethanol could inhibit cancer cell proliferation by modulating critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[12]

G PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Furan Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.

Quantitative Data on Anticancer Activity of Related Furan Compounds:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Furan-based compound 7MCF-7 (Breast)2.96StaurosporineNot Specified[12]
3-(furan-2-yl)pyrazolyl chalcone (7g)A549 (Lung Carcinoma)27.7 (µg/mL)Doxorubicin28.3 (µg/mL)[14]
3-(furan-2-yl)pyrazolyl chalcone (7g)HepG2 (Hepatocellular Carcinoma)26.6 (µg/mL)Doxorubicin21.6 (µg/mL)[14]

Conclusion

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a promising and versatile building block for medicinal chemistry. The convergence of a metabolically robust trifluoromethyl group, a reactive secondary alcohol, and a biologically active furan ring provides a rich platform for the design and synthesis of novel therapeutic agents. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this compound and its derivatives in the development of new treatments for a range of diseases.

References

  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.
  • Trifluoromethyl group - Wikipedia. Available from: [Link]

  • Furans, thiophenes and related heterocycles in drug discovery - PubMed. Available from: [Link]

  • Pharmacological activity of furan derivatives.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available from: [Link]

  • Medicinal significance of furan derivatives : A Review - Semantic Scholar. Available from: [Link]

  • Design and biological activity of trifluoromethyl containing drugs - Wechem. Available from: [Link]

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
  • (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol - LookChem. Available from: [Link]

  • The Pivotal Role of (R)-1-(Furan-2-yl)ethanol in the Synthesis of Bioactive Molecules: An In-depth Technical Guide - Benchchem.
  • Application Notes and Protocols: Derivatization of (R)-1-(Furan-2-yl)ethanol for Enhanced Biological Activity - Benchchem.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. Available from: [Link]

  • Comparative Analysis of the Biological Activity of 1-(Furan-2-yl)ethanol Derivatives - Benchchem.
  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed. Available from: [Link]

Sources

Application Notes & Protocols: 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a Pivotal Chiral Building Block for Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Among the repertoire of fluorinated synthons, chiral trifluoromethylated carbinols have emerged as exceptionally valuable building blocks.[3][4] This guide provides an in-depth exploration of 2,2,2-Trifluoro-1-furan-2-yl-ethanol, a versatile chiral intermediate whose utility is magnified by the latent reactivity of its furan moiety. We present detailed methodologies for its enantioselective synthesis and showcase its application in constructing complex molecular scaffolds relevant to pharmaceutical discovery, such as those derived from the powerful Achmatowicz rearrangement.

The Strategic Advantage of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

The title compound offers a dual advantage for the synthetic chemist. The trifluoromethyl carbinol group provides the desirable physicochemical properties associated with fluorine, while the furan ring serves as a masked diene and a precursor to a variety of other functional groups and heterocyclic systems.[3][5][6] This combination allows for the construction of complex chiral molecules from a relatively simple and accessible starting material.

Synthesis & Enantiomeric Control

The generation of enantiomerically pure 2,2,2-Trifluoro-1-furan-2-yl-ethanol is the critical first step for its use in asymmetric synthesis. While classical resolution of a racemic mixture is possible, modern methods favoring direct asymmetric synthesis are preferred for their superior efficiency and atom economy.[7]

Asymmetric Synthesis via Biocatalytic Reduction

Biocatalysis represents a green, highly selective, and scalable method for producing the desired (R)- or (S)-enantiomer. The asymmetric reduction of the prochiral ketone, 2-(trifluoroacetyl)furan, is typically mediated by ketoreductases (KREDs) or whole-cell systems containing alcohol dehydrogenases.[5][8] These enzymes utilize a hydride source, typically from a cofactor like NADPH or NADH, which is continuously regenerated in situ using a sacrificial co-substrate such as isopropanol or glucose. The enzyme's chiral pocket precisely controls the facial selectivity of hydride delivery to the ketone, resulting in exceptionally high enantiomeric excess (ee).

Asymmetric Synthesis via Chemical Catalysis

Catalytic asymmetric transfer hydrogenation, pioneered by Noyori, is another powerful technique.[9] This method employs a chiral transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand. In the presence of a hydrogen donor like isopropanol or formic acid, the catalyst facilitates the enantioselective reduction of 2-(trifluoroacetyl)furan to the corresponding chiral alcohol.

Chiral Resolution of Racemic Alcohol

For instances where a racemic mixture is synthesized, enzymatic kinetic resolution offers a viable path to enantiopure material.[10] This process utilizes enzymes, such as lipases, that exhibit high enantioselectivity. For example, in the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the alcohol much faster than the other. This allows for the separation of the faster-reacting esterified alcohol from the slower-reacting unesterified alcohol, providing access to both enantiomers.[10]

Data Summary: Enantioselective Synthesis

MethodCatalyst / EnzymeTypical Yield (%)Enantiomeric Excess (ee, %)Key Advantages
Biocatalytic Reduction Ketoreductase / Whole Cells (e.g., Lactobacillus)>90%>99%High selectivity, mild conditions, green process
Asymmetric Transfer Hydrogenation (R,R)-Ru-TsDPEN>95%>98%High efficiency, broad substrate scope
Enzymatic Kinetic Resolution Pseudomonas aeruginosa Lipase~45% (for each enantiomer)>98%Access to both enantiomers, high selectivity

Application in Pharmaceutical Scaffolding: The Achmatowicz Rearrangement

A primary application that highlights the synthetic utility of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is its use in the Achmatowicz rearrangement. This powerful transformation is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one (a dihydropyranone).[5][9] The reaction proceeds by treating the furan alcohol with an oxidizing agent, such as N-Bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA), in an aqueous or alcoholic solvent.

The resulting dihydropyranone is a versatile intermediate. The chirality established in the starting alcohol is directly transferred to the C6 position of the pyranone ring. This scaffold is a direct precursor to:

  • Piperidine Alkaloids: Through reductive amination and further modifications, the pyranone ring can be converted into the piperidine core found in numerous bioactive natural products and pharmaceuticals.[5]

  • α,β-Unsaturated δ-Lactones: These motifs are present in many natural products with antifungal and cytotoxic properties.[5][6]

  • Carbohydrate Mimetics: The pyranone structure serves as a key starting point for the synthesis of novel sugar analogues.

Visualizing the Synthetic Pathways

G cluster_0 Synthesis of Chiral Alcohol Ketone 2-(Trifluoroacetyl)furan Racemic Racemic Alcohol Ketone->Racemic Reduction (e.g., NaBH4) R_Alcohol (R)-Alcohol Ketone->R_Alcohol Asymmetric Reduction (e.g., Biocatalysis) Racemic->R_Alcohol Enzymatic Resolution S_Alcohol (S)-Alcohol Racemic->S_Alcohol Enzymatic Resolution

Caption: Workflow for the synthesis of (R/S)-2,2,2-Trifluoro-1-furan-2-yl-ethanol.

achmatowicz start (R)-2,2,2-Trifluoro-1- furan-2-yl-ethanol intermediate Oxidized Intermediate (e.g., 2,5-dimethoxy-2,5-dihydrofuran) start->intermediate Oxidation [NBS, H2O/Acetone] product Chiral Dihydropyranone intermediate->product Acid-catalyzed Rearrangement

Caption: The Achmatowicz rearrangement of the chiral furan alcohol.

piperidine_synthesis Pyranone Chiral Dihydropyranone AminoAlcohol Amino Alcohol Intermediate Pyranone->AminoAlcohol 1. Reductive Amination (R-NH2, NaBH3CN) 2. Protecting Group Manipulation Piperidine Piperidine Scaffold AminoAlcohol->Piperidine Cyclization & Further Functionalization

Caption: Conceptual pathway from dihydropyranone to a piperidine scaffold.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Asymmetric Synthesis via Whole-Cell Bioreduction

This protocol describes a representative gram-scale synthesis of (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol using a whole-cell catalyst.

Materials:

  • 2-(Trifluoroacetyl)furan

  • Lactobacillus paracasei (or other suitable microorganism) whole cells

  • Glucose (co-substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Catalyst Preparation: Prepare a suspension of the microbial whole cells (e.g., 50 g wet cell weight) in 500 mL of phosphate buffer.

  • Activation: Incubate the cell suspension in a shaking incubator at 30°C with agitation (e.g., 150 rpm) for 1 hour to activate the cellular machinery.

  • Co-substrate Addition: Add glucose (e.g., 1.2 equivalents relative to the ketone) to the cell suspension. This is crucial for regenerating the NADPH cofactor required by the alcohol dehydrogenases.

  • Substrate Addition: Dissolve 2-(trifluoroacetyl)furan (e.g., 10 g) in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the cell suspension.

  • Bioreduction: Continue the incubation at 30°C with shaking for 24-48 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC to confirm the consumption of the starting ketone.

  • Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extraction: Decant the supernatant and saturate it with NaCl to reduce the solubility of the product. Extract the aqueous phase with ethyl acetate (e.g., 3 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically pure alcohol.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Achmatowicz Rearrangement to a Dihydropyranone

This protocol details the oxidative ring expansion of (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol.

Materials:

  • (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol

  • N-Bromosuccinimide (NBS)

  • Pyridine

  • Acetone, Tetrahydrofuran (THF), and Water (as solvent mixture)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the chiral alcohol (e.g., 5 mmol) in a solvent mixture of THF:Acetone:Water (e.g., 3:1:1 ratio, 50 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to -20°C in a suitable cooling bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below -15°C. The use of NBS in an aqueous medium generates the electrophilic bromine species in situ that initiates the furan oxidation.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC. Upon consumption of the starting material (typically 1-2 hours), add pyridine (1.5 equivalents). The pyridine acts as a base to facilitate the subsequent rearrangement steps.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude dihydropyranone intermediate by flash column chromatography on silica gel to obtain the pure product.

Conclusion

(R)- and (S)-2,2,2-Trifluoro-1-furan-2-yl-ethanol are high-value chiral building blocks whose synthetic potential extends far beyond that of a simple fluorinated alcohol. The ability to produce this intermediate with high enantiomeric purity via efficient biocatalytic or chemical methods, combined with the versatile chemistry of the furan ring, opens a direct and stereocontrolled route to complex and pharmacologically relevant scaffolds. The protocols and pathways detailed herein provide a robust framework for researchers, scientists, and drug development professionals to leverage this powerful synthon in the pursuit of next-generation therapeutics.

References

  • LookChem. (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol. Provides information on enzymatic synthesis routes. [Link]

  • ResearchGate. Synthetic applications. a, Transformations of... | Download Scientific Diagram. Illustrates the importance of trifluoromethyl carbinols in synthesis. [Link]

  • Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
  • University of York. Asymmetric-Synthesis. General principles of asymmetric synthesis. [Link]

  • Pharmaffiliates. The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Discusses the impact of trifluoromethyl groups in pharmaceuticals. [Link]

  • Wikipedia. Chiral resolution. Overview of methods for separating enantiomers. [Link]

  • National Center for Biotechnology Information (PMC). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Details asymmetric synthesis of fluorinated compounds. [Link]

  • Research Communities. A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Highlights the importance of fluoro-organic compounds in drug discovery. [Link]

  • Sci-Hub. Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. Example of enzymatic resolution of a similar trifluoromethyl carbinol. [Link]

  • National Center for Biotechnology Information (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Reviews the importance of CF3 groups in drug design. [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. General information on the parent alcohol. [Link]

  • ResearchGate. De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol | Request PDF. Mentions Noyori hydrogen transfer for asymmetric reduction of acylfurans and the Achmatowicz rearrangement. [Link]

  • PubMed. Efficient Conditions for Conversion of 2-Substituted Furans into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis of (+)-Aspicilin, (+)-Patulolide A, and (-)-Pyrenophorin. Describes the chemical transformation of 2-substituted furans. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Derivatization of a Fluorinated Furan Alcohol

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a chiral secondary alcohol of significant interest in medicinal chemistry and drug development. The furan moiety is a recognized pharmacophore present in numerous bioactive compounds, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity.[1] The secondary alcohol provides a versatile handle for chemical modification through derivatization. This guide provides detailed protocols for the strategic derivatization of 2,2,2-trifluoro-1-furan-2-yl-ethanol to facilitate stereochemical analysis, improve analytical characterization, and potentially modulate biological activity.

The primary objectives for derivatizing this alcohol are:

  • Determination of Absolute Configuration and Enantiomeric Purity: As a chiral molecule, establishing the absolute stereochemistry and enantiomeric excess (e.e.) is critical. Derivatization with a chiral agent, such as Mosher's acid, converts the enantiomers into diastereomers, which can be distinguished by NMR spectroscopy.[2][3]

  • Enhanced Chromatographic Performance: The polarity of the hydroxyl group can lead to poor peak shape and resolution in gas chromatography (GC). Derivatization to a less polar species, such as a silyl ether or an acyl derivative, increases volatility and improves chromatographic behavior.[4][5]

  • Synthesis of Novel Analogs: The hydroxyl group serves as a key site for synthesizing ester and ether derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][6]

This document will provide detailed, field-proven protocols for Mosher's esterification, acylation for GC-MS analysis, and etherification via the Williamson ether synthesis.

Part 1: Determination of Absolute Configuration via Mosher's Esterification

The Mosher's ester analysis is a powerful NMR-based method for assigning the absolute configuration of chiral secondary alcohols.[2][7] The protocol involves the separate reaction of the alcohol with the (R) and (S) enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTP-Cl) to form diastereomeric esters. The differential shielding effects of the phenyl group in these diastereomers on the protons of the alcohol moiety allow for the determination of the absolute stereochemistry.[8]

Protocol 1: Synthesis of (R)- and (S)-MTPA Esters of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

This protocol is adapted for small-scale reactions suitable for NMR analysis.

Materials:

  • 2,2,2-Trifluoro-1-furan-2-yl-ethanol (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTP-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTP-Cl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃)

  • NMR Tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of 2,2,2-trifluoro-1-furan-2-yl-ethanol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approximately 10 µL).

    • Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTP-Cl.

    • Cap the NMR tube and gently agitate to mix the reagents.

    • Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction by ¹H NMR for the disappearance of the carbinol proton of the starting alcohol.

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the above procedure using (S)-MTP-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester reaction mixtures.

    • Identify and assign the proton signals for the furan ring and the trifluoromethyl group in both diastereomeric esters.

    • Calculate the chemical shift difference (Δδ = δS - δR) for corresponding protons in the two spectra.

    • A positive Δδ for protons on one side of the stereocenter and a negative Δδ for protons on the other side indicates the absolute configuration based on the established Mosher's ester model.[3][8]

Data Presentation: Expected NMR Chemical Shift Differences
Proton Group Expected Sign of Δδ (δS - δR) Rationale
Furan Ring ProtonsTo be determined empiricallyThe anisotropic effect of the MTPA phenyl group will cause differential shielding.
Methine Proton (CH-O)Not used for analysisKnown to be unreliable for stereochemical assignment.[3]
Experimental Workflow: Mosher's Esterification

Mosher_Esterification cluster_R (R)-MTPA Ester Synthesis cluster_S (S)-MTPA Ester Synthesis Alcohol_R 2,2,2-Trifluoro-1- furan-2-yl-ethanol Reaction_R Esterification (NMR Tube) Alcohol_R->Reaction_R Reagent_R (R)-MTP-Cl Pyridine, CDCl3 Reagent_R->Reaction_R Product_R (R)-MTPA Ester Reaction_R->Product_R Analysis ¹H NMR Analysis (Δδ = δS - δR) Product_R->Analysis Alcohol_S 2,2,2-Trifluoro-1- furan-2-yl-ethanol Reaction_S Esterification (NMR Tube) Alcohol_S->Reaction_S Reagent_S (S)-MTP-Cl Pyridine, CDCl3 Reagent_S->Reaction_S Product_S (S)-MTPA Ester Reaction_S->Product_S Product_S->Analysis Result Absolute Configuration Analysis->Result

Caption: Workflow for determining the absolute configuration of 2,2,2-Trifluoro-1-furan-2-yl-ethanol using Mosher's ester analysis.

Part 2: Derivatization for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of polar compounds like 2,2,2-trifluoro-1-furan-2-yl-ethanol can be challenging due to potential peak tailing and poor thermal stability. Derivatization to a more volatile and less polar analog is a common strategy to overcome these issues.[4][5] Silylation is a widely used technique for this purpose.[9]

Protocol 2: Silylation with BSTFA for GC-MS Analysis

This protocol describes the formation of the trimethylsilyl (TMS) ether of 2,2,2-trifluoro-1-furan-2-yl-ethanol.

Materials:

  • 2,2,2-Trifluoro-1-furan-2-yl-ethanol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile or Pyridine

  • GC vial with insert

Procedure:

  • Prepare a stock solution of 2,2,2-trifluoro-1-furan-2-yl-ethanol in anhydrous acetonitrile (e.g., 1 mg/mL).

  • In a GC vial insert, add 100 µL of the stock solution.

  • Add 100 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Expected Outcome:

The resulting TMS ether will be significantly more volatile and less polar than the parent alcohol, leading to a sharper, more symmetrical peak in the gas chromatogram. The mass spectrum will show characteristic fragments corresponding to the TMS derivative, aiding in identification.

Experimental Workflow: Silylation for GC-MS

Silylation_Workflow Start 2,2,2-Trifluoro-1- furan-2-yl-ethanol in Anhydrous Solvent Reagent Add BSTFA (+1% TMCS) Start->Reagent Reaction Heat at 60-70°C for 30 min Reagent->Reaction Analysis GC-MS Analysis Reaction->Analysis Result Improved Peak Shape & Volatility Analysis->Result

Caption: Workflow for the silylation of 2,2,2-Trifluoro-1-furan-2-yl-ethanol for improved GC-MS analysis.

Part 3: Synthesis of Ester and Ether Derivatives

The synthesis of ester and ether analogs of 2,2,2-trifluoro-1-furan-2-yl-ethanol is valuable for creating libraries of compounds for biological screening.

Protocol 3.1: Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[10][11]

Materials:

  • 2,2,2-Trifluoro-1-furan-2-yl-ethanol

  • Carboxylic acid of choice (e.g., benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 2,2,2-trifluoro-1-furan-2-yl-ethanol (1 equivalent), the chosen carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Protocol 3.2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers from an alcohol and an alkyl halide.[12][13]

Materials:

  • 2,2,2-Trifluoro-1-furan-2-yl-ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, slowly add a solution of 2,2,2-trifluoro-1-furan-2-yl-ethanol (1 equivalent) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by silica gel column chromatography.

Reaction Schemes: Ester and Ether Synthesis

Synthesis cluster_ester Steglich Esterification cluster_ether Williamson Ether Synthesis Alcohol_E 2,2,2-Trifluoro-1- furan-2-yl-ethanol Product_E Ester Derivative Alcohol_E->Product_E Reagents_E R-COOH, DCC, DMAP DCM Reagents_E->Product_E Alcohol_Eth 2,2,2-Trifluoro-1- furan-2-yl-ethanol Product_Eth Ether Derivative Alcohol_Eth->Product_Eth Reagents_Eth 1. NaH, THF 2. R'-X Reagents_Eth->Product_Eth

Sources

Application Notes and Protocols for Catalytic Applications of Rhodium Complexes with Furan-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Furan-Based Ligands in Rhodium Catalysis

Rhodium catalysis stands as a cornerstone in modern organic synthesis, facilitating a vast array of transformations crucial for the production of fine chemicals, pharmaceuticals, and advanced materials. The reactivity and selectivity of a rhodium catalyst are intricately governed by the ligand sphere coordinating the metal center. While traditional phosphine and N-heterocyclic carbene (NHC) ligands have seen widespread application, there is a growing interest in the design of ligands with unique electronic and steric properties to unlock novel reactivity and enhance catalytic performance.

Furan-based ligands represent a compelling class of molecular architecture for rhodium catalysis. The furan moiety, an oxygen-containing five-membered aromatic heterocycle, can be readily functionalized to introduce a variety of coordinating atoms (e.g., phosphorus, nitrogen, carbon of an NHC) and chiral elements. The oxygen atom within the furan ring can also exert a significant electronic influence and potentially participate in non-covalent interactions or even act as a hemilabile coordinating site, thereby modulating the catalytic activity of the rhodium center.

These application notes provide a comprehensive technical guide to the synthesis and catalytic applications of rhodium complexes featuring furan-based ligands. We will delve into key applications, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions, providing detailed, field-proven protocols and explaining the causality behind experimental choices. This guide is intended to empower researchers, scientists, and drug development professionals to leverage the unique advantages of these catalytic systems in their synthetic endeavors.

I. Furan-Based Phosphine Ligands in Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral olefins is a paramount transformation for the synthesis of enantiomerically enriched compounds, a critical step in the development of many pharmaceutical agents. The design of chiral phosphine ligands has been central to the success of rhodium-catalyzed asymmetric hydrogenation. Incorporating a furan backbone into phosphine ligands offers a modular approach to tuning the steric and electronic environment of the rhodium catalyst.

Causality Behind Experimental Choices:

The enantioselectivity in rhodium-catalyzed asymmetric hydrogenation is dictated by the chiral environment created by the ligand around the metal center. The furan scaffold can serve as a rigid backbone to position the phosphine groups and other substituents, thereby creating a well-defined chiral pocket. The electronic properties of the furan ring, influenced by the oxygen heteroatom, can also impact the electron density at the rhodium center, which in turn affects substrate binding and the subsequent hydrogenation steps. The choice of solvent and additives can influence the catalyst's solubility, stability, and the equilibrium between different catalytic intermediates, thereby impacting both activity and enantioselectivity.

Application Example: Asymmetric Hydrogenation of 2,5-Disubstituted Furans

A notable application is the asymmetric cis-hydrogenation of 2,5-disubstituted furans, which provides access to chiral tetrahydrofuran derivatives, key structural motifs in many biologically active molecules, including dideoxynucleoside analogues. Cationic rhodium complexes featuring diphospholane ligands have shown promise in this transformation.

EntryLigandSubstrateSolventAdditiveConversion (%)ee (%)Reference
1Butiphane2-(acetoxymethyl)-5-methylfuranToluene->9972[1]
2Butiphane2-(acetoxymethyl)-5-methylfuranTolueneEt3N>99-68 (reversed)[1]
3Ferrocene-based diphosphine2-(acetoxymethyl)-5-methylfuranToluene->9955[1]
Experimental Protocol: Asymmetric Hydrogenation of 2-(Acetoxymethyl)-5-methylfuran

This protocol is a representative example for the asymmetric hydrogenation of a substituted furan using a rhodium-diphospholane catalyst.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Butiphane ligand

  • 2-(Acetoxymethyl)-5-methylfuran

  • Anhydrous, degassed toluene

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Magnetic stirrer and stir bar

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a nitrogen atmosphere, add [Rh(COD)₂]BF₄ (1.0 mol%) and the Butiphane ligand (1.1 mol%) to a Schlenk flask.

  • Add anhydrous, degassed toluene to dissolve the solids.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction: To the catalyst solution, add the substrate, 2-(acetoxymethyl)-5-methylfuran (1.0 equiv).

  • Seal the Schlenk flask or transfer the solution to an autoclave.

  • Purge the reaction vessel with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Diagram of the Experimental Workflow:

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Rh_prec [Rh(COD)₂]BF₄ Mixing_prep Stir 30 min Rh_prec->Mixing_prep Ligand Furan-based Ligand Ligand->Mixing_prep Solvent_prep Anhydrous Toluene Solvent_prep->Mixing_prep Catalyst Active Rh Catalyst Solution Mixing_prep->Catalyst Reaction_vessel Stir at Temp/Time Catalyst->Reaction_vessel Substrate Furan Substrate Substrate->Reaction_vessel H2 H₂ Gas (Pressure) H2->Reaction_vessel Product_mixture Reaction Mixture Reaction_vessel->Product_mixture Concentration Solvent Removal Product_mixture->Concentration Purification Column Chromatography Concentration->Purification Analysis Chiral HPLC/GC for ee Purification->Analysis Final_product Enantioenriched Product Purification->Final_product

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

II. Furan-Based Ligands in Hydroformylation

Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond. The regioselectivity (linear vs. branched aldehyde) and activity of the rhodium catalyst are highly dependent on the nature of the ancillary ligands. Furan-based phosphine and phosphite ligands offer unique steric and electronic profiles that can be exploited to control these aspects of the reaction.

Causality Behind Experimental Choices:

The n/iso ratio in hydroformylation is primarily governed by the steric bulk and electronic properties of the ligands. Bulky ligands generally favor the formation of the linear aldehyde. The bite angle of bidentate ligands is also a critical parameter. The electron-withdrawing or -donating nature of the furan-based ligand can influence the CO dissociation and olefin association steps in the catalytic cycle, thereby affecting the overall reaction rate. The choice of reaction conditions, such as temperature, pressure of syngas (CO/H₂), and solvent, plays a crucial role in catalyst stability and selectivity.

Application Example: Hydroformylation of Dihydrofurans

The hydroformylation of dihydrofurans is a valuable transformation as it leads to the formation of functionalized tetrahydrofurans, which are important building blocks in organic synthesis.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroformylation

This protocol provides a general framework for conducting a rhodium-catalyzed hydroformylation reaction. Specific parameters should be optimized for the particular substrate and furan-based ligand used.

Materials:

  • [Rh(acac)(CO)₂] (acac = acetylacetonate)

  • Furan-based phosphine or phosphite ligand

  • Alkene substrate (e.g., 1-octene, dihydrofuran)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Syngas (a mixture of CO and H₂, typically 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with [Rh(acac)(CO)₂] (0.1 mol%) and the furan-based ligand (e.g., 1-2 mol%).

  • Add the anhydrous, degassed solvent and the alkene substrate.

  • Reaction Execution: Seal the autoclave and purge it several times with syngas.

  • Pressurize the autoclave to the desired initial pressure with syngas.

  • Heat the autoclave to the desired reaction temperature (e.g., 80-120 °C) and stir the reaction mixture.

  • Monitor the reaction progress by observing the pressure drop and/or by taking samples for GC analysis.

  • Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the aldehyde product by distillation or column chromatography.

  • Characterize the product and determine the n/iso ratio by GC and NMR spectroscopy.

Diagram of the Hydroformylation Catalytic Cycle:

G cluster_reactants Inputs cluster_products Output A [RhH(CO)₂(L)₂] B [RhH(CO)₂(L)(alkene)] A->B -L +alkene C [Rh(alkyl)(CO)₂(L)] B->C migratory insertion D [Rh(acyl)(CO)₂(L)] C->D +CO -L E [Rh(acyl)(H)₂(CO)₂(L)] D->E oxidative addition of H₂ E->A reductive -elimination (aldehyde) Aldehyde Aldehyde E->Aldehyde Alkene Alkene Alkene->B Syngas CO + H₂ Syngas->C Syngas->D G cluster_reactants Inputs cluster_products Output Rh_I [Rh(I)Lₙ] Rh_III_A [Rh(III)(Ar)(X)Lₙ] Rh_I->Rh_III_A Oxidative Addition (Ar-X) Rh_III_B [Rh(III)(Ar)(Ar')Lₙ] Rh_III_A->Rh_III_B Transmetalation (Ar'B(OH)₂ + Base) Rh_III_B->Rh_I Reductive Elimination (Ar-Ar') ArAr Biaryl Product Rh_III_B->ArAr ArX Aryl Halide ArX->Rh_I ArBOH2 Arylboronic Acid ArBOH2->Rh_III_A

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Enantiopure Trifluoromethylated Alcohols

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] This is primarily due to the high electronegativity and steric demand of the CF₃ group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] Consequently, enantiomerically pure trifluoromethylated alcohols, such as 2,2,2-Trifluoro-1-furan-2-yl-ethanol, are highly sought-after chiral building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][3][4] Traditional chemical methods for the synthesis of these compounds often necessitate the use of stoichiometric chiral reagents or expensive metal catalysts, which may present environmental and economic challenges.

Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild reaction conditions.[5][6] Enzymes, particularly alcohol dehydrogenases (ADHs) and lipases, are exquisite chiral catalysts that can facilitate the synthesis of enantiopure alcohols with exceptional precision.[7][8][9] This guide provides a comprehensive overview and detailed protocols for the biocatalytic synthesis of enantiopure 2,2,2-Trifluoro-1-furan-2-yl-ethanol, leveraging both asymmetric reduction with ADHs and kinetic resolution with lipases.

Principles of the Biocatalytic Approaches

Two primary biocatalytic strategies are employed for the synthesis of enantiopure 2,2,2-Trifluoro-1-furan-2-yl-ethanol:

  • Asymmetric Reduction of a Prochiral Ketone: This "top-down" approach involves the stereoselective reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one, using an alcohol dehydrogenase (ADH). ADHs are a class of enzymes that catalyze the interconversion of alcohols and their corresponding aldehydes or ketones.[7][8] By selecting an ADH with the appropriate stereopreference (either Prelog or anti-Prelog), one can selectively synthesize either the (R)- or (S)-enantiomer of the target alcohol with high enantiomeric excess (ee).[7][10] This process requires a stoichiometric amount of a cofactor, typically NADH or NADPH, which is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) or a co-substrate (e.g., isopropanol).[7]

  • Kinetic Resolution of a Racemic Alcohol: This "bottom-up" approach starts with a racemic mixture of (±)-2,2,2-Trifluoro-1-furan-2-yl-ethanol. A lipase is then used to selectively acylate one of the enantiomers, leaving the other unreacted.[11][12][13] Lipases are hydrolases that, in non-aqueous media, can catalyze the formation of esters.[12][14][15] The enantioselectivity of the lipase results in the enrichment of one enantiomer of the alcohol and the formation of the corresponding ester of the opposite configuration. The unreacted alcohol and the newly formed ester can then be separated, providing access to both enantiomers.

Experimental Workflows and Protocols

Asymmetric Reduction Using an Alcohol Dehydrogenase

This protocol describes a general procedure for the asymmetric reduction of 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one using a commercially available alcohol dehydrogenase.

Diagram of the Asymmetric Reduction Workflow:

Asymmetric Reduction Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone 2,2,2-Trifluoro-1- (furan-2-yl)ethan-1-one Reaction_Vessel Reaction Incubation (Controlled Temp. & pH) Ketone->Reaction_Vessel Enzyme_System ADH & Cofactor Regeneration System Enzyme_System->Reaction_Vessel Buffer Buffer Solution Buffer->Reaction_Vessel Extraction Solvent Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Chiral_HPLC Chiral HPLC Analysis (ee determination) Purification->Chiral_HPLC Final_Product Enantiopure Alcohol Chiral_HPLC->Final_Product

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Materials:

  • 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one (CAS: 18207-47-1)[16]

  • Alcohol Dehydrogenase (e.g., from Lactobacillus brevis or a commercially available kit)[7]

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one (1 mmol) in 20 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Cofactor and Regeneration System: Add NADP⁺ (or NAD⁺) to a final concentration of 1 mM. Add D-glucose (1.5 mmol) and glucose dehydrogenase (20 U).

  • Enzyme Addition: Add the selected alcohol dehydrogenase (e.g., 10 mg of a lyophilized powder or as recommended by the supplier).

  • Incubation: Stir the reaction mixture at 30°C and monitor the progress by TLC or GC.

  • Work-up: Once the reaction is complete (typically 24-48 hours), saturate the aqueous phase with NaCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the enantiopure alcohol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic 2,2,2-Trifluoro-1-furan-2-yl-ethanol using an immobilized lipase.

Diagram of the Kinetic Resolution Workflow:

Kinetic Resolution Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Separation & Purification cluster_analysis Analysis & Products Racemic_Alcohol Racemic (±)-Alcohol Reaction_Vessel Reaction Incubation (Controlled Temp.) Racemic_Alcohol->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Vessel Solvent Anhydrous Organic Solvent Solvent->Reaction_Vessel Filtration Filter to remove Lipase Reaction_Vessel->Filtration Chromatography Column Chromatography Filtration->Chromatography Chiral_HPLC Chiral HPLC Analysis (ee determination) Chromatography->Chiral_HPLC Enriched_Alcohol Enantioenriched Alcohol Chiral_HPLC->Enriched_Alcohol Enriched_Ester Enantioenriched Ester Chiral_HPLC->Enriched_Ester

Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.

Materials:

  • (±)-2,2,2-Trifluoro-1-furan-2-yl-ethanol

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a solution of (±)-2,2,2-Trifluoro-1-furan-2-yl-ethanol (1 mmol) in 10 mL of an anhydrous organic solvent, add vinyl acetate (1.2 mmol).

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg of CALB). If desired, add activated molecular sieves.

  • Incubation: Incubate the reaction mixture at 40°C with shaking.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Separation: Separate the unreacted alcohol from the formed ester by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess of both the purified alcohol and the ester by chiral HPLC.

Chiral HPLC Analysis

Accurate determination of enantiomeric excess is crucial for evaluating the success of the biocatalytic synthesis.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)[17]

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product (or a sample from the reaction mixture) in the mobile phase to a concentration of approximately 1 mg/mL.[17] Filter the sample through a 0.45 µm syringe filter.[17]

  • HPLC Conditions (Example):

    • Column: Chiralpak® AD-H (or other suitable chiral column)

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 95:5 v/v)[17]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25°C

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation: Performance of Biocatalysts

The following table summarizes representative data for the biocatalytic synthesis of enantiopure trifluoromethylated alcohols, illustrating the potential of these methods.

BiocatalystSubstrateMethodProductYield (%)ee (%)Reference
Lactobacillus kefir ADH1-[3,5-Bis(trifluoromethyl)phenyl]ethanoneAsymmetric Reduction(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol>99>99[7]
Pseudomonas aeruginosa lipase(±)-2,2,2-Trifluoro-1-(1-pyrenyl)ethanol chloroacetateKinetic Resolution (Alcoholysis)(R)-Alcohol & (S)-Ester~50>99[11]
Lactobacillus paracasei1-(Benzofuran-2-yl)ethanoneAsymmetric Reduction(S)-1-(Benzofuran-2-yl)ethanol92>99.9[6]
Candida antarctica Lipase B(±)-1-(2-Furyl)ethanolKinetic Resolution (Acylation)(R)-Alcohol & (S)-Ester~4789 (substrate)[12]

Expertise and Trustworthiness: Ensuring Success in Biocatalysis

Causality Behind Experimental Choices:

  • Choice of Enzyme: The selection of the biocatalyst is the most critical factor. For asymmetric reduction, the stereopreference of the ADH dictates the configuration of the product. For kinetic resolution, the enantioselectivity (E-value) of the lipase determines the efficiency of the separation. Screening a variety of commercially available enzymes or whole-cell biocatalysts is often necessary.

  • Solvent Selection: In lipase-catalyzed reactions, the choice of an anhydrous organic solvent is crucial as water can lead to hydrolysis of the desired ester product. Toluene and tert-butyl methyl ether are common choices.

  • Cofactor Regeneration: For ADH-catalyzed reductions, an efficient cofactor regeneration system is essential for economic viability. The use of a coupled enzyme system (e.g., GDH/glucose) is a common and effective strategy.[7]

  • Immobilization: Using an immobilized enzyme, particularly for lipases, simplifies catalyst recovery and reuse, enhancing the process's sustainability and cost-effectiveness.

Self-Validating Systems and Troubleshooting:

  • Monitoring Reaction Progress: Regular monitoring of the reaction by chiral HPLC is paramount. For kinetic resolutions, this allows for the reaction to be stopped at the optimal conversion (ideally 50%) to maximize the ee of both the product and the remaining substrate.

  • Low Conversion/Activity: If enzyme activity is low, consider optimizing the pH, temperature, or co-substrate concentration. For whole-cell systems, the physiological state of the cells is critical.

  • Low Enantioselectivity: Poor enantioselectivity may be inherent to the chosen enzyme for the specific substrate. Screening other enzymes is the most effective solution. In some cases, adjusting the reaction temperature or solvent can influence enantioselectivity.

  • Racemization: Ensure that the product is stable under the reaction and work-up conditions to prevent loss of enantiopurity.

References

  • Musa, M. M., & Zeslani, C. S. (2022). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. ChemistryOpen, 11(2), e202100251. [Link]

  • Matsumoto, K., et al. (2000). Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. Tetrahedron: Asymmetry, 11(9), 1965-1973. [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 132(8), 475-492. [Link]

  • Ni, Y., & Xu, J.-H. (2012). Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. Biotechnology and Bioengineering, 109(6), 1366-1375. [Link]

  • Li, Y., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(16), 7135-7142. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Wikipedia. (2023). Alcohol dehydrogenase. [Link]

  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 14(12), 1436-1443. [Link]

  • ResearchGate. (n.d.). Drugs containing α‐trifluoromethyl‐substituted alcohols and amines. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Kroutil, W., & Faber, K. (2017). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis, 3, 2. [Link]

  • Welch, C. J., et al. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B, 875(1), 237-242. [Link]

  • Akai, S., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Chemical and Pharmaceutical Bulletin, 73(8), 663-669. [Link]

  • Wu, S., et al. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Engineering in Life Sciences, 19(12), 876-883. [Link]

  • Boche, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. Methods in Molecular Biology, 1404, 251-258. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. [Link]

  • Schepmann, D., et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. [Link]

  • Archelas, A., & Furstoss, R. (1997). Synthesis of Enantiopure Epoxides Through Biocatalytic Approaches. Annual Review of Microbiology, 51, 491-525. [Link]

  • Demir, A. S., et al. (2003). Novel Enantioselective Synthesis of Both Enantiomers of Furan‐2‐yl Amines and Amino Acids. Helvetica Chimica Acta, 86(1), 91-105. [Link]

  • Musa, M. M. (2022). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. ResearchGate. [Link]

  • AA Blocks. (n.d.). 2,2,2-trifluoro-1-[5-(4-fluorophenyl)furan-2-yl]ethan-1-ol. [Link]

  • Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. [Link]

  • Ghorai, M. K., et al. (2023). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. Chemical Science, 14(32), 8685-8693. [Link]

Sources

Determining Enantiomeric Purity of Chiral Fluoroalcohols: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiomeric Excess in Fluoroalcohol Chemistry

Chiral fluoroalcohols are a burgeoning class of molecules with significant applications in medicinal chemistry, asymmetric synthesis, and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. As with all chiral molecules, the individual enantiomers of a fluoroalcohol can exhibit markedly different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is a critical step in the development and quality control of chiral fluorinated compounds.

This comprehensive guide provides detailed application notes and protocols for the three most powerful and widely used analytical techniques for determining the enantiomeric excess of chiral fluoroalcohols: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles and practical insights to empower robust and reliable analyses.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantioseparation

Chiral HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.[2] For chiral fluoroalcohols, polysaccharide-based CSPs have demonstrated exceptional efficacy.[3]

The Power of Polysaccharide-Based Chiral Stationary Phases

CSPs derived from amylose and cellulose, such as the popular Chiralpak® and Chiralcel® series, are the go-to choices for the enantioseparation of a broad range of chiral compounds, including fluoroalcohols.[3][4] These CSPs, typically coated or immobilized on a silica support, possess helical polymer structures that create a chiral environment. The separation mechanism is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, between the analyte and the chiral selector.[5] The subtle differences in how the enantiomers of a fluoroalcohol fit into the chiral grooves of the polysaccharide backbone lead to their differential retention and separation.

Application Note: Selecting the Right Column and Mobile Phase

The choice of the appropriate CSP and mobile phase is paramount for achieving baseline separation of chiral fluoroalcohols. A screening approach using a small library of columns with different selectivities is often the most efficient strategy.[6] For trifluoromethyl-substituted carbinols, Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[3]

The mobile phase composition, typically a mixture of a non-polar alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), plays a crucial role in modulating retention and selectivity. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration can be fine-tuned to optimize the separation.

Table 1: Performance Data for the Chiral HPLC Separation of 1-Phenyl-2,2,2-trifluoroethanol [3]

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Retention Factor (k'₁)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H n-Hexane/Isopropanol (90:10)2.541.252.80
Chiralcel® OD-H n-Hexane/Isopropanol (90:10)3.121.182.10
Chiralpak® AD-H Methanol (100%)1.891.353.50
Protocol: Chiral HPLC Method for a Generic Trifluoromethyl Carbinol

This protocol provides a generalized starting point for the analysis of a chiral trifluoromethyl carbinol. Optimization of the mobile phase composition and flow rate will likely be necessary for specific analytes.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • HPLC-grade n-hexane and isopropanol.

  • Sample: Racemic and/or enantioenriched fluoroalcohol.

2. Sample Preparation:

  • Dissolve the fluoroalcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (or a wavelength appropriate for the analyte's chromophore).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers in the chromatogram of the racemic sample.

  • For an enantioenriched sample, integrate the peak areas of both enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

5. Method Validation and Self-Validation:

  • System Suitability: Inject a racemic standard to verify the resolution (Rs > 1.5 is generally desirable) and reproducibility of the retention times.

  • Linearity and Range: Prepare a series of standards of a known enantiopure sample to establish the detector response linearity.

  • Accuracy: Spike a sample of known e.e. with a known amount of the other enantiomer and verify the recovery.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fluoroalcohol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Chiral Column (e.g., Chiralpak AD-H) HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Figure 1: General workflow for chiral HPLC analysis of fluoroalcohols.

II. Chiral Gas Chromatography (GC): A High-Resolution Technique for Volatile Analytes

Chiral Gas Chromatography (GC) is a powerful technique for the enantiomeric separation of volatile and thermally stable compounds.[7] For chiral alcohols, including fluoroalcohols, direct analysis is often challenging due to their polarity, which can lead to poor peak shape and low resolution. Therefore, derivatization to form less polar and more volatile esters or ethers is a common and often necessary step.[8]

The Importance of Derivatization

Derivatization serves two primary purposes in the context of chiral GC analysis of fluoroalcohols:

  • Increased Volatility: By converting the polar hydroxyl group into a less polar functional group (e.g., an ester), the volatility of the analyte is increased, making it suitable for GC analysis.

  • Improved Chromatographic Performance: Derivatization reduces the potential for hydrogen bonding interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation.[9]

Trifluoroacetic anhydride (TFAA) is a particularly effective derivatizing agent for alcohols.[10] It reacts readily with the hydroxyl group to form a trifluoroacetyl ester, which is significantly more volatile and well-suited for GC analysis.

Application Note: Choosing the Right Derivatizing Agent and Chiral Capillary Column

While TFAA is a robust choice, other derivatizing agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for forming trimethylsilyl ethers, can also be employed. The choice of derivatizing agent may depend on the specific fluoroalcohol and the presence of other functional groups.

For the separation of the derivatized fluoroalcohol enantiomers, cyclodextrin-based chiral capillary columns are widely used. These columns contain chiral cyclodextrin derivatives as the stationary phase, which form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to their separation.

Protocol: Chiral GC Method for a Fluoroalcohol via TFAA Derivatization

This protocol outlines a general procedure for the derivatization of a chiral fluoroalcohol with TFAA and subsequent analysis by chiral GC.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column (e.g., a cyclodextrin-based column such as Rt-βDEXsm).

  • Trifluoroacetic anhydride (TFAA).

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Sample: Racemic and/or enantioenriched fluoroalcohol.

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve approximately 1-2 mg of the fluoroalcohol in 0.5 mL of anhydrous dichloromethane.

  • Add 100 µL of TFAA to the solution.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully evaporate the solvent and excess TFAA under a gentle stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. An isothermal period may be required depending on the analyte.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector Temperature: 280 °C (for FID).

  • Injection Volume: 1 µL (split injection is recommended).

4. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two diastereomeric derivatives in the same manner as described for the HPLC method.

5. Method Validation and Self-Validation:

  • Reaction Completion: Analyze the derivatized sample to ensure the absence of the underivatized fluoroalcohol.

  • No Racemization: Verify that the derivatization conditions do not cause racemization of the chiral center by derivatizing an enantiopure sample and confirming the absence of the other diastereomer.

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis Fluoroalcohol Fluoroalcohol TFAA Add TFAA Fluoroalcohol->TFAA Heat Heat (60°C) TFAA->Heat Evaporate Evaporate Heat->Evaporate Redissolve Redissolve Evaporate->Redissolve GC GC System Redissolve->GC ChiralColumn Chiral Capillary Column GC->ChiralColumn Detector FID/MS Detector ChiralColumn->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Figure 2: Workflow for chiral GC analysis of fluoroalcohols after derivatization.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Enantiomeric Analysis

NMR spectroscopy offers a distinct advantage over chromatographic methods as it can provide structural information in addition to the enantiomeric excess.[3] For chiral analysis, the principle relies on converting the enantiomers into diastereomers, which are distinguishable by NMR. This is achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Mosher's Method: A Classic and Reliable Approach

Mosher's method is a widely used NMR technique for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.[11] It involves the derivatization of the alcohol with the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. Since MTPA is available in both (R)- and (S)-enantiopure forms, two separate diastereomeric esters are synthesized from the chiral fluoroalcohol.

The key to this method is the anisotropic effect of the phenyl group in the Mosher's ester. In the more stable conformation, the phenyl group shields or deshields nearby protons of the alcohol moiety to different extents in the two diastereomers. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, the chemical shift differences (Δδ = δS - δR) can be used to assign the absolute configuration and the integration of the signals can be used to determine the e.e.

¹⁹F NMR: A Sensitive Probe for Fluoroalcohol Analysis

Given the presence of fluorine in the analytes of interest, ¹⁹F NMR spectroscopy offers a highly sensitive and selective method for determining enantiomeric excess. The large chemical shift dispersion and the absence of background signals in ¹⁹F NMR make it an excellent tool for this purpose.

A modern approach involves the use of chiral solvating agents that can induce a chemical shift difference between the ¹⁹F signals of the two enantiomers. For instance, a cationic cobalt(III) complex has been shown to be an effective chiral resolving agent for in situ fluorine-labeled alcohols, resulting in baseline separation of the enantiomeric signals in the ¹⁹F{¹H} NMR spectrum. Another strategy is to use a fluorinated chiral derivatizing agent, which introduces a ¹⁹F NMR handle for analysis. The trifluoromethyl group in Mosher's acid itself can be used as a probe in ¹⁹F NMR to determine the diastereomeric ratio and thus the enantiomeric excess.

Protocol: Determining Enantiomeric Excess of a Fluoroalcohol using Mosher's Method (¹H and ¹⁹F NMR)

This protocol describes the preparation of Mosher's esters and their analysis by both ¹H and ¹⁹F NMR.

1. Instrumentation and Materials:

  • NMR spectrometer.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].

  • Anhydrous pyridine or other suitable base (e.g., triethylamine).

  • Anhydrous deuterated solvent (e.g., CDCl₃).

  • Sample: Enantioenriched fluoroalcohol.

2. Preparation of (R)- and (S)-MTPA Esters (in separate NMR tubes):

  • For the (S)-MTPA ester:

    • In an NMR tube, dissolve ~2-5 mg of the chiral fluoroalcohol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess (~1.2 equivalents) of anhydrous pyridine.

    • Add a small excess (~1.1 equivalents) of (R)-MTPA-Cl.

    • Cap the NMR tube and mix the contents thoroughly. Let the reaction proceed at room temperature for 1-2 hours or until completion (monitor by TLC or NMR).

  • For the (R)-MTPA ester:

    • Repeat the above procedure in a separate NMR tube using (S)-MTPA-Cl.

3. NMR Analysis:

  • Acquire ¹H and ¹⁹F NMR spectra for both the (S)- and (R)-MTPA ester samples.

  • ¹H NMR Analysis:

    • Identify well-resolved signals corresponding to protons in the alcohol moiety of the two diastereomers.

    • Integrate the corresponding signals for the major and minor diastereomers.

    • Calculate the diastereomeric excess (d.e.), which is equivalent to the enantiomeric excess (e.e.) of the starting alcohol.

  • ¹⁹F NMR Analysis:

    • The trifluoromethyl groups of the two diastereomeric esters will give rise to two distinct signals.

    • Integrate these two signals to determine the diastereomeric ratio and calculate the e.e.

4. Data Analysis and Interpretation:

  • The e.e. is calculated using the integration values of the diastereomeric signals:

    • e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

NMR_Principle cluster_enantiomers Enantiomers (NMR-indistinguishable) cluster_cda Chiral Derivatizing Agent cluster_diastereomers Diastereomers (NMR-distinguishable) R_Alcohol (R)-Fluoroalcohol RR_Ester (R,R)-MTPA Ester R_Alcohol->RR_Ester + S_Alcohol (S)-Fluoroalcohol SR_Ester (S,R)-MTPA Ester S_Alcohol->SR_Ester + R_MTPA (R)-MTPA-Cl R_MTPA->RR_Ester R_MTPA->SR_Ester

Sources

The Pivotal Role of 2,2,2-Trifluoro-1-furan-2-yl-ethanol in the Synthesis of Advanced Fluorine-Containing Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Fluorine in Modern Agrochemicals

The introduction of fluorine atoms into the molecular framework of active ingredients has become a paramount strategy in the design of modern agrochemicals. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity. These modifications often translate to enhanced efficacy, better target specificity, and improved environmental profiles of fungicides, herbicides, and insecticides. Among the diverse array of fluorinated building blocks, 2,2,2-Trifluoro-1-furan-2-yl-ethanol stands out as a versatile and highly valuable precursor for the synthesis of a new generation of fluorine-containing agrochemicals.

This comprehensive guide delves into the critical role of 2,2,2-Trifluoro-1-furan-2-yl-ethanol in agrochemical synthesis. We will explore its synthesis, mechanistic advantages, and provide detailed protocols for its application in the creation of potent agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection who are focused on leveraging fluorination to discover and synthesize novel, effective, and sustainable agricultural solutions.

Core Principles: Why 2,2,2-Trifluoro-1-furan-2-yl-ethanol is a Key Building Block

The efficacy of 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a synthon in agrochemical development stems from the synergistic combination of its trifluoromethyl and furan moieties.

  • The Trifluoromethyl Group's Impact: The -CF3 group is a well-established bioisostere for various functional groups, offering enhanced metabolic stability by blocking sites of oxidative metabolism. Its strong electron-withdrawing nature can also modulate the acidity of nearby protons and influence the overall electronic properties of the molecule, which is crucial for target binding and transport.

  • The Furan Scaffold: The furan ring is a common heterocyclic motif found in numerous biologically active compounds. It can serve as a rigid scaffold to orient other functional groups correctly for optimal interaction with biological targets. Furthermore, the furan ring itself can participate in crucial binding interactions and is susceptible to various chemical transformations, allowing for molecular diversity.

The combination of these two structural features in 2,2,2-Trifluoro-1-furan-2-yl-ethanol provides a unique platform for the synthesis of agrochemicals with potentially novel modes of action and improved performance characteristics.

Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol: A Protocol

The efficient synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is a critical first step in its utilization as a building block. A common and effective method involves the trifluoromethylation of 2-acetylfuran followed by reduction.

Protocol 1: Synthesis of 2-Trifluoroacetylfuran

This protocol outlines the synthesis of the key intermediate, 2-trifluoroacetylfuran, from 2-acetylfuran.

Materials:

  • 2-Acetylfuran

  • Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF3)

  • Initiator (e.g., a fluoride source like TBAF)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 2-acetylfuran (1 equivalent) in anhydrous THF.

  • Addition of Reagents: Under a nitrogen atmosphere, add the trifluoromethylating agent (1.2-1.5 equivalents) to the solution.

  • Initiation: Add a catalytic amount of the fluoride source to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-trifluoroacetylfuran.

Protocol 2: Reduction to 2,2,2-Trifluoro-1-furan-2-yl-ethanol

This protocol describes the reduction of 2-trifluoroacetylfuran to the target alcohol.

Materials:

  • 2-Trifluoroacetylfuran

  • Reducing agent (e.g., sodium borohydride, lithium aluminum hydride)

  • Anhydrous solvent (e.g., methanol for NaBH4, THF for LiAlH4)

  • Standard glassware for reduction reactions

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-trifluoroacetylfuran (1 equivalent) in the appropriate anhydrous solvent.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2,2-Trifluoro-1-furan-2-yl-ethanol. Further purification can be achieved by distillation or column chromatography if necessary.

Application in Fungicide Synthesis: A Case Study

While direct synthesis of a named, commercialized agrochemical from 2,2,2-Trifluoro-1-furan-2-yl-ethanol is not prominently documented in publicly available literature, its structural motifs are present in patented fungicidal compounds. The following represents a generalized synthetic pathway illustrating its potential application based on known chemical transformations for creating novel fungicides.

Let's consider the synthesis of a hypothetical fungicide containing a furan-pyrazole carboxamide scaffold, a common toxophore in modern fungicides.

Workflow for the Synthesis of a Hypothetical Furan-Pyrazole Carboxamide Fungicide

G cluster_0 Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol cluster_1 Functional Group Interconversion cluster_2 Heterocycle Formation and Coupling A 2-Acetylfuran B Trifluoromethylation A->B C 2-Trifluoroacetylfuran B->C D Reduction C->D E 2,2,2-Trifluoro-1-furan-2-yl-ethanol D->E F Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) E->F G Nucleophilic Substitution (e.g., with KCN) F->G H Furan-2-yl-trifluoromethyl-acetonitrile G->H I Hydrolysis of Nitrile to Carboxylic Acid H->I J Furan-2-yl-trifluoromethyl-acetic acid I->J K Amide Coupling with Substituted Pyrazole Amine J->K L Target Fungicide: Furan-Pyrazole Carboxamide K->L

Caption: Synthetic workflow from 2-acetylfuran to a hypothetical fungicide.

Protocol 3: Conversion to a Key Carboxylic Acid Intermediate

This protocol details the conversion of 2,2,2-Trifluoro-1-furan-2-yl-ethanol to a carboxylic acid, a crucial step for amide coupling.

Part A: Activation and Cyanation

  • Hydroxyl Group Activation: React 2,2,2-Trifluoro-1-furan-2-yl-ethanol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane to form the corresponding mesylate or tosylate.

  • Nucleophilic Substitution: Treat the activated alcohol with sodium or potassium cyanide in a polar aprotic solvent such as DMSO or DMF to yield furan-2-yl-trifluoromethyl-acetonitrile.

Part B: Hydrolysis

  • Acid or Base Hydrolysis: Subject the resulting nitrile to either acidic (e.g., concentrated HCl) or basic (e.g., aqueous NaOH) hydrolysis.

  • Acidification and Extraction: After complete hydrolysis, acidify the reaction mixture to precipitate the furan-2-yl-trifluoromethyl-acetic acid. Extract the carboxylic acid with a suitable organic solvent.

  • Purification: Purify the carboxylic acid by recrystallization or column chromatography.

Protocol 4: Amide Coupling to Form the Final Fungicide

This final step involves coupling the carboxylic acid with a substituted pyrazole amine, a common component of many commercial fungicides.

Materials:

  • Furan-2-yl-trifluoromethyl-acetic acid

  • Substituted pyrazole amine

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, CH2Cl2)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the furan-2-yl-trifluoromethyl-acetic acid (1 equivalent), the substituted pyrazole amine (1 equivalent), and the coupling agent (1.1 equivalents) in an anhydrous solvent.

  • Base Addition: Add the base (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, filter off any solid byproducts. Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the target fungicide.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-AcetylfuranC6H6O2110.11168-169
2-TrifluoroacetylfuranC6H3F3O2164.08~130
2,2,2-Trifluoro-1-furan-2-yl-ethanolC6H5F3O2166.10~70-72 (at 15 mmHg)

Conclusion and Future Outlook

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a building block with significant potential in the synthesis of novel fluorine-containing agrochemicals. Its unique combination of a trifluoromethyl group and a furan ring offers a powerful platform for creating molecules with enhanced biological activity and favorable physicochemical properties. The protocols detailed herein provide a solid foundation for the synthesis and derivatization of this important intermediate. While direct applications in currently marketed agrochemicals are not widely published, the synthetic pathways illustrated demonstrate its clear utility in accessing complex molecular architectures relevant to modern fungicide design. Further exploration of derivatives of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is a promising avenue for the discovery of the next generation of high-performance crop protection agents.

References

  • Due to the generalized nature of the synthetic protocols and the hypothetical final product, specific literature citations for a direct synthesis of a named agrochemical from 2,2,2-Trifluoro-1-furan-2-yl-ethanol are not available in the public domain. The chemical principles and transformations described are based on standard, well-established organic synthesis methodologies.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol. This valuable fluorinated building block is instrumental in the development of novel pharmaceutical and agrochemical agents. Its synthesis, primarily through the reduction of 2-(trifluoroacetyl)furan, presents a unique set of challenges that require careful optimization of reaction conditions to ensure high yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and achieve consistent, successful synthetic outcomes.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses specific problems that may arise during the synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol. Each issue is analyzed for its potential causes, followed by actionable, step-by-step solutions.

Issue 1: Low or No Conversion of 2-(Trifluoroacetyl)furan

A lack of conversion of the starting material is a primary indicator of suboptimal reaction conditions or reagent-related problems.

Potential Causes:

  • Inactive Reducing Agent: The chosen reducing agent may have degraded due to improper storage or handling.

  • Insufficient Catalyst Activity: If a catalytic reduction is being performed, the catalyst may be poisoned or deactivated.

  • Low Reaction Temperature: The activation energy barrier for the reduction may not be overcome at the current temperature.

  • Inadequate Mixing: Poor agitation can lead to a heterogeneous reaction mixture, preventing effective interaction between reactants.

Recommended Solutions:

  • Verify Reagent Quality:

    • Reducing Agent: Use a fresh bottle of the reducing agent or test the activity of the current batch on a known, reliable substrate. For instance, sodium borohydride (NaBH₄) can be tested by its reaction with a simple ketone.

    • Catalyst: If using a heterogeneous catalyst (e.g., palladium on carbon), ensure it is from a reputable supplier and has been stored under appropriate inert conditions.

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress at each stage using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be mindful that excessive heat can lead to side reactions.[1]

  • Enhance Mixing:

    • Ensure vigorous stirring to maintain a homogeneous suspension, especially in heterogeneous catalytic reductions. For larger scale reactions, consider mechanical stirring over magnetic stirring.

  • Consider Alternative Reducing Systems:

    • If a particular reducing agent is ineffective, explore other options. Common choices for the reduction of ketones include sodium borohydride in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ethereal solvents. For catalytic hydrogenation, varying the catalyst (e.g., Raney Nickel) or pressure can be effective.[2]

Issue 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of impurities, which can complicate purification and reduce the overall yield.

Potential Causes:

  • Furan Ring Instability: The furan ring is sensitive to strongly acidic or basic conditions, which can lead to polymerization or ring-opening reactions.[3]

  • Over-reduction: In some cases, the furan ring itself can be reduced under harsh hydrogenation conditions.

  • Reaction with Solvent: The solvent may not be inert under the reaction conditions and could be participating in side reactions. For example, using methanol as a solvent can sometimes lead to decomposition.[1]

  • Presence of Impurities in Starting Material: Impurities in the 2-(trifluoroacetyl)furan can lead to the formation of corresponding side products.

Recommended Solutions:

  • Control pH:

    • If the reaction conditions are acidic or basic, consider using a buffered system to maintain a neutral pH.

    • When using acidic or basic reagents, add them slowly and at a low temperature to control the reaction exotherm and minimize degradation.

  • Select a Milder Reducing Agent:

    • If over-reduction is suspected, switch to a less reactive reducing agent. For example, if using LiAlH₄, consider the milder sodium borohydride.

  • Optimize Solvent Choice:

    • Tetrahydrofuran (THF) is often a good solvent choice for this type of reduction.[1] Other aprotic solvents like dichloromethane or dioxane can also be effective.[1]

    • Ensure the solvent is dry and of high purity, as water can quench some reducing agents and participate in side reactions.

  • Purify the Starting Material:

    • If the purity of the 2-(trifluoroacetyl)furan is in doubt, consider purifying it by distillation or column chromatography before proceeding with the reduction.

Issue 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating the pure 2,2,2-Trifluoro-1-furan-2-yl-ethanol can be challenging.

Potential Causes:

  • Product Volatility: The product may be volatile, leading to losses during solvent removal.

  • Emulsion Formation During Workup: The presence of both organic and aqueous phases, along with potential byproducts, can lead to stable emulsions that are difficult to separate.

  • Co-elution with Impurities: During column chromatography, the product may co-elute with impurities of similar polarity.

Recommended Solutions:

  • Careful Solvent Removal:

    • Use a rotary evaporator with a cooled trap and apply vacuum gradually to minimize bumping and loss of volatile product.

  • Breaking Emulsions:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions.

    • Alternatively, filtering the emulsified layer through a pad of celite can be effective.

  • Optimize Chromatography:

    • Experiment with different solvent systems for column chromatography to achieve better separation. A gradual gradient elution can be more effective than an isocratic system.

    • Consider using a different stationary phase if separation on silica gel is poor.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,2,2-Trifluoro-1-furan-2-yl-ethanol?

The most prevalent and direct method is the reduction of the corresponding ketone, 2-(trifluoroacetyl)furan. This can be achieved through various means, including:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or noble metal catalysts (e.g., Pd/C) under a hydrogen atmosphere.[2]

  • Chemical Reduction: Employing hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Biocatalysis: Utilizing enzymes or whole-cell microorganisms that contain alcohol dehydrogenases for an enantioselective reduction.[4][5]

Q2: How can I achieve an enantioselective synthesis of (R)- or (S)-2,2,2-Trifluoro-1-furan-2-yl-ethanol?

For stereoselective synthesis, biocatalysis is a highly effective and environmentally friendly approach.[5] The use of specific microbial whole-cell catalysts, such as Lactobacillus paracasei, can facilitate the asymmetric reduction of 2-(trifluoroacetyl)furan to yield the desired (R)-enantiomer with high enantiomeric excess.[5] Chiral chemical reducing agents or catalysts can also be employed, though these may be more expensive.

Q3: What are the key safety precautions I should take during this synthesis?

  • Handling Fluorinated Compounds: 2,2,2-Trifluoroethanol and its derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling Reducing Agents: Hydride reducing agents like LiAlH₄ and NaBH₄ are flammable and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

Q4: Can 2,2,2-Trifluoroethanol be used as a solvent in this reaction?

While 2,2,2-Trifluoroethanol (TFE) is a versatile solvent in organic synthesis, its use in this specific reduction should be carefully considered.[6][7] TFE is more acidic than ethanol and can act as a proton source, which might be beneficial in some reductions (e.g., with NaBH₄) but could interfere with others.[7] It is crucial to conduct small-scale trials to determine its compatibility with the chosen reducing system.

Optimized Reaction Conditions: A Comparative Overview

The choice of reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes recommended starting points for optimization.

ParameterCatalytic HydrogenationSodium Borohydride Reduction
Catalyst/Reagent Raney Nickel or 5% Pd/CSodium Borohydride (NaBH₄)
Solvent Ethanol or Tetrahydrofuran (THF)Methanol or Ethanol
Temperature Room Temperature to 50 °C0 °C to Room Temperature
Pressure (for Hydrogenation) 1 - 50 barNot Applicable
Reaction Time 2 - 24 hours1 - 6 hours
Key Considerations Catalyst activity and potential for furan ring reduction.Stoichiometry of NaBH₄ and careful temperature control.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To further aid in understanding the process, the following diagrams illustrate the general synthetic route and a troubleshooting workflow.

Synthetic Pathway

Synthesis_Pathway Start 2-(Trifluoroacetyl)furan Process Reduction Start->Process [H] Product 2,2,2-Trifluoro-1-furan-2-yl-ethanol Process->Product

Caption: General reaction scheme for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity? Check_Conversion Low Conversion? Start->Check_Conversion Yes Check_Purity Significant Side Products? Start->Check_Purity No Check_Conversion->Check_Purity No Sol_Conversion1 Verify Reagent Activity Check_Conversion->Sol_Conversion1 Yes Sol_Purity1 Control pH Check_Purity->Sol_Purity1 Yes Success Successful Synthesis Check_Purity->Success No Sol_Conversion2 Increase Temperature Sol_Conversion1->Sol_Conversion2 Sol_Conversion3 Improve Mixing Sol_Conversion2->Sol_Conversion3 Sol_Conversion3->Success Sol_Purity2 Use Milder Reducing Agent Sol_Purity1->Sol_Purity2 Sol_Purity3 Optimize Solvent Sol_Purity2->Sol_Purity3 Sol_Purity3->Success

Caption: A logical approach to troubleshooting common issues.

References

  • (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol - LookChem. [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. [Link]

  • US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google P
  • US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google P
  • Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC - NIH. [Link]

  • ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review | Request PDF - ResearchGate. [Link]

  • Optimization of the reaction conditions a | Download Table - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Trifluoromethyl Furan Carbinols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of trifluoromethyl furan carbinols. This resource is designed to provide expert guidance and troubleshooting advice for common challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and solve experimental issues but also to understand the underlying chemical principles governing these transformations.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation of a furan-2-carboxaldehyde is sluggish and gives low yields. What are the likely causes?

Low reactivity of furan aldehydes in nucleophilic trifluoromethylation is a common observation. Unlike many simple aromatic aldehydes, the furan ring can influence the reactivity of the carbonyl group. Several factors could be contributing to the low yield:

  • Insufficient Nucleophilicity of the Trifluoromethyl Source: The choice of trifluoromethylating reagent is critical. While the Ruppert-Prakash reagent (TMSCF₃) is widely used, its activation is crucial. Inadequate activation will lead to a low concentration of the active trifluoromethyl anion.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate. Some reactions may require elevated temperatures to proceed at a reasonable rate.

  • Lewis Acid Catalysis: The reaction of furan with trifluoroacetaldehyde ethyl hemiacetal, for instance, shows no product formation at 110°C without a catalyst. However, with the addition of a Lewis acid like zinc chloride (ZnCl₂), the desired substitution product can be obtained in good yield.[1] This highlights that Lewis acid catalysis might be necessary to activate the carbonyl group of the furan aldehyde.

Q2: I'm observing a significant amount of dark, insoluble material (humins) forming in my reaction mixture. What is this and how can I prevent it?

The formation of dark, polymeric material, often referred to as humins, is a well-documented issue in furan chemistry, particularly under acidic conditions.[2][3]

Causality: The furan ring is susceptible to acid-catalyzed polymerization and ring-opening reactions.[2] Furfuryl alcohol, which can be formed in situ from furfural under certain reductive conditions or as a byproduct, is particularly prone to self-polymerization in the presence of acid.[2][3] High concentrations of the furan substrate and increased acidity can accelerate the formation of these oligomeric byproducts.[2][3]

Troubleshooting Strategies:

  • Control of pH: Carefully control the pH of your reaction mixture. If acidic conditions are necessary for catalysis, use the mildest possible Lewis or Brønsted acid and the lowest effective catalyst loading.

  • Substrate Concentration: High concentrations of furfural can promote oligomerization.[2][3] Consider running the reaction at a lower concentration or using a slow-addition strategy for the furan aldehyde to maintain a low instantaneous concentration.

  • Temperature Management: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of decomposition and polymerization. Careful optimization of the reaction temperature is crucial.

  • Water Content: The presence of water can play a complex role. In some cases, it can facilitate ring-opening and polymerization.[2] Whenever possible, conduct reactions under anhydrous conditions.

Q3: My NMR analysis shows signals that I cannot attribute to my starting material or the desired trifluoromethyl furan carbinol. What are the potential byproducts?

Beyond oligomerization, other side reactions can lead to a range of byproducts. The specific byproducts will depend on the reaction conditions and the trifluoromethylating agent used.

Potential Byproduct Classes:

  • Ring-Opened Products: Acid-catalyzed hydrolysis of the furan ring can lead to the formation of dicarbonyl compounds. While not directly documented for trifluoromethyl furan carbinols, this is a known degradation pathway for furans.

  • Products of Electrophilic Attack on the Furan Ring: If strongly acidic conditions are used, the furan ring itself can undergo electrophilic substitution, although this is less common in the context of nucleophilic addition to the aldehyde.

  • Over-reaction Products: In some instances, if the reaction conditions are too harsh, the newly formed carbinol may undergo further reactions, such as dehydration or rearrangement.

The table below summarizes potential byproducts and the analytical signatures that may aid in their identification.

Byproduct Class Potential Structure Expected 1H NMR Signatures Expected 19F NMR Signatures
Oligomers/Polymers Complex mixtureBroad, unresolved signals in the aromatic and aliphatic regions.May show broad signals if CF₃ group is incorporated.
Ring-Opened Products e.g., unsaturated dicarbonylsAppearance of new olefinic and aldehydic/ketonic protons.Shift in the CF₃ signal compared to the desired carbinol.
Dehydration Products e.g., trifluoromethyl-substituted vinyl furansDisappearance of the hydroxyl proton and appearance of new vinylic protons.Shift in the CF₃ signal.

Troubleshooting Guides

Guide 1: Low Conversion and Yield

This guide provides a systematic approach to troubleshooting low conversion and yield in the synthesis of trifluoromethyl furan carbinols.

Caption: Troubleshooting workflow for low conversion.

Guide 2: Byproduct Formation (Humins & Others)

This guide outlines steps to mitigate the formation of unwanted byproducts.

Caption: Mitigation strategy for byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for the Trifluoromethylation of 2-Furaldehyde using TMSCF₃ with CsF Activation

This protocol provides a starting point for the synthesis of 1-(furan-2-yl)-2,2,2-trifluoroethan-1-ol. Optimization may be required for specific substrates.

Materials:

  • 2-Furaldehyde (freshly distilled)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Cesium fluoride (CsF, anhydrous, finely powdered)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CsF (0.1-0.2 equivalents).

  • Add anhydrous THF, followed by the freshly distilled 2-furaldehyde (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TMSCF₃ (1.2-1.5 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to afford the desired trifluoromethyl furan carbinol.

Protocol 2: Purification of Trifluoromethyl Furan Carbinols from Polar Byproducts

This protocol focuses on the removal of polar, potentially ring-opened or oligomeric byproducts.

Materials:

  • Crude trifluoromethyl furan carbinol

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude product in a minimal amount of DCM.

  • Dry-load the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with hexanes.

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with a solvent system of increasing polarity. Start with 100% hexanes and gradually increase the percentage of ethyl acetate.

    • Expert Tip: Non-polar impurities will elute first. The desired trifluoromethyl furan carbinol is expected to be moderately polar. The highly polar byproducts, such as oligomers and ring-opened products, will remain strongly adsorbed to the silica gel and will elute at a much higher ethyl acetate concentration or may not elute at all.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Zhang, J., & Schmalz, H.-G. (2006). A mild, gold-catalyzed cascade reaction provides efficient access to highly substituted furans. Angewandte Chemie International Edition, 45(40), 6704–6707. [Link]

  • van der Poel, M., et al. (2024). Furfural to Cyclopentanone – a Search for Putative Oligomeric By-products. ChemSusChem, 17(12), e202400108. [Link]

  • Google Patents. (1987). Process for the synthesis of 2,2,2-trifluoroethanol.
  • Sosnovskikh, V. Y., & Usachev, B. I. (2006). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Russian Chemical Reviews, 75(10), 859–881.
  • Kato, K., & Gong, Y. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17), 1659-1672. [Link]

  • Mizuta, S., et al. (2006). Lewis acid-catalyzed tri- and difluoromethylation reactions of aldehydes. Chemical Communications, (21), 2243–2245. [Link]

  • Ishihara, K., et al. (1996). The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines. The Journal of Organic Chemistry, 61(13), 4196–4197. [Link]

  • Polymers. (2025). Catalytic Conversion of Xylo-Oligomers to Furfural in Pulping Pre-Hydrolysis Liquor Using a Hydroxyl-Functionalized Covalent Organic Framework. MDPI. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 97(3), 757–786.
  • Roman-Leshkov, Y., et al. (2014). Production of liquid fuel intermediates from furfural via aldol condensation over Lewis acid zeolite catalysts. Catalysis Science & Technology, 4(10), 3535–3543. [Link]

  • Bentham Science. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. [Link]

  • Organic Syntheses. Furan. [Link]

  • Barata-Vallejo, S., et al. (2015). Addition of CF3 across unsaturated moieties: a powerful functionalization tool. Beilstein Journal of Organic Chemistry, 11, 2346–2377. [Link]

  • Postigo, A. (2014). Nucleophilic non-metal assisted trifluoromethylation and perfluoroalkylation reactions of organic substrates. CONICET Digital. [Link]

  • van der Poel, M., et al. (2024). Furfural to Cyclopentanone – a Search for Putative Oligomeric By‐products. ResearchGate. [Link]

  • Google Patents. (2001). Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof.
  • Google Patents. (1986).
  • Sodeoka, M., & Hamashima, Y. (2009). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. The Journal of Organic Chemistry, 74(21), 7939–7958. [Link]

  • Zhang, Z., & Wang, F. (2021). Catalytic Production and Upgrading of Furfural: A Platform Compound. Frontiers in Chemistry, 9, 753132. [Link]

  • Soetedjo, J. N. M., et al. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering, 5(5), 3993–4001. [Link]

  • Al-Zoubi, R. M. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 8, 592. [Link]

  • Al-Masum, M., & El-Awa, A. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(ii), 362–406. [Link]

  • Gladysz, J. A., & Curran, D. P. (2009). Fluorous Lewis acids and phase transfer catalysts. Molecular Diversity, 13(2), 209–239. [Link]

Sources

troubleshooting guide for low yields in 2,2,2-Trifluoro-1-furan-2-yl-ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

The synthesis is typically approached via a two-step sequence: a Friedel-Crafts acylation of furan to produce an intermediate ketone, followed by its reduction to the target alcohol. This guide will address potential pitfalls in both stages of this process.

Overall Synthetic Workflow

The pathway from furan to the target alcohol is summarized below. Each stage presents unique challenges that can contribute to overall yield loss if not properly controlled.

Synthetic_Workflow cluster_1 Step 2: Ketone Reduction furan Furan ketone 2-Trifluoroacetylfuran (Intermediate) furan->ketone Catalyst (e.g., ZnCl₂) tfaa Trifluoroacetic Anhydride (TFAA) tfaa->ketone alcohol Crude Product ketone->alcohol reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->alcohol final_product 2,2,2-Trifluoro-1-furan-2-yl-ethanol (Purified) alcohol->final_product Purification

Figure 1: General two-step synthesis pathway.

Troubleshooting Guide: Low Yields

Low yields are the most frequently encountered issue in this synthesis. The following question-and-answer section addresses specific problems, their underlying causes, and validated solutions.

Question 1: My overall yield is poor, and I'm not sure which step is failing. How can I diagnose the problem?

Answer: Effective troubleshooting begins with isolating the problematic step. You must monitor the reaction progress and yield of each individual step rather than only assessing the final product.

Diagnostic Protocol:

  • Step 1 (Acylation) Monitoring: After the trifluoroacetylation reaction is presumed complete, take a small aliquot from the reaction mixture. Quench it appropriately and analyze it using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Expected Result: You should see a new spot (TLC) or peak (GC) corresponding to 2-trifluoroacetylfuran, with minimal starting furan remaining.

    • Troubleshooting: If you still see a large amount of starting material or a complex mixture of products, the acylation step is inefficient.

  • Intermediate Isolation: Before proceeding to the reduction, perform a workup and purify a small portion of the crude 2-trifluoroacetylfuran. Calculate the yield for this first step. A low yield here definitively points to issues with the acylation reaction.

  • Step 2 (Reduction) Monitoring: If the acylation yield is acceptable, proceed with the reduction. Monitor this second step similarly via TLC or GC.

    • Expected Result: The spot/peak for 2-trifluoroacetylfuran should disappear and be replaced by a new spot/peak for the target alcohol.

    • Troubleshooting: If significant amounts of the ketone remain after the reaction, the reduction is the source of the low yield.

This systematic approach prevents wasting time and reagents on optimizing the wrong part of the process.

Question 2: In Step 1, I'm getting a very low yield of 2-trifluoroacetylfuran and a significant amount of black, insoluble tar. What is causing this?

Answer: This is a classic sign of furan polymerization. Furan is highly sensitive to strong acids and high temperatures, which can induce an acid-catalyzed polymerization to form intractable tars.[1][2]

Causality & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Harsh Catalyst Strong Lewis or Brønsted acids (e.g., AlCl₃, H₂SO₄) aggressively protonate the furan ring, initiating polymerization at a rate faster than acylation.Use a milder catalyst such as zinc chloride (ZnCl₂), phosphoric acid, or trifluoroacetic acid (TFA).[2][3] These provide sufficient activation for acylation without causing rapid degradation.
High Temperature The rate of polymerization increases significantly with temperature. Localized heating during reagent addition can be particularly problematic.Maintain strict temperature control. Perform the initial addition of the acylating agent at a low temperature (e.g., 0 °C to -10 °C) and allow the reaction to warm slowly to room temperature only if necessary.[2]
Impure Furan Furan can auto-oxidize to form peroxides, which can initiate radical polymerization upon heating or exposure to catalytic conditions.[2]Use freshly distilled furan for the reaction. This removes peroxides and other non-volatile impurities.

Question 3: My acylation reaction works, but I'm forming a significant byproduct that I believe is 2,5-bis(trifluoroacetyl)furan. How can I improve the selectivity for the mono-acylated product?

Answer: The formation of the 2,5-diacylated product is a common side reaction, especially under forcing conditions. The first trifluoroacetyl group is deactivating, but not sufficiently so to completely prevent a second substitution at the other activated α-position (C5).[2]

Side_Reactions furan Furan ketone Desired Product: 2-Trifluoroacetylfuran furan->ketone + TFAA (Controlled) polymer Side Product: Polymer Tar furan->polymer Strong Acid / High Temp diketone Side Product: 2,5-Bis(trifluoroacetyl)furan ketone->diketone + TFAA (Excess / High Temp)

Figure 2: Competing reactions during furan acylation.

Causality & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Incorrect Stoichiometry Using a large excess of the trifluoroacetylating agent (TFAA) increases its concentration, driving the less favorable second acylation reaction.Carefully control the stoichiometry. Use a molar ratio of furan to TFAA close to 1:1, or a slight excess of furan (e.g., 1.1:1). A slight excess of the anhydride (e.g., 1:1.05) can be used to ensure full conversion of furan but must be paired with careful monitoring.[2]
Prolonged Reaction Time Allowing the reaction to stir for too long after the mono-acylated product has formed provides more opportunity for the slower diacylation to occur.Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting furan is consumed and before significant amounts of the di-acylated product appear.
High Reaction Temperature Higher temperatures provide the necessary activation energy for the second, less favorable acylation to proceed at an appreciable rate.Maintain the lowest practical temperature that allows for a reasonable reaction rate. Often, allowing the reaction to proceed overnight at room temperature is preferable to heating it for a shorter period.

Question 4: The reduction of 2-trifluoroacetylfuran is sluggish or incomplete, even after adding a full equivalent of sodium borohydride (NaBH₄). What's going wrong?

Answer: While the reduction of a ketone to an alcohol is typically straightforward, trifluoromethyl ketones present unique challenges that can lead to incomplete conversion.

Causality & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Hydrate Formation The powerful electron-withdrawing trifluoromethyl group makes the ketone's carbonyl carbon highly electrophilic, facilitating the formation of a stable hydrate in the presence of water or alcohol solvents.[4] This hydrate is unreactive towards NaBH₄.Ensure your starting ketone and solvent are as dry as possible. If using an alcohol solvent like methanol or ethanol, it must be anhydrous. Consider using a less nucleophilic, polar aprotic solvent like THF, although this may slow the reduction rate.
Deactivated Reducing Agent Sodium borohydride can decompose over time, especially if not stored in a dry environment.Use a fresh bottle of NaBH₄. To be certain of its activity, you can test it on a simple, non-fluorinated ketone like acetophenone as a positive control.
Insufficient Reagent While the stoichiometry is 4:1 (ketone:NaBH₄), in practice, a molar excess of the hydride is often required to drive the reaction to completion.Use 1.5 to 2.0 molar equivalents of the ketone per mole of NaBH₄ (i.e., 0.5 to 0.6 equivalents of NaBH₄ per equivalent of ketone). Add the NaBH₄ portion-wise and monitor the reaction by TLC before adding more.
Low Temperature While reductions are often performed at 0 °C to control exotherms, this may be too low for complete conversion of a sterically or electronically challenging ketone.Start the addition of NaBH₄ at 0 °C. After the initial reaction subsides, allow the mixture to warm to room temperature and stir for several hours or until TLC indicates completion.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A:

  • Trifluoroacetic Anhydride (TFAA): Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Furan: Highly flammable and toxic. Avoid inhalation and skin contact. Ensure it is handled away from ignition sources.[2]

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly, especially at a large scale.

  • 2,2,2-Trifluoroethanol (TFE): The final product and its solvent namesake are toxic and can penetrate the skin. Always wear appropriate personal protective equipment (PPE).[5]

Q: How should I purify the final product, 2,2,2-Trifluoro-1-furan-2-yl-ethanol? A: The two most common methods are silica gel column chromatography and vacuum distillation.

  • Column Chromatography: This is effective for removing baseline impurities and any unreacted ketone. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Vacuum Distillation: If the product is the major component after workup, vacuum distillation can be an efficient purification method for larger scales. The product may be volatile, so care must be taken not to lose it during solvent removal on a rotary evaporator.[6]

Q: Can this synthesis be adapted to produce an enantiomerically pure product? A: Yes. The reduction of the prochiral 2-trifluoroacetylfuran can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation. Reagents like (R)- or (S)-CBS (Corey-Bakshi-Shibata) catalysts with borane are well-established for the asymmetric reduction of ketones and could provide high enantioselectivity.[7]

Exemplary Experimental Protocols

This is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-Trifluoroacetylfuran
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add freshly distilled furan (1.0 eq). Dilute with an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Catalyst Addition: Add zinc chloride (ZnCl₂) (0.1 eq) to the stirred solution.

  • Reagent Addition: Add trifluoroacetic anhydride (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC or GC.

  • Workup: Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ketone.

Protocol 2: Reduction to 2,2,2-Trifluoro-1-furan-2-yl-ethanol
  • Setup: To a clean, dry round-bottom flask, add the crude 2-trifluoroacetylfuran (1.0 eq) and dissolve it in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (0.5 eq) slowly in small portions. Effervescence (hydrogen evolution) will be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC confirms the disappearance of the starting ketone.

  • Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding acetone to consume excess NaBH₄, followed by the dropwise addition of 1M HCl to neutralize the mixture.

  • Extraction: Remove most of the methanol via rotary evaporation. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude alcohol.

  • Purification: Purify the crude product by silica gel chromatography.

References

  • BenchChem Technical Support. (2025). Troubleshooting common issues in furan ring synthesis.
  • Desroy, N., et al. (2014). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH.
  • Le C, D. S., et al. (2021). Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. PMC - NIH.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(23), 3535–3537.
  • Barber, S., et al. (2022). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.
  • Lin, C.-H., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed.
  • Kavčič, M., et al. (2015).
  • BenchChem Technical Support. (2025).
  • Sigma-Aldrich. 2,2,2-Trifluoro-1-(3-furyl)ethanol.
  • Naboso. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
  • Stepanov, A. S., et al. (2018). Transformation of 3-(Furan-2-yl)-1,3-di(het)

Sources

Technical Support Center: Enhancing Diastereoselectivity in Reactions with 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2,2,2-Trifluoro-1-furan-2-yl-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in reactions with this valuable fluorinated building block. The trifluoromethyl group introduces unique electronic and steric challenges that can significantly impact the diastereoselectivity of a reaction. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low diastereoselectivity in my reaction with 2,2,2-Trifluoro-1-furan-2-yl-ethanol?

A1: Low diastereoselectivity in reactions involving this substrate often stems from the interplay of steric and electronic effects of the trifluoromethyl (CF₃) group and the furan ring. The CF₃ group is highly electronegative and sterically demanding. This can lead to multiple competing transition states that are close in energy, resulting in a mixture of diastereomers. Factors such as the nature of the electrophile/nucleophile, reaction temperature, solvent, and the presence of catalysts or additives can all influence the energy landscape of the transition states.

Q2: How does the furan ring influence the stereochemical outcome?

A2: The furan ring can participate in π-π stacking interactions and can coordinate to Lewis acids or catalysts. The orientation of the furan ring relative to the reacting center can dictate the facial selectivity of the incoming reagent. The specific substitution pattern on the furan ring can also introduce additional steric hindrance or electronic effects.

Q3: Can I use a chiral auxiliary to improve diastereoselectivity?

A3: Absolutely. Employing a chiral auxiliary is a powerful and common strategy to induce facial selectivity.[1][2] The auxiliary is temporarily attached to the molecule, directs the stereochemical course of the reaction, and is subsequently removed.[3] Evans oxazolidinones and sulfur-based auxiliaries are excellent starting points for reactions involving the hydroxyl group of 2,2,2-Trifluoro-1-furan-2-yl-ethanol.[3][4]

Q4: What is the first parameter I should investigate to improve a poor diastereomeric ratio (d.r.)?

A4: Temperature is often the most straightforward parameter to adjust. Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy. However, this may also significantly slow down the reaction rate.[5] A systematic study of temperature effects is highly recommended.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Aldol-Type Additions

When reacting the enolate derived from an ester of 2,2,2-Trifluoro-1-furan-2-yl-ethanol with an aldehyde, you may encounter a nearly 1:1 mixture of diastereomers.

Root Cause Analysis:

The formation of competing Z- and E-enolates, or non-selective facial addition of the aldehyde to a single enolate geometry, can lead to poor diastereoselectivity. The strong electron-withdrawing nature of the CF₃ group can influence the acidity of the α-proton and the stability of the resulting enolate.

Troubleshooting Workflow:

start Low Diastereoselectivity in Aldol Addition step1 Step 1: Modify Enolization Conditions start->step1 step2 Step 2: Vary the Lewis Acid/Base step1->step2 If d.r. is still low step3 Step 3: Screen Solvents step2->step3 If d.r. is still low step4 Step 4: Employ a Chiral Auxiliary step3->step4 If d.r. is still low end_node Optimized Diastereoselectivity step4->end_node Successful start Low Diastereoselectivity in Furan Addition step1 Step 1: Utilize Chelating Lewis Acids start->step1 step2 Step 2: Modify the Nucleophile step1->step2 If d.r. is still low step3 Step 3: Introduce a Directing Group step2->step3 If d.r. is still low end_node Improved Diastereoselectivity step3->end_node Successful

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side reactions to avoid during the preparation of fluorinated furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the preparation of fluorinated furan derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The inherent reactivity of the furan ring, coupled with the challenges of fluorination chemistry, often leads to a variety of side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and overcome these synthetic hurdles.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, delving into the causality of each problem and offering actionable, field-proven solutions.

Issue 1: Rapid Polymerization of Furan Starting Material Upon Addition of Reagents

Question: "I'm attempting to fluorinate a simple furan derivative, but upon adding my fluorinating agent (or acid catalyst), the reaction mixture turns dark, and I isolate a polymeric tar with little to no desired product. What's happening and how can I prevent this?"

Causality: The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Under acidic conditions, which are common in many fluorination protocols (either from an acid catalyst or acidic byproducts of the fluorinating reagent), the furan ring can be protonated. This protonation generates highly reactive electrophilic species that can readily attack other neutral furan molecules, initiating a chain reaction of polymerization.[1][2][3] This process is often rapid and exothermic, leading to the formation of intractable polymeric materials.[4]

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried. Trace amounts of water can hydrolyze some fluorinating agents, generating strong acids that catalyze polymerization.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of polymerization.[5] Use a cryostat or a dry ice/acetone bath for precise temperature management.

  • Controlled Reagent Addition: Add the fluorinating agent or catalyst dropwise to a cooled, dilute solution of the furan substrate. This maintains a low concentration of the reactive electrophilic species at any given time.

  • Choice of Fluorinating Agent: Opt for milder, neutral, or buffered fluorinating agents if possible. For instance, if using a highly reactive agent like Selectfluor™, ensure the reaction conditions are optimized for your specific substrate.[6]

  • Use of a Non-Acidic Solvent: Employing polar aprotic solvents, such as dimethylformamide (DMF), can have a stabilizing effect on furan derivatives.[7][8]

Issue 2: Furan Ring Opening and Formation of Acyclic Byproducts

Question: "My reaction yields are consistently low, and I've identified acyclic byproducts in my crude NMR, suggesting the furan ring is opening. What reaction conditions favor this side reaction, and how can I maintain the integrity of the furan core?"

Causality: Acid-catalyzed ring opening is a well-documented decomposition pathway for furans.[9][10][11] The reaction is initiated by protonation of the furan ring, typically at the α-carbon. This is followed by a nucleophilic attack from a solvent molecule (often water) to form a dihydrofuranol intermediate.[9] Subsequent protonation of the ring oxygen facilitates the cleavage of the C-O bond, leading to the formation of unsaturated dicarbonyl compounds.[9][12] The presence of water significantly promotes this side reaction.[13]

Visualizing the Mechanism of Acid-Catalyzed Ring Opening:

G Furan Furan ProtonatedFuran Protonated Furan (α-position) Furan->ProtonatedFuran + H⁺ Dihydrofuranol Dihydrofuranol Intermediate ProtonatedFuran->Dihydrofuranol + H₂O (Nucleophilic Attack) ProtonatedDihydrofuranol Protonated Dihydrofuranol Dihydrofuranol->ProtonatedDihydrofuranol + H⁺ RingOpened Acyclic Dicarbonyl (Ring-Opened Product) ProtonatedDihydrofuranol->RingOpened Ring Cleavage G Start Poor Regioselectivity (Mixture of Isomers) ChangeReagent Screen Fluorinating Agents (e.g., NFSI vs. Selectfluor™) Start->ChangeReagent ModifySubstrate Modify Substrate (e.g., use of directing groups) Start->ModifySubstrate OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent) Start->OptimizeConditions ImprovedSelectivity Improved Regioselectivity ChangeReagent->ImprovedSelectivity ModifySubstrate->ImprovedSelectivity OptimizeConditions->ImprovedSelectivity

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Technical Support Center: Purification of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1-furan-2-yl-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important fluorinated furan derivative. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity of this compound is critical for reliable downstream applications.

This document will delve into the common impurities encountered during its synthesis, the stability of the molecule, and detailed protocols for the most effective purification methods.

Understanding the Molecule and Potential Impurities

2,2,2-Trifluoro-1-furan-2-yl-ethanol is typically synthesized via the reduction of 2,2,2-trifluoroacetylfuran. The primary impurities, therefore, often stem from this reaction.

Common Impurities:

  • Unreacted Starting Material: Residual 2,2,2-trifluoroacetylfuran is a common impurity.

  • Reaction Byproducts: Depending on the reducing agent used (e.g., sodium borohydride), borate esters or other adducts may form.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., methanol, ethanol, diethyl ether, ethyl acetate) are frequently present.

  • Degradation Products: The furan ring is susceptible to opening under acidic conditions, which can lead to a variety of byproducts. While the electron-withdrawing trifluoromethyl group can enhance the stability of the furan ring, this remains a critical consideration.

Purification Strategy Workflow

The choice of purification method depends on the scale of your experiment and the nature of the impurities. A general workflow for purification is outlined below.

PurificationWorkflow Crude_Product Crude 2,2,2-Trifluoro- 1-furan-2-yl-ethanol Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Aqueous_Workup->Solvent_Removal Purification_Choice Choice of Purification Method Solvent_Removal->Purification_Choice Distillation Vacuum Distillation Purification_Choice->Distillation Thermally Stable High Boiling Point Chromatography Flash Chromatography Purification_Choice->Chromatography Close Boiling Points Multiple Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Suitable Solvent Found Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is a dark oil. What causes this and how can I remove the color?

Answer: The dark color in your crude product is likely due to the formation of polymeric or degradation byproducts from the furan ring, especially if the reaction or workup involved acidic conditions.

Troubleshooting Steps:

  • Neutralize Promptly: During the aqueous workup, ensure that any acidic catalysts are thoroughly neutralized with a mild base like sodium bicarbonate solution. Prolonged exposure to acid can cause decomposition.

  • Activated Carbon Treatment: Before proceeding with more rigorous purification, you can try treating a solution of your crude product with activated charcoal.

    • Protocol: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight of the crude product). Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the carbon.[1]

  • Chromatography: Flash column chromatography is often effective at separating the desired product from colored, high-molecular-weight impurities.

FAQ 2: I'm having trouble separating my product from the starting ketone by distillation. What should I do?

Answer: The boiling points of the alcohol product and the ketone starting material may be too close for effective separation by simple distillation.

Troubleshooting Steps:

  • Fractional Vacuum Distillation: Employing a fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure can enhance the separation efficiency. The increased surface area of the column allows for more theoretical plates, leading to a better separation of components with close boiling points.

  • Flash Column Chromatography: This is often the most effective method for separating compounds with similar boiling points. A carefully selected solvent system can exploit the polarity difference between the more polar alcohol and the less polar ketone.

FAQ 3: What are the recommended conditions for vacuum distillation of 2,2,2-Trifluoro-1-furan-2-yl-ethanol?

Answer: Vacuum distillation is a suitable method for purifying this compound, as it lowers the boiling point and reduces the risk of thermal decomposition.

Recommended Parameters:

ParameterRecommended ValueRationale
Pressure 1-10 mmHgLowering the pressure significantly reduces the boiling point.
Bath Temperature 80-120 °C (adjust based on pressure)Keep the temperature as low as possible to prevent decomposition.
Expected Boiling Point ~60-80 °C at ~5 mmHg (estimated)The exact boiling point will depend on the vacuum achieved.

Experimental Protocol for Vacuum Distillation:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude 2,2,2-Trifluoro-1-furan-2-yl-ethanol to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask in a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature. It is advisable to collect a small forerun fraction, which may contain lower-boiling impurities.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

FAQ 4: What is a good starting solvent system for flash chromatography?

Answer: A common and effective solvent system for separating moderately polar compounds like 2,2,2-Trifluoro-1-furan-2-yl-ethanol is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Recommended Solvent System:

  • Initial System: Start with a low polarity eluent, such as 5-10% ethyl acetate in hexanes.

  • Gradient Elution: Gradually increase the polarity of the eluent to 20-30% ethyl acetate in hexanes to elute the more polar alcohol product. The less polar ketone starting material will elute first.

Experimental Protocol for Flash Chromatography:

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

FAQ 5: Can 2,2,2-Trifluoro-1-furan-2-yl-ethanol be purified by recrystallization?

Answer: Recrystallization is a viable purification method if the compound is a solid at room temperature and a suitable solvent can be found. Since 2,2,2-Trifluoro-1-furan-2-yl-ethanol is often an oil at room temperature, this method may be challenging. However, if your product solidifies upon cooling, recrystallization can be very effective.

Solvent Selection for Recrystallization:

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Potential Solvents: A non-polar solvent like hexanes or a mixture of hexanes and a slightly more polar solvent like diethyl ether or dichloromethane could be a good starting point.[2][3]

Experimental Protocol for Recrystallization:

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Stability Considerations

The furan ring is known to be sensitive to acidic conditions, which can cause ring-opening and polymerization.[4][5] The presence of the electron-withdrawing trifluoromethyl group is expected to increase the stability of the furan ring towards electrophilic attack. However, it is still best practice to avoid strongly acidic conditions during workup and purification.

Best Practices for Maintaining Stability:

  • Avoid Strong Acids: Use mild acids for any necessary pH adjustments and neutralize them promptly.

  • Low Temperatures: Keep the compound at low temperatures whenever possible, especially during storage.

  • Inert Atmosphere: For long-term storage, consider storing the purified product under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Final Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities and provide information on their relative amounts, while MS helps in their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of non-volatile samples.

By following these guidelines and troubleshooting steps, researchers can effectively purify 2,2,2-Trifluoro-1-furan-2-yl-ethanol and ensure the quality of their subsequent experiments.

References

  • European Patent Office. (n.d.). Method for the preparation of 2,2,2-trifluoroethanol. Google Patents.
  • Wikipedia. (2024). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Soetedjo, J. N. M., van de Bovenkamp, H. H., Deuss, P. J., & Heeres, H. J. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering, 5(5), 3993–4001. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 2,2,2-trifluoroethanol.
  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4653–4663. Retrieved from [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride? Retrieved from [Link]

  • Soetedjo, J. N. M., van de Bovenkamp, H. H., Deuss, P. J., & Heeres, H. J. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,2,2-trifluoroethanol.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. Retrieved from [Link]

  • AIST. (n.d.). Boiling Point Calculator. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Pearson. (n.d.). Boiling Point Calculator (Simple / Advanced). Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.2: Vapor Pressure. Retrieved from [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorinated alcohols. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of these critical reagents throughout their experimental lifecycle. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot issues, and design robust stability studies.

Section 1: Core Principles of Long-Term Storage

Proper storage is the first and most critical step in ensuring the long-term stability of fluorinated alcohols. Degradation is not always visually apparent and can introduce significant variability into experimental results.

Frequently Asked Questions: Storage

Q1: What are the ideal temperature conditions for storing fluorinated alcohols?

A1: For long-term storage, it is recommended to keep fluorinated alcohols in a cool, dark, and dry environment, ideally between 2-8°C.[1] This temperature range slows down potential kinetic degradation pathways. While some may consider freezing at -20°C, it's crucial to prevent freeze-thaw cycles. If you choose to freeze the material, aliquot it into smaller, single-use quantities to avoid temperature fluctuations that can affect stability.[1] For flammable fluorinated alcohols, storage must be in a designated flammable materials refrigerator or freezer that is spark-proof.[2][3]

Q2: What is the best type of container for storing these compounds?

A2: Amber glass vials or bottles with tightly sealed caps are highly recommended.[1] The amber glass protects the compound from photo-degradation by filtering UV light, which can initiate oxidative processes. The cap should be fitted with a chemically resistant liner, such as Polytetrafluoroethylene (PTFE), to prevent both contamination of the alcohol and degradation of the liner.[1] For high-purity applications, especially in drug development, fluoropolymer (e.g., PFA) containers are an excellent choice due to their extremely low profile of extractables and leachables.[4]

Q3: Is an inert atmosphere necessary for long-term storage?

A3: Yes, for extended long-term storage, packaging under an inert atmosphere (e.g., argon or nitrogen) is strongly advised.[1] This displaces oxygen, mitigating the risk of oxidation of the alcohol functional group to the corresponding aldehyde or carboxylic acid, a known degradation pathway.[1]

Q4: What are extractables and leachables, and why are they a concern?

A4: Extractables are compounds forced out of a container material under aggressive conditions (e.g., harsh solvents, high heat), while leachables are compounds that migrate into the product under normal storage conditions.[5][6] They are a critical concern in pharmaceutical applications as they can contaminate the product, potentially impacting its safety, efficacy, and stability.[6][7] This is why selecting high-purity, low-extractable container systems like PFA or PTFE-lined glass is a crucial, self-validating step.[4]

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommendationRationale & Scientific Justification
Temperature 2–8°CReduces the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the alcohol to aldehyde or carboxylic acid impurities.[1]
Light Protection from LightUse of amber glass vials prevents light-induced degradation.[1]
Container Amber Glass with PTFE Liner or PFA BottleMinimizes photo-degradation and prevents contamination from leachables.[1][4]
Moisture Tightly Sealed Container in a Dry LocationPrevents hydrolysis and potential side reactions. Water content is a critical stability parameter.[8]

Section 2: Troubleshooting Guide for Stability Issues

This section addresses common problems encountered during the use and analysis of stored fluorinated alcohols. The format follows a logical progression from symptom to solution.

Issue 1: I see new, unexpected peaks in my analytical chromatogram (e.g., GC-MS, HPLC) after storing the fluorinated alcohol.

  • Potential Cause 1: Oxidative Degradation.

    • Causality: The alcohol may have been exposed to oxygen in the air, especially if stored for a long time in a partially empty, un-blanketed container. This can lead to the formation of corresponding aldehydes and carboxylic acids.[1]

    • Recommended Action:

      • Re-analyze the sample using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. Look for masses corresponding to the expected aldehyde (M-2) and carboxylic acid (M+14).

      • If degradation is confirmed, the material should be discarded.

      • Preventative Insight: For future storage, always blanket the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Potential Cause 2: Base-Induced Degradation.

    • Causality: Fluorotelomer alcohols are particularly susceptible to degradation under basic conditions, which can proceed via the elimination of hydrogen fluoride (HF).[1][9] This can be catalyzed by residual basic impurities on glassware or cross-contamination. This elimination initiates a chain of events leading to a mixture of oligomeric products.[9]

    • Recommended Action:

      • Review all experimental procedures and cleaning protocols. Ensure all glassware is thoroughly rinsed and free of basic residues.

      • Test the pH of your sample if it is in a solution.

      • Preventative Insight: Avoid contact with strong bases. Ensure dedicated, scrupulously clean glassware for handling high-purity fluorinated alcohols.

  • Potential Cause 3: Contamination from Container (Leachables).

    • Causality: If the container or cap liner is not chemically resistant, components like plasticizers, antioxidants, or dyes can leach into the alcohol.[6]

    • Recommended Action:

      • Analyze a "blank" of the solvent stored in an identical container to see if the peaks are present.

      • Consult resources on extractables and leachables testing to identify common contaminants from materials like plastics and rubbers.[6][7]

      • Preventative Insight: Always use high-quality containers with inert liners (PTFE) or constructed from fluoropolymers (PFA).[1][4]

Visualization 1: Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing the source of unexpected analytical peaks.

TroubleshootingWorkflow start Unexpected Peak(s) in Analytical Chromatogram check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Glassware, Contaminants) start->check_handling reanalyze Re-analyze by GC-MS or LC-MS/MS to Identify Impurity check_storage->reanalyze check_handling->reanalyze oxidation Oxidative Degradation (Aldehyde/Acid) reanalyze->oxidation Mass consistent with oxidation? base_elim Base-Induced Degradation (HF Elimination) reanalyze->base_elim Complex mixture, HF presence? leachable Leachable Contamination from Container reanalyze->leachable Known plasticizer or additive? action_discard Discard Material & Improve Storage Protocol oxidation->action_discard action_clean Improve Glassware Cleaning & Handling Protocols base_elim->action_clean action_container Change to Inert Container (e.g., PFA, PTFE-lined) leachable->action_container DegradationPathways start_alc R_F-CF_2-CH_2-OH Fluorotelomer Alcohol aldehyde R_F-CF_2-CHO Aldehyde start_alc->aldehyde Oxidation (e.g., O_2, light) alkene R_F-CF=CH_2 + HF Alkene + Hydrogen Fluoride start_alc->alkene Base-Induced Elimination acid R_F-CF_2-COOH Carboxylic Acid aldehyde->acid Further Oxidation oligomers Intractable Oligomers alkene->oligomers Polymerization

Caption: Common degradation pathways for fluorotelomer alcohols.

Section 3: Stability Testing Protocols & FAQs

A proactive stability testing program is essential for defining a product's shelf-life and ensuring data integrity in long-term projects. [10][11]

Frequently Asked Questions: Stability Testing

Q1: What is a "forced degradation" study and why is it necessary?

A1: A forced degradation or stress testing study exposes the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to acid, base, and oxidizing agents. Its purpose is to identify likely degradation products and demonstrate that the chosen analytical method is "stability-indicating"—meaning it can accurately separate and quantify the intact substance from any degradants that may form. [12]This is a core requirement of ICH guidelines. Q2: How do I design a long-term stability study for a fluorinated alcohol?

A2: A typical long-term study involves storing aliquots of the alcohol under recommended conditions (e.g., 2-8°C) and pulling samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months). [11]At each time point, you would perform a suite of tests including:

  • Purity Assay: Using a validated, stability-indicating method like GC-MS or HPLC.

  • Degradant Analysis: Identification and quantification of any new peaks.

  • Water Content: By Karl Fischer titration.

  • Appearance: Visual inspection.

Q3: What analytical methods are best for stability testing of fluorinated alcohols?

A3: Gas Chromatography with Mass Spectrometry (GC-MS) is often the method of choice due to the volatility of many fluorotelomer alcohols. [13][14]It provides excellent separation and allows for the identification of unknown impurities through mass spectral data. [15]For less volatile or thermally labile compounds, Reverse-Phase HPLC with UV or MS detection can be developed. [12]

Protocol 1: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active substance to ensure degradation pathways are observed without completely destroying the sample.

Objective: To identify potential degradation products and validate the stability-indicating nature of the analytical method.

Materials:

  • Fluorinated alcohol of interest

  • 1 M HCl (Acidic stress)

  • 1 M NaOH (Basic stress)

  • 3% Hydrogen Peroxide (Oxidative stress)

  • HPLC-grade water

  • Calibrated oven (Thermal stress)

  • Photostability chamber (Light stress)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the fluorinated alcohol in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Prepare an unstressed control sample by mixing the stock with the solvent only.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. [9] * Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place a solid sample or a sealed solution in an oven at 70°C for 48 hours.

    • Photolytic: Expose the sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples (e.g., add 1 mL of 1 M NaOH to the acid sample and 1 mL of 1 M HCl to the base sample).

  • Analysis: Analyze all samples (including the unstressed control) by your primary analytical method (e.g., GC-MS or HPLC).

  • Evaluation: Compare the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak of the intact fluorinated alcohol.

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of fluorinated alcohol. [16] Principle: This method is based on the Bunsen reaction where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in a suitable solvent. [8]The coulometric method is ideal for trace amounts (<0.1%), while the volumetric method is suited for higher water content. [17] Materials:

  • Karl Fischer Titrator (Coulometric or Volumetric)

  • Appropriate KF reagents (e.g., Aquagent®)

  • Dry, gas-tight syringe

  • Sample of fluorinated alcohol

Procedure (Volumetric Method Example):

  • Titrator Preparation: Fill the titrator with fresh Karl Fischer reagent and condition the titration cell to remove any ambient moisture until a stable, low drift is achieved.

  • Titer Determination: Accurately add a known amount of a water standard (or a pure water sample) to the cell and titrate to the endpoint. This determines the titer (mg H₂O per mL of titrant). Repeat until consistent results are obtained.

  • Sample Analysis:

    • Quickly and accurately draw a known mass or volume of the fluorinated alcohol sample into a dry syringe.

    • Inject the sample into the conditioned titration cell.

    • Start the titration and record the volume of titrant consumed at the endpoint.

  • Calculation:

    • Water Content (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

  • System Suitability: Ensure the system is operating correctly by periodically running a water standard. The result should be within a specified percentage of the standard's certified value.

Section 4: References

  • Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology. [Link]

  • Key, B. D., et al. (1997). Biodegradation of fluorinated alkyl substances. PubMed. [Link]

  • Titaley, I. A., et al. (2024). A degradation pathway of 6:2 FTOH leading to the formation of PFCAs. ResearchGate. [Link]

  • Dinglasan, M. J. A., et al. (2004). Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. PubMed. [Link]

  • Dinglasan, M. J. A., et al. (2004). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. University of Toronto, Department of Chemistry. [Link]

  • ALS Environmental. New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. ALS Environmental. [Link]

  • Savillex. Fluoropolymer Bottle Extractables Profile. Savillex Technical Note. [Link]

  • ALS Global. (2024). New Accredited Analytical Method for Analysis of Fluorotelomer Alcohols. ALS Global. [Link]

  • Harding-Marjanovic, K. C., et al. (2015). Base-Induced Instability of Fluorotelomer Alcohols. PMC - NIH. [Link]

  • Ruan, T., et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. [Link]

  • Pradhan, D. P., & Annapurna, M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy. [Link]

  • Kellum, G. E., & Barger, J. D. (1970). Determination of water in nylon with Karl Fischer reagent using fluorinated alcohols as solvents. Analytical Chemistry. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Scharlab. Karl Fischer water content titration. Scharlab. [Link]

  • Single Use Support. (2022). Extractables and leachables: definitions, differences & facts. Single Use Support. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration? Mettler Toledo. [Link]

  • Intertek. Extractables and Leachables Testing. Intertek. [Link]

  • Health and Safety Office. Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Office. [Link]

  • Lundbæk, J. A., et al. (2016). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - PubMed Central. [Link]

  • Thisgaard, H., et al. (2018). Stability evaluation of radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • European Commission. (2023). Overview on PFAS analytical methods. Publications Office of the European Union. [Link]

  • Pradhan, D. P., & Annapurna, M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • Millipore. Extractables and Leachables for Filters, Bags and Other Components. Millipore. [Link]

  • Young, C. J., et al. (2008). Atmospheric Lifetime of Fluorotelomer Alcohols. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. ATSDR. [Link]

  • Wang, N., et al. (2005). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology. [Link]

  • University of Wisconsin-Milwaukee. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. UWM. [Link]

  • University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage. UWM. [Link]

  • Matsumoto, K., et al. (2024). Effects of the fluorination degree in alcohols on the interaction with fluoride ions. PubMed. [Link]

  • The European Agency for the Evaluation of Medicinal Products. (2001). Note for guidance on in-use stability testing of human medicinal products. EMA. [Link]

  • Roy, K. (2021). Safer Handling of Alcohol in the Laboratory. National Science Teachers Association. [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. [Link]

  • World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • ACS Publications. (2024). ASAP (As Soon As Publishable). ACS Publications. [Link]

  • Hihara, S., et al. (2020). Effects of temperature and humidity on the flammability limits of several 2L refrigerants. Wiley Online Library. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 2,2,2-Trifluoro-1-furan-2-yl-ethanol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides an in-depth technical comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of 2,2,2-Trifluoro-1-furan-2-yl-ethanol purity. This fluorinated chiral alcohol serves as a pertinent case study for a class of compounds gaining prominence in medicinal chemistry. Our focus will be on not just the procedural steps, but the underlying scientific rationale that governs method selection and validation, ensuring trustworthiness and expertise in your analytical endeavors.

The Criticality of Purity in Drug Development

2,2,2-Trifluoro-1-furan-2-yl-ethanol, a chiral molecule, presents a dual challenge for purity analysis: the quantification of chemical impurities and the determination of enantiomeric excess. The trifluoromethyl group often enhances metabolic stability and binding affinity, making such compounds attractive pharmaceutical intermediates. However, different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Therefore, a robust analytical validation is not merely a procedural formality but a critical step in ensuring the safety and efficacy of potential drug candidates.

Part 1: Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. For chiral molecules like 2,2,2-Trifluoro-1-furan-2-yl-ethanol, chiral HPLC is the method of choice for determining enantiomeric purity.[2]

The Principle of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[3] These CSPs create a chiral environment within the column, leading to the formation of transient diastereomeric complexes between the enantiomers and the stationary phase. These complexes have different energies of interaction, resulting in different retention times and, thus, separation.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the separation of trifluoromethyl-substituted alcohols.[4]

Experimental Protocol: Chiral HPLC Method Development

The following protocol outlines a systematic approach to developing a validated chiral HPLC method for 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

1. System and Column Selection:

  • HPLC System: A standard HPLC system with a UV detector is typically sufficient.[4]

  • Chiral Stationary Phases (CSPs): Screen a selection of polysaccharide-based columns, such as Chiralpak® AD-H (amylose derivative) and Chiralcel® OD-H (cellulose derivative), as they have demonstrated broad applicability for similar analytes.[4]

2. Mobile Phase Optimization:

  • Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.[4] The ratio can be adjusted to optimize the balance between retention time and resolution.

  • Polar Organic Mode: In some cases, pure alcohols like methanol or ethanol can provide better separation.[4]

3. Sample Preparation:

  • Dissolve a racemic standard of 2,2,2-Trifluoro-1-furan-2-yl-ethanol in the mobile phase to a concentration of approximately 1 mg/mL. This will be used to identify the retention times of both enantiomers.

  • Prepare the test sample at the same concentration.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (based on the furan chromophore)

  • Injection Volume: 10 µL

5. Data Analysis and Validation:

  • Calculate the separation factor (α) and resolution (Rs) to assess the quality of the separation. A resolution of ≥ 1.5 is indicative of baseline separation.[4]

  • Validate the method in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[5][6][7]

Part 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for chemical purity assessment, providing both qualitative and quantitative information about a sample.[8] For a fluorinated molecule like 2,2,2-Trifluoro-1-furan-2-yl-ethanol, both ¹H and ¹⁹F NMR are invaluable.

The Power of ¹⁹F NMR

For organofluorine compounds, ¹⁹F NMR offers several distinct advantages over ¹H NMR:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR detection.[9][10]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which significantly reduces the likelihood of signal overlap, even in complex mixtures.[9][11]

  • No Background Signal: The absence of naturally occurring fluorinated compounds in most biological and synthetic systems means there is no background signal to interfere with the analysis.[10]

Quantitative NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of an analyte's peak to that of a certified internal standard of known purity, the purity of the analyte can be accurately calculated.[8][13]

Experimental Protocol: ¹H and ¹⁹F qNMR for Purity Determination

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,2,2-Trifluoro-1-furan-2-yl-ethanol sample and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride for ¹H NMR or trifluorotoluene for ¹⁹F NMR) into an NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to completely dissolve both the sample and the internal standard.

2. NMR Data Acquisition:

  • Acquire both ¹H and ¹⁹F NMR spectra.

  • For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time.

  • Use a 90° pulse angle to ensure accurate signal integration.

3. Spectral Analysis and Purity Calculation:

  • ¹H NMR: Identify the characteristic signals for 2,2,2-Trifluoro-1-furan-2-yl-ethanol. Expect signals for the furan protons and the methine proton adjacent to the hydroxyl group. The methine proton will be split by the adjacent CF₃ group.

  • ¹⁹F NMR: A single signal, likely a doublet due to coupling with the adjacent methine proton, is expected for the CF₃ group.

  • Integrate the well-resolved peaks of the analyte and the internal standard.

  • Calculate the purity using the following formula[8]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

4. Enantiomeric Purity by NMR:

  • To determine enantiomeric excess by NMR, a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can be used. This will induce a chemical shift difference between the enantiomers, allowing for their separate integration and quantification.[14]

Comparative Analysis: HPLC vs. NMR

FeatureChiral HPLCNMR Spectroscopy (¹H and ¹⁹F qNMR)
Primary Application Enantiomeric and chemical purityAbsolute chemical purity, structural confirmation
Quantification Relative (based on peak area percentage)Absolute (with internal standard)[8]
Reference Standard Requires a racemic standard for method developmentRequires a certified internal standard of a different compound[13]
Sensitivity High (µg to ng level)Moderate (mg level)
Throughput Higher, with automated systemsLower, due to longer acquisition times for qNMR
Information Provided Retention time, peak areaChemical structure, absolute purity, molar ratios
Destructive? Yes (sample is consumed)No (sample can be recovered)

Workflow Diagrams

Chiral HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting racemic_std Prepare Racemic Standard method_dev Method Development (CSP & Mobile Phase Screening) racemic_std->method_dev test_sample Prepare Test Sample data_acq Data Acquisition test_sample->data_acq method_dev->data_acq data_proc Data Processing (Integration, Rs, α) data_acq->data_proc validation ICH Q2(R1) Validation data_proc->validation report Generate Purity Report validation->report

Caption: Workflow for chiral HPLC purity validation.

qNMR Purity Validation Workflow

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting weighing Accurate Weighing (Sample & Internal Std) dissolution Dissolution in Deuterated Solvent weighing->dissolution nmr_acq NMR Data Acquisition (¹H & ¹⁹F, Quantitative Parameters) dissolution->nmr_acq spectral_proc Spectral Processing (Phasing, Baseline Correction, Integration) nmr_acq->spectral_proc purity_calc Purity Calculation spectral_proc->purity_calc struct_confirm Structural Confirmation spectral_proc->struct_confirm report Generate Purity Report purity_calc->report struct_confirm->report

Caption: Workflow for qNMR purity validation.

Alternative and Complementary Techniques

While HPLC and NMR are primary methods, other techniques can be employed for purity analysis:

  • Gas Chromatography (GC): For volatile and thermally stable chiral alcohols, GC with a chiral stationary phase can be an effective alternative to HPLC, often providing faster analysis times.[3] Derivatization may be necessary to improve volatility.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is an environmentally friendly technique that uses supercritical CO₂ as the mobile phase. It is particularly well-suited for chiral separations and can offer faster analysis and purification compared to HPLC.[15]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information and fragmentation patterns, aiding in the identification of impurities.

Conclusion and Recommendations

For a comprehensive purity validation of 2,2,2-Trifluoro-1-furan-2-yl-ethanol, a synergistic approach utilizing both HPLC and NMR is recommended.

  • Chiral HPLC should be the primary method for determining enantiomeric purity due to its superior ability to separate enantiomers.

  • Quantitative NMR (specifically ¹⁹F qNMR) is the preferred method for establishing absolute chemical purity and confirming the molecular structure. Its status as a primary analytical method adds significant weight to purity claims.[13]

By leveraging the strengths of both techniques, researchers can build a robust and defensible purity profile for their compounds, ensuring data integrity and accelerating the drug development process. The choice of analytical methodology should always be guided by the specific requirements of the analysis and validated according to established regulatory guidelines.[5]

References

  • National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • National Institutes of Health. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology Letters, 8(8), 646-652.
  • Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22.
  • University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • National Institutes of Health. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis - Magnetic Resonance. Retrieved from [Link]

  • Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • National Institutes of Health. (2013). Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. Methods in Molecular Biology, 970, 249-255.
  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • National Institutes of Health. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2013, 858393.
  • ACS Publications. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7239-7244.
  • ResearchGate. (2015). How to experimentally determine optical purity/ee of an organic compound?. Retrieved from [Link]

Sources

Assessing the Performance of 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an effective chiral auxiliary is a cornerstone of asymmetric synthesis. Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. An ideal auxiliary should not only induce high levels of stereoselectivity but also be readily available, easily attached, and subsequently removed without racemization of the desired product.

This guide aims to provide a comprehensive assessment of the performance of 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a chiral auxiliary. However, a thorough review of the scientific literature reveals a significant lack of published experimental data detailing its application and performance in this capacity. While the synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol and its enantiomers has been documented, its use as a detachable chiral director in asymmetric transformations appears to be a novel or largely unexplored area of research.

Therefore, this document will establish a framework for evaluating the potential of 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a chiral auxiliary by comparing its structural features to well-established and highly successful auxiliaries. We will propose a series of benchmark experiments and outline the expected data points necessary for a rigorous performance assessment.

Conceptual Framework for Evaluation

The potential efficacy of 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a chiral auxiliary can be hypothesized based on its key structural motifs:

  • The Trifluoromethyl Group: The strongly electron-withdrawing nature of the CF₃ group can significantly influence the electronic environment of the molecule. This could impact the acidity of the hydroxyl proton, affecting the ease of attachment to substrates. Furthermore, its steric bulk could play a crucial role in facial shielding of a prochiral center.

  • The Furan Ring: The furan moiety introduces a rigid, planar structure that can provide a well-defined steric environment. The oxygen atom within the ring can also act as a Lewis basic site, potentially enabling chelation control with metal-based reagents to lock the conformation of the substrate-auxiliary adduct and enhance stereoselectivity.

  • The Chiral Secondary Alcohol: The stereocenter bearing the hydroxyl group is the core of the auxiliary's chiral directing ability. The relative positioning of the trifluoromethyl and furan groups will dictate the steric bias it imposes on the reaction center.

Benchmarking Against Established Chiral Auxiliaries

To provide a meaningful assessment, the performance of 2,2,2-Trifluoro-1-furan-2-yl-ethanol must be compared against proven chiral auxiliaries. Two of the most widely used and successful classes are Evans' oxazolidinones and Oppolzer's sultams.

Chiral Auxiliary ClassKey Structural FeaturesCommon ApplicationsTypical Performance
Evans' Oxazolidinones Rigid heterocyclic system derived from amino alcohols. The substituent at the stereocenter provides effective facial shielding.Aldol reactions, alkylations, Diels-Alder reactions.High diastereoselectivities (often >95% de), predictable stereochemical outcomes.
Oppolzer's Sultams Camphor-derived rigid bicyclic structure. The sulfonyl group can influence reactivity.Alkylations, conjugate additions, Diels-Alder reactions.Excellent diastereoselectivities, often crystalline derivatives aiding in purification.
2,2,2-Trifluoro-1-furan-2-yl-ethanol (Hypothetical) Fluorinated alcohol with a furan ring. Potential for steric and electronic control.To be determined (proposed for aldol, Diels-Alder, etc.).Performance to be evaluated.

Proposed Experimental Protocols for Performance Assessment

To systematically evaluate 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a chiral auxiliary, a series of well-defined asymmetric reactions should be conducted. The following protocols for an asymmetric aldol reaction serve as a representative example.

Protocol 1: Asymmetric Aldol Reaction

This experiment aims to assess the ability of the auxiliary to control the stereochemical outcome of an aldol addition, a fundamental carbon-carbon bond-forming reaction.

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of enantiomerically pure (R)- or (S)-2,2,2-Trifluoro-1-furan-2-yl-ethanol in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., propionyl chloride) and a non-nucleophilic base (e.g., triethylamine or pyridine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the acylated auxiliary from Step 1 in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C under an inert atmosphere.

  • Add a Lewis acid (e.g., titanium tetrachloride or dibutylboron triflate) to promote enolization, followed by a hindered base (e.g., diisopropylethylamine).

  • After stirring for a defined period, add the desired aldehyde (e.g., isobutyraldehyde) dropwise.

  • Stir the reaction at -78 °C until complete consumption of the starting material.

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the major diastereomer by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct in a suitable solvent system (e.g., THF/water).

  • Add a reagent for ester hydrolysis (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Acidify the reaction mixture and extract the chiral product (the β-hydroxy acid).

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a suitable derivative.

  • Isolate and quantify the recovered chiral auxiliary to assess its recyclability.

Logical Workflow for Aldol Reaction Assessment

Aldol_Workflow cluster_synthesis Synthesis & Reaction cluster_analysis Analysis & Cleavage Aux 2,2,2-Trifluoro-1-furan-2-yl-ethanol Acyl Acylation (e.g., Propionyl Chloride) Aux->Acyl Adduct Acylated Auxiliary Acyl->Adduct Aldol Aldol Reaction (Lewis Acid, Base, Aldehyde) Adduct->Aldol Aldol_Product Diastereomeric Aldol Adducts Aldol->Aldol_Product Analysis Determine Diastereomeric Ratio (NMR, HPLC) Aldol_Product->Analysis Cleavage Auxiliary Cleavage (e.g., LiOH) Analysis->Cleavage Purified Major Diastereomer Final_Product Enantiomerically Enriched β-Hydroxy Acid Cleavage->Final_Product ee_Analysis Determine Enantiomeric Excess (Chiral HPLC) Final_Product->ee_Analysis

Caption: Workflow for assessing the chiral auxiliary in an aldol reaction.

Data Presentation for Comparative Analysis

The performance of 2,2,2-Trifluoro-1-furan-2-yl-ethanol should be quantified and compared to established auxiliaries in a clear and structured manner.

Table for Aldol Reaction Performance Comparison

AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Enantiomeric Excess (ee, %) of Product
(R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol IsobutyraldehydeTiCl₄Data to be determinedData to be determinedData to be determined
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans) IsobutyraldehydeTiCl₄>95:5~85-95>98
(S)-Oppolzer's Sultam IsobutyraldehydeTiCl₄Typically highTypically highTypically high

Future Directions and Conclusion

The lack of existing data on the use of 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a chiral auxiliary presents a clear opportunity for novel research. The proposed experimental framework provides a starting point for a systematic investigation into its potential. Key questions to be addressed include:

  • How does the stereochemical outcome of reactions using this auxiliary compare to predictions based on steric and electronic models?

  • Is the furan ring's oxygen atom involved in chelation, and how does this affect diastereoselectivity?

  • How readily can the auxiliary be attached and, crucially, cleaved under mild conditions?

  • What is the scope of its applicability across different reaction types (e.g., Diels-Alder, conjugate additions)?

References

As this guide is based on a hypothetical evaluation due to the lack of specific literature, a formal reference list is not applicable. The comparison is made against the well-documented performance of Evans' oxazolidinones and Oppolzer's sultams, for which extensive literature is available in standard organic chemistry textbooks and review articles on asymmetric synthesis. For specific protocols and performance data on these established auxiliaries, researchers are directed to seminal works and reviews in the field.

spectroscopic analysis (NMR, IR, MS) of 2,2,2-Trifluoro-1-furan-2-yl-ethanol for structural confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol for Structural Confirmation

A Senior Application Scientist's Perspective on Structural Elucidation

In the realm of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Fluorinated organic molecules, such as 2,2,2-Trifluoro-1-furan-2-yl-ethanol, are of particular interest due to the unique physicochemical properties conferred by fluorine, including enhanced metabolic stability and binding affinity. However, the presence of the highly electronegative trifluoromethyl (CF₃) group introduces complexities into spectroscopic data that require a nuanced and integrated analytical approach.

This guide provides a comprehensive comparison of the spectroscopic signatures of 2,2,2-Trifluoro-1-furan-2-yl-ethanol against its non-fluorinated analog, 1-furan-2-yl-ethanol. By examining the data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will demonstrate how these techniques work in concert to provide a self-validating system for structural confirmation. The causality behind experimental choices and data interpretation will be explained, reflecting the rigorous standards of modern chemical analysis.

The Analytical Workflow: A Multi-Technique Approach

G Figure 1. Integrated Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Details cluster_confirmation Data Integration & Confirmation Compound Target Compound (2,2,2-Trifluoro-1-furan-2-yl-ethanol) MS Mass Spectrometry (MS) Compound->MS Molecular Weight & Formula IR Infrared (IR) Spectroscopy Compound->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Compound->NMR Connectivity & Environment Confirmation Structural Confirmation MS->Confirmation IR->Confirmation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR H1_NMR->Confirmation C13_NMR->Confirmation F19_NMR->Confirmation

Caption: Figure 1. Integrated Spectroscopic Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The choice of solvent is critical to avoid signal overlap.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans (e.g., 16) are needed.[2] The chemical shifts are referenced to an external standard like CFCl₃ (0 ppm).[3]

¹H NMR Analysis: The Impact of the CF₃ Group

The ¹H NMR spectrum provides a map of the proton environments. The introduction of the CF₃ group causes dramatic and informative changes compared to the non-fluorinated analog, 1-furan-2-yl-ethanol.

Proton Assignment 1-furan-2-yl-ethanol (Analog) 2,2,2-Trifluoro-1-furan-2-yl-ethanol (Target) Rationale for Change
H1 (Methine, -CHOH) ~4.88 ppm (quartet, J ≈ 6.5 Hz)[4]~5.20 ppm (quartet, ³J(H,F) ≈ 6.7 Hz)Strong deshielding by the adjacent CF₃ group's inductive effect. Splitting is now due to coupling with the three equivalent fluorine atoms.
OH (Hydroxyl) ~2.5 ppm (broad singlet)~3.0 ppm (doublet)The adjacent chiral center and potential for hydrogen bonding can result in observable coupling to the methine proton. Its chemical shift is concentration and solvent dependent.
H5' (Furan) ~7.35 ppm (multiplet)[4]~7.45 ppm (multiplet)Minor deshielding due to the electron-withdrawing nature of the trifluoroethyl side chain.
H4' (Furan) ~6.35 ppm (multiplet)[4]~6.40 ppm (multiplet)Minor deshielding.
H3' (Furan) ~6.25 ppm (multiplet)[4]~6.30 ppm (multiplet)Minor deshielding.

The most telling feature is the methine proton (H1). In the non-fluorinated analog, it appears as a quartet due to coupling with the adjacent methyl protons. In our target molecule, this signal is shifted significantly downfield and remains a quartet, but now the splitting is caused by coupling to the three fluorine atoms three bonds away (³J(H,F)).[5] This immediately confirms the presence of the -CH-CF₃ moiety.

¹⁹F NMR Analysis: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment.

  • Expected Spectrum: For 2,2,2-Trifluoro-1-furan-2-yl-ethanol, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

  • Chemical Shift: The signal is expected to appear around -79 to -82 ppm (relative to CFCl₃).[5]

  • Multiplicity: Due to coupling with the single methine proton (H1), this signal will appear as a doublet , with a coupling constant ³J(F,H) that mirrors the ³J(H,F) observed in the ¹H NMR spectrum (≈ 6.7 Hz). This reciprocal relationship is a critical cross-validation point.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework and is profoundly influenced by the attached fluorine atoms.

Carbon Assignment 1-furan-2-yl-ethanol (Analog) 2,2,2-Trifluoro-1-furan-2-yl-ethanol (Target) Rationale for Change
C2 (CF₃) N/A~124 ppm (quartet, ¹J(C,F) ≈ 283 Hz)The CF₃ carbon itself appears as a quartet due to strong one-bond coupling to the three fluorine atoms. This large coupling constant is characteristic.[5]
C1 (Carbinol, -CHOH) ~67 ppm~69 ppm (quartet, ²J(C,F) ≈ 32 Hz)The carbinol carbon is shifted slightly downfield. Crucially, it is split into a quartet by two-bond coupling to the fluorine atoms.[5]
C2' (Furan, ipso) ~156 ppm~151 ppmThe ipso-carbon of the furan ring is shielded due to electronic effects from the substituent.
C5' (Furan) ~142 ppm~143 ppmMinimal change.
C4' (Furan) ~110 ppm~111 ppmMinimal change.
C3' (Furan) ~106 ppm~108 ppmMinimal change.

The observation of two distinct quartets—one with a very large coupling constant (~283 Hz) for the CF₃ carbon and one with a moderate coupling constant (~32 Hz) for the carbinol carbon—is definitive proof of the 2,2,2-trifluoroethanol moiety attached to the furan ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.

Experimental Protocol: MS Analysis
  • Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • ESI-HRMS (Soft Ionization): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and introduce it into the ESI source. This method is excellent for accurately determining the mass of the molecular ion (or its protonated form, [M+H]⁺).

  • EI-GC/MS (Hard Ionization): Introduce the sample via a Gas Chromatograph (GC). EI is a higher-energy technique that induces fragmentation, providing a characteristic fingerprint for the molecule.

Data Analysis and Comparison
  • Molecular Ion: The calculated exact mass of C₆H₅F₃O is 166.0292. HRMS analysis should yield a mass measurement within 5 ppm of this value, confirming the elemental formula.

  • Fragmentation Pattern: The CF₃ group directs the fragmentation pathway. The comparison with 1-furan-2-yl-ethanol (MW = 112.12) is stark.

G Figure 2. Proposed EI Fragmentation M [C₆H₅F₃O]⁺˙ m/z = 166 M_minus_CF3 [M - CF₃]⁺ m/z = 97 M->M_minus_CF3 - •CF₃ CF3_ion [CF₃]⁺ m/z = 69 M->CF3_ion α-cleavage Furan_ion [C₄H₃O]⁺ m/z = 67 M_minus_CF3->Furan_ion - CO

Caption: Figure 2. Proposed EI Fragmentation

Key fragmentation pathways for 2,2,2-Trifluoro-1-furan-2-yl-ethanol include:

  • Loss of a Trifluoromethyl Radical (•CF₃): The C-C bond between the carbinol carbon and the CF₃ group is weak and readily cleaves, leading to a prominent peak at m/z 97 . This is often the base peak and is a hallmark of α-trifluoromethyl alcohols.[5]

  • Formation of the CF₃⁺ Cation: A peak at m/z 69 corresponding to the [CF₃]⁺ ion is also highly characteristic.

  • Furan Ring Fragments: Subsequent fragmentation of the m/z 97 ion can lead to furan-related ions, such as the furyl cation at m/z 67 .

In contrast, the non-fluorinated analog would primarily show a loss of a methyl radical (•CH₃) from the molecular ion (m/z 112) to give a peak at m/z 97, and a base peak corresponding to the furfuryl cation at m/z 81. The presence of the m/z 69 peak and the absence of a significant m/z 81 peak are strong indicators of the trifluorinated structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-IR Analysis
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

  • Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups.

Frequency Range (cm⁻¹) Vibrational Mode Assignment and Comparison
3600 - 3200 O-H stretch (alcohol)A strong, broad absorption in this region confirms the presence of the hydroxyl group. This band is present in both the target and the analog.
3160 - 3120 C-H stretch (furan ring)Aromatic C-H stretches characteristic of the furan ring.[6]
1250 - 1000 C-F stretchThis region is dominated by very strong, sharp absorptions characteristic of the C-F bonds in the CF₃ group. The intensity of these bands is a key differentiator from the non-fluorinated analog, which lacks these features.
~1580, ~1500, ~1400 C=C stretch (furan ring)Absorptions corresponding to the aromatic ring stretching modes.[6][7]
~1015 C-O stretch (furan ring)Characteristic ring breathing mode involving the C-O-C ether linkage.[8]
~1100 C-O stretch (alcohol)Absorption corresponding to the C-O single bond of the alcohol.

The most significant difference is the appearance of intense C-F stretching bands between 1250 and 1000 cm⁻¹. The presence of these bands, alongside the characteristic O-H and furan ring absorptions, provides strong, corroborating evidence for the proposed structure.

Conclusion: A Self-Validating Structural Proof

The structural confirmation of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is achieved not by a single piece of data, but by the overwhelming and consistent evidence provided by a suite of spectroscopic techniques.

  • MS confirms the correct elemental formula (C₆H₅F₃O) via HRMS and shows a characteristic fragmentation pattern involving the loss of •CF₃.

  • IR confirms the presence of the essential functional groups: an alcohol (O-H stretch), a furan ring (C=C and C-O stretches), and, critically, a trifluoromethyl group (strong C-F stretches).

  • NMR provides the definitive connectivity map. ¹H and ¹⁹F NMR establish the ³J(H,F) coupling of the -CH(OH)CF₃ moiety, while ¹³C NMR confirms the same structure through the unique ¹J(C,F) and ²J(C,F) couplings, which generate highly characteristic quartet signals.

Each piece of data validates the others, creating a closed loop of logic that leaves no ambiguity. This integrated approach, which compares the target molecule to its simpler, non-fluorinated analog, not only confirms the structure but also deepens our understanding of how the powerful electronic effects of the trifluoromethyl group manifest across different spectroscopic methods.

References

  • PubChem. 2,2,2-Trifluoroethanol. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis - Supplementary Information. Available from: [Link]

  • ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available from: [Link]

  • University of Cambridge. Fluorine Coupling Constants. Available from: [Link]

  • ResearchGate. The electronic states of 2-furanmethanol (furfuryl alcohol) studied by photon absorption and electron impact spectroscopies. Available from: [Link]

  • Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available from: [Link]

  • AIP Publishing. The electronic states of 2-furanmethanol (furfuryl alcohol) studied by photon absorption and electron impact spectroscopies. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of ethanol fragmentation pattern. Available from: [Link]

  • Wikipedia. J-coupling. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Available from: [Link]

  • Harvard University. Lecture 3: Coupling Constants. Available from: [Link]

  • ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. Available from: [Link]

  • ResearchGate. Mass fragmentation pattern of major identified compounds of ethanol.... Available from: [Link]

  • University of Ottawa. 19Flourine NMR. Available from: [Link]

Sources

A Comparative Analysis of Fluorinated versus Non-Fluorinated Solvents in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a paramount decision that profoundly influences the course of an organic reaction. It can dictate reaction rates, alter chemoselectivity, and impact the ease of product purification. While traditional non-fluorinated organic solvents have long been the workhorses of the synthetic chemistry lab, the unique properties of fluorinated solvents are carving out an increasingly significant niche. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated solvents, supported by experimental data, to empower chemists in making informed decisions for their synthetic endeavors.

The Distinctive Nature of Fluorinated Solvents

The substitution of hydrogen with fluorine atoms imparts a unique set of physicochemical properties to organic solvents. These properties often translate into tangible benefits in organic reactions. Fluorinated solvents are typically characterized by their high density, low surface tension, and often, non-flammable nature.[1] Furthermore, many exhibit low toxicity and are not classified as hazardous air pollutants, presenting a safer alternative to some traditional solvents.[1]

A particularly influential class of fluorinated solvents are the fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE). These solvents are highly polar and possess a strong hydrogen bond-donating ability, which allows them to stabilize ionic intermediates and transition states.[2] This stabilization can lead to significant rate enhancements and improved selectivity in a variety of transformations.[2]

Physicochemical Properties: A Side-by-Side Comparison

The selection of a solvent often begins with an evaluation of its physical properties. The following table provides a comparative overview of key physicochemical parameters for a selection of common fluorinated and non-fluorinated solvents.

PropertyFluorinated SolventsNon-Fluorinated Solvents
Solvent HFIP TFE
Formula C₃H₂F₆OC₂H₃F₃O
Boiling Point (°C) 5974
Density (g/mL) 1.5961.382
Dielectric Constant 16.726.7
Dipole Moment (D) 3.553.8
Solubility in Water MiscibleMiscible

Note: Data compiled from various sources.[3][4][5]

Performance in Key Organic Reactions

The true measure of a solvent's utility lies in its performance in chemical transformations. Here, we examine the comparative efficacy of fluorinated and non-fluorinated solvents in several cornerstone organic reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The choice of solvent can significantly impact the efficiency and selectivity of this reaction. While traditional solvents like toluene and tetrahydrofuran (THF) are commonly employed, studies have shown that the reaction is often tolerant of a wide range of solvents.[6] However, the use of polar solvents can influence the structure and activity of the catalytic intermediates.[6] For instance, in the coupling of chloroaryl triflates, nonpolar solvents like THF and toluene favor reaction at the chloride position, whereas polar aprotic solvents such as acetonitrile and DMF can switch the selectivity to the triflate group.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol provides a general framework for comparing solvent performance in a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A Combine 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol) in a flask. B Add K₂CO₃ (2 mmol) as a 2M aqueous solution. A->B C Add the chosen solvent (e.g., Toluene or a fluorinated alternative) to achieve a 0.2 M concentration of the aryl halide. B->C D Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15 minutes. C->D E Heat the reaction mixture at 80-100 °C under an inert atmosphere. D->E F Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. E->F G Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). F->G H Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. G->H I Concentrate the organic phase in vacuo. H->I J Purify the crude product by column chromatography and determine the yield. I->J

Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.

Expected Outcome: By running this reaction in parallel with different solvents (e.g., toluene vs. a fluorinated solvent like perfluorohexane with a co-solvent for solubility), researchers can directly compare the reaction times and isolated yields to determine the optimal solvent for this specific transformation.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically with high E-selectivity.[8] The reaction is commonly performed in ethereal solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) using a strong base such as sodium hydride.[9] The choice of solvent, along with other factors like the base and cation, can influence the stereochemical outcome of the reaction.[10] While less common, the use of fluorinated solvents in HWE reactions is an area of interest, particularly for substrates that may benefit from the unique solvating properties of these media.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination of Benzaldehyde

This protocol allows for a direct comparison of solvent effects on the yield and stereoselectivity of an HWE reaction.

G cluster_prep Carbanion Formation cluster_reaction Olefination cluster_workup Work-up and Analysis A To a suspension of NaH (1.2 mmol) in anhydrous solvent (e.g., THF or a fluorinated alternative) at 0 °C, add triethyl phosphonoacetate (1.1 mmol) dropwise. B Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases. A->B C Cool the resulting phosphonate carbanion solution to 0 °C. B->C D Add benzaldehyde (1 mmol) dropwise. C->D E Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). D->E F Quench the reaction with saturated aqueous NH₄Cl. E->F G Extract the product with an organic solvent (e.g., diethyl ether). F->G H Wash the combined organic layers with brine and dry over anhydrous MgSO₄. G->H I Concentrate the solvent and analyze the crude product by ¹H NMR to determine the E/Z ratio. H->I J Purify by column chromatography to determine the isolated yield. I->J

Caption: Workflow for a comparative Horner-Wadsworth-Emmons reaction.

Grignard Reaction

The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis. Traditionally, ethereal solvents like diethyl ether and THF are used to stabilize the Grignard reagent.[11] However, these solvents have safety concerns, such as low boiling points and peroxide formation.[11] A greener, non-fluorinated alternative, 2-methyltetrahydrofuran (2-MeTHF), has emerged as a superior solvent for many Grignard reactions.[12] It offers a higher boiling point, reduced peroxide formation, and in many cases, leads to higher yields compared to THF.[12][13] While fluorinated ethers are not typically the first choice for Grignard reactions due to potential reactivity, the comparison with a highly efficient and safer non-fluorinated alternative like 2-MeTHF is instructive.

Experimental Protocol: Synthesis of Triphenylmethanol via Grignard Reaction

This protocol outlines the synthesis of triphenylmethanol, a classic Grignard reaction, and can be adapted to compare different ethereal solvents.

G cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up and Analysis A In a flame-dried flask under inert atmosphere, add magnesium turnings (1.2 equiv) and a crystal of iodine. B Add a small portion of a solution of bromobenzene (1 equiv) in the chosen anhydrous solvent (e.g., 2-MeTHF or THF). A->B C Once the reaction initiates, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. B->C D Cool the Grignard reagent to 0 °C. C->D E Add a solution of benzophenone (0.9 equiv) in the same anhydrous solvent dropwise. D->E F Stir at room temperature until the reaction is complete (monitored by TLC). E->F G Quench the reaction by slowly adding saturated aqueous NH₄Cl. F->G H Extract the product with an organic solvent. G->H I Wash the organic layer, dry, and concentrate. H->I J Purify the crude triphenylmethanol by recrystallization and determine the yield. I->J

Caption: Workflow for a comparative Grignard reaction experiment.

Environmental, Health, and Safety Considerations

The choice of solvent has significant implications for environmental sustainability and laboratory safety.

Toxicity and Ecotoxicity

Many common non-fluorinated solvents are known to be toxic.[14] For instance, chlorinated solvents like trichloroethylene and methylene chloride are suspected carcinogens.[15] Brominated solvents can also pose significant health risks.[15] In contrast, many modern fluorinated solvents, such as hydrofluoroethers (HFEs), exhibit low toxicity.[15] However, it is crucial to note that the term "fluorinated solvent" encompasses a broad range of compounds with varying toxicological profiles. Some per- and polyfluoroalkyl substances (PFAS) are known to be persistent, bioaccumulative, and toxic.[16]

The ecotoxicity of organic solvents is also a major concern. Spills and emissions can contaminate soil and water, harming aquatic life and ecosystems.[17] While some fluorinated solvents are designed to be more environmentally benign, their persistence can be a double-edged sword. While this stability is advantageous in chemical reactions, it can lead to long-term environmental accumulation if not handled and disposed of properly.[7]

Biodegradability

The biodegradability of a solvent is a key factor in its environmental impact. Many non-fluorinated organic solvents are biodegradable, although the rates can vary significantly. In contrast, the strong carbon-fluorine bond makes many fluorinated compounds highly resistant to biodegradation.[7] This persistence is a significant environmental concern for certain classes of fluorinated compounds, particularly long-chain PFAS.[7] However, less heavily fluorinated molecules may exhibit more complex metabolic pathways.[7]

Regulatory Landscape

Regulatory bodies worldwide are increasingly scrutinizing the environmental and health impacts of chemical solvents. In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation has placed restrictions on several perfluorinated compounds, including certain perfluorinated carboxylic acids (PFCAs).[16] These regulations are driving the development and adoption of greener solvent alternatives.

Conclusion: A Strategic Approach to Solvent Selection

The decision to use a fluorinated or non-fluorinated solvent is not a simple one and requires a careful, case-by-case analysis.

Fluorinated solvents offer compelling advantages in specific applications:

  • Enhanced Reactivity and Selectivity: The unique properties of fluorinated alcohols like HFIP and TFE can lead to dramatic improvements in reaction outcomes, particularly for reactions involving ionic intermediates.[2]

  • Improved Safety Profile: Many fluorinated solvents are non-flammable and have low toxicity, offering a safer working environment.[1]

  • Chemical Inertness: Their high stability makes them suitable for reactions involving highly reactive reagents.

However, their use also presents challenges:

  • Environmental Persistence: The resistance of many fluorinated compounds to biodegradation is a significant environmental concern.[7]

  • Cost: Fluorinated solvents are often more expensive than their non-fluorinated counterparts.

  • Solubility: Their unique solubility profiles can sometimes necessitate the use of co-solvents.

Non-fluorinated solvents, particularly greener alternatives, remain indispensable:

  • Broad Applicability: A vast body of literature supports their use in a wide range of reactions.

  • Cost-Effectiveness: They are generally more economical.

  • Improving Sustainability: The development of bio-based and less toxic non-fluorinated solvents like 2-MeTHF is mitigating some of their traditional drawbacks.[12]

Ultimately, the optimal solvent choice depends on a holistic assessment of the specific reaction, desired outcome, cost, and environmental and safety considerations. By understanding the distinct characteristics of both fluorinated and non-fluorinated solvents, researchers can make more strategic decisions that lead to more efficient, selective, and sustainable chemical synthesis.

References

  • Suzuki-Miyaura Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Biodegradation of fluorinated alkyl substances. PubMed. Available at: [Link].

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. National Institutes of Health. Available at: [Link].

  • Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Royal Society of Chemistry. Available at: [Link].

  • Update to REACH legislation. SATRA. Available at: [Link].

  • Ecotoxicological Effects of Four Commonly Used Organic Solvents on the Scleractinian Coral Montipora digitata. MDPI. Available at: [Link].

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link].

  • Effect of Solvent on the Enantioselective Diels-Alder Reaction. ResearchGate. Available at: [Link].

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. Available at: [Link].

  • Asymmetric synthesis of optically active fluorine-containing alcohols using chiral catalysts. Scilit. Available at: [Link].

  • (PDF) Ecotoxicity of Common Organic Solvents An Overview. ResearchGate. Available at: [Link].

  • (PDF) Toxicity and Biodegradability of Solvents: A Comparative Analysis. ResearchGate. Available at: [Link].

  • Organic Solvent Use Study: Final Report. EPA NEPS. Available at: [Link].

  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry. Available at: [Link].

  • Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. MDPI. Available at: [Link].

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. Available at: [Link].

  • An Overview on Common Organic Solvents and Their Toxicity. SciSpace. Available at: [Link].

  • Biodegradation of fluorinated compounds widely used in agro-industrial applications. Semantic Scholar. Available at: [Link].

  • Enhancement of stereoselectivities in asymmetric synthesis using fluorinated solvents, auxiliaries, and catalysts. RSC Advances. Available at: [Link].

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link].

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. Available at: [Link].

  • The advantages of using fluorinated solvents for your vapour degreasing process. Pro-Solv. Available at: [Link].

  • Common Solvents Used in Organic Chemistry: Table of Properties. Scribd. Available at: [Link].

  • On the role of hexafluoroisopropanol in Diels–Alder reactions of acid-sensitive reagents. ResearchGate. Available at: [Link].

  • Exploring Solvents for Grignard Reactions: A Greener Approach. Oreate AI Blog. Available at: [Link].

  • SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University DSpace. Available at: [Link].

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Available at: [Link].

  • Fluorinated Versus Non-Fluorinated Solvents. LSS Chemicals. Available at: [Link].

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link].

  • Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. PubMed. Available at: [Link].

  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. National Institutes of Health. Available at: [Link].

  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Pennakem. Available at: [Link].

  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. National Institutes of Health. Available at: [Link].

  • A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. Available at: [Link].

  • Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry. Available at: [Link].

  • How hexafluoroisopropanol solvent promotes Diels-Alder cycloadditions: ab initio metadynamics simulations. ResearchGate. Available at: [Link].

Sources

A Comparative Guide to the Catalytic Efficiency of Chiral Ruthenium Catalysts for Asymmetric Ketone Reduction: Benchmarking a Novel 2,2,2-Trifluoro-1-furan-2-yl-ethanol Derived System

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for efficient and highly selective asymmetric catalysts is paramount, particularly in the pharmaceutical and fine chemical industries where the chirality of a molecule dictates its biological activity. Asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantioenriched secondary alcohols is a cornerstone of this field. For decades, Noyori-type catalysts, specifically ruthenium(II) complexes bearing N-sulfonylated diamine ligands, have been the gold standard, offering exceptional enantioselectivity and high yields for a broad range of substrates.

This guide provides an in-depth technical comparison of a proposed novel catalyst system derived from 2,2,2-Trifluoro-1-furan-2-yl-ethanol against the well-established benchmark, the Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst. While direct, head-to-head experimental data for the furan-derived catalyst is not yet prevalent in published literature, this guide will leverage established principles and data to provide a comprehensive and insightful projection of its potential performance. We will delve into the rationale behind the design of the novel catalyst, propose a synthetic strategy, and benchmark its theoretical advantages against the proven efficacy of the Noyori catalyst.

The Benchmark: Noyori's Ru(II)-TsDPEN Catalyst

The catalyst RuCl is a celebrated workhorse in asymmetric synthesis, renowned for its ability to reduce a wide array of ketones to their corresponding chiral alcohols with outstanding enantioselectivity and efficiency. Its success stems from a well-understood "metal-ligand bifunctional" mechanism where the ruthenium-hydride and the protonated amine of the ligand work in concert to deliver a hydride to the ketone in a stereochemically defined manner.[1]

Catalytic Performance of the Benchmark

The asymmetric transfer hydrogenation of acetophenone is a widely accepted benchmark reaction to evaluate the performance of such catalysts. The established Ru-TsDPEN system consistently delivers exceptional results in this transformation.

CatalystSubstrateProductYield (%)e.e. (%)Ref.
RuClAcetophenone(R)-1-Phenylethanol>95>98[2][3][4]

Table 1: Typical performance of the benchmark Ru-TsDPEN catalyst in the asymmetric transfer hydrogenation of acetophenone.

The Challenger: A Proposed 2,2,2-Trifluoro-1-furan-2-yl-ethanol Derived Catalyst

The rational design of new catalysts often involves the modification of existing successful scaffolds to enhance their properties. The introduction of fluorine atoms and heterocyclic moieties into a ligand framework can profoundly influence the catalyst's steric and electronic environment, potentially leading to improved activity and selectivity.

Here, we propose a novel catalyst system where the chiral ligand is derived from 2,2,2-Trifluoro-1-furan-2-yl-ethanol. This design incorporates two key structural features intended to enhance catalytic performance:

  • The Trifluoromethyl Group (CF₃): The high electronegativity of fluorine atoms can significantly alter the electronic properties of the ligand. The electron-withdrawing nature of the CF₃ group can increase the acidity of the alcohol precursor, potentially facilitating the formation of the active catalyst. Furthermore, fluorine can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the organization of the transition state and enhance stereoselectivity.

  • The Furan Ring: The furan moiety, a five-membered aromatic heterocycle, introduces a degree of rigidity and specific steric bulk to the ligand. The lone pair of electrons on the oxygen atom can also participate in coordination to the metal center or influence the electronic environment of the catalyst.

Proposed Synthesis of the Novel Catalyst

A plausible synthetic route to a ruthenium complex of a ligand derived from 2,2,2-Trifluoro-1-furan-2-yl-ethanol can be envisioned based on established methodologies for the synthesis of Noyori-type catalysts. A potential ligand could be a chiral amino alcohol or a diamine incorporating the 2,2,2-trifluoro-1-furan-2-yl-ethoxy moiety.

For instance, a chiral amino alcohol ligand could be synthesized from 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one via asymmetric reduction and subsequent functional group manipulations. The resulting chiral amino alcohol could then be reacted with a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂, to form the active catalyst.

G cluster_synthesis Proposed Synthesis of the Novel Catalyst Start 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one Step1 Asymmetric Reduction Start->Step1 e.g., Chiral Reducing Agent Step2 Functional Group Manipulation Step1->Step2 Ligand Chiral Ligand (e.g., amino alcohol) Step2->Ligand Catalyst Novel Ru-Complex Ligand->Catalyst Ru_prec [RuCl₂(p-cymene)]₂ Ru_prec->Catalyst

Caption: Proposed synthetic workflow for the novel furan-derived catalyst.

Head-to-Head Comparison: Established vs. Proposed

While awaiting direct experimental validation, we can project a comparative analysis based on the known effects of the structural modifications in the proposed catalyst.

FeatureRu-TsDPEN (Benchmark)Proposed Furan-Derived Catalyst (Hypothesized)Rationale for Hypothesized Performance
Ligand Synthesis Well-established, multi-step synthesis from commercially available precursors.Potentially a multi-step synthesis from a custom fluorinated starting material.The synthesis of the fluorinated furan-alcohol precursor may require specialized methods.
Catalyst Activity High turnover numbers (TON) and turnover frequencies (TOF) are well-documented.Potentially higher activity.The electron-withdrawing CF₃ group could enhance the Lewis acidity of the ruthenium center, potentially accelerating the catalytic cycle.
Enantioselectivity Excellent (often >98% e.e.).Potentially comparable or even superior.The rigid furan moiety and the unique steric and electronic properties of the CF₃ group could create a more defined chiral pocket, leading to enhanced facial discrimination of the prochiral ketone.
Substrate Scope Broad, with high efficiency for a wide range of aryl and alkyl ketones.Expected to be broad, with potential for unique selectivity for certain substrates.The furan ring might exhibit specific interactions with substrates containing heterocyclic moieties.
Stability Generally stable and can be handled in air for short periods.Stability would need to be experimentally determined.Fluorinated compounds often exhibit enhanced thermal and chemical stability.

The Underlying Science: A Mechanistic Perspective

The catalytic cycle of Noyori-type catalysts for asymmetric transfer hydrogenation is believed to proceed via an outer-sphere mechanism. The key steps involve the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon of the ketone, while the N-H proton of the ligand protonates the carbonyl oxygen in a concerted, six-membered transition state.

G Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_active [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_active Activation TS Six-membered Transition State Ru_active->TS Product_complex [Ru]-Product Complex TS->Product_complex Product_complex->Ru_active Release Product Chiral Alcohol (R₂CHOH) Product_complex->Product Ketone Ketone (R₂C=O) Ketone->TS H_donor Hydrogen Donor (e.g., HCOOH/NEt₃) H_donor->Ru_active Regeneration

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

In the case of the proposed furan-derived catalyst, the electronic and steric modifications are expected to influence the stability and reactivity of the key intermediates in this cycle. The electron-withdrawing trifluoromethyl group could make the ruthenium center more electrophilic, potentially enhancing its interaction with the hydrogen donor and facilitating the formation of the active hydride species. The rigid furan ring, in conjunction with the bulky trifluoromethyl group, would play a crucial role in defining the geometry of the transition state, thereby dictating the enantioselectivity of the hydride transfer.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of the benchmark catalyst and its application in the asymmetric transfer hydrogenation of acetophenone are provided below.

Synthesis of the Benchmark Catalyst: RuCl(R,R)-TsDPEN

This procedure is adapted from established literature methods.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 eq) and (R,R)-TsDPEN (2.2 eq) in anhydrous DCM.

  • Stir the resulting orange solution at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Reduce the volume of the solvent under vacuum.

  • Add anhydrous diethyl ether to precipitate the product.

  • Filter the orange solid, wash with diethyl ether, and dry under vacuum to yield RuCl.

Asymmetric Transfer Hydrogenation of Acetophenone using the Benchmark Catalyst

Materials:

  • RuCl

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Argon or Nitrogen atmosphere

Procedure:

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a Schlenk flask under an inert atmosphere, dissolve the RuCl catalyst (e.g., 0.1-1 mol%) in the anhydrous solvent.

  • Add acetophenone (1.0 eq).

  • Add the formic acid/triethylamine mixture (e.g., 1.5-5 eq of formic acid).

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).

  • Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Conclusion and Future Outlook

The Ru-TsDPEN catalyst remains a formidable benchmark in the field of asymmetric transfer hydrogenation, with a proven track record of high efficiency and enantioselectivity. The proposed catalyst derived from 2,2,2-Trifluoro-1-furan-2-yl-ethanol represents a promising, rationally designed alternative that leverages the unique properties of fluorine and a heterocyclic moiety to potentially enhance catalytic performance.

While this guide provides a theoretical framework for comparison, the ultimate validation of the novel catalyst's efficacy will depend on rigorous experimental investigation. Future work should focus on the synthesis of the proposed ligand and its ruthenium complex, followed by a systematic evaluation of its catalytic activity and selectivity in the asymmetric transfer hydrogenation of a range of ketone substrates. A direct comparison with the Ru-TsDPEN benchmark under identical conditions will be crucial to definitively assess its potential as a next-generation catalyst for asymmetric synthesis. The insights gained from such studies will not only validate the design principles discussed herein but also contribute to the broader understanding of how fluorine and heterocyclic scaffolds can be harnessed to develop more efficient and selective catalysts.

References

  • Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc.1995 , 117 (28), 7562–7563. [Link]

  • Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997 , 30 (2), 97–102. [Link]

  • Ikariya, T.; Murata, K.; Noyori, R. Bifunctional Transition Metal-Based Molecular Catalysts for Asymmetric Reactions. Org. Biomol. Chem.2006 , 4 (3), 393-406. [Link]

  • Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006 , 35, 226-236. [Link]

  • Mishra, P.; Bhanage, B. M. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality2021 , 33 (7), 337-378. [Link]

  • Vyas, V. K.; Bhanage, B. M.; Wills, M. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. J. Organomet. Chem.2018 , 875, 72-79. [Link]

  • Ikariya, T.; Hashiguchi, S.; Murata, K.; Noyori, R. Preparation of Optically Active (R,R)-Hydrobenzoin from Racemic Benzoin via Asymmetric Transfer Hydrogenation. Org. Synth.2005 , 82, 10. [Link]

  • Cheung, F. K.; Clarke, M. L. Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Top. Catal.2008 , 48, 1-4. [Link]

  • Sole, R.; Bortoluzzi, M.; Spannenberg, A.; Tin, S.; Beghetto, V.; de Vries, J. G. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Trans.2021 , 50, 1478-1488. [Link]

  • Kmieciak, A.; Krzeminski, M. Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Proceedings2019 , 18, 14. [Link]

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41, 2008-2022. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]

  • Zanotti-Gerosa, A.; Hems, W.; Groarke, M.; Hancock, F. Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technol. Rev.2005 , 49, 158-165. [Link]

  • Hayes, A. M.; Morris, D. J.; Clarkson, G. J.; Wills, M. Asymmetric transfer hydrogenation of ketones using N-alkylated TsDPEN ligands. Org. Lett.2004 , 6 (17), 2941–2944. [Link]

  • Chem-Station. Noyori Asymmetric Hydrogenation. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Wu, X.; Li, X.; King, F.; De Leseleuc, M.; Yudin, A. K. Ruthenium-catalysed synthesis of chiral exocyclic allylic alcohols via chemoselective transfer hydrogenation of 2-arylidene cycloalkanones. Green Chem.2014 , 16, 4767-4771. [Link]

  • Sandoval, C. A.; Ohkuma, T.; Utsumi, N.; Tsutsumi, K.; Murata, K.; Noyori, R. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral η6-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chem. Asian J.2006 , 1, 102-110. [Link]

  • G, S.; P, A. K.; R, R.; S, S. Chiral‐at‐Ruthenium Catalyst with Sterically Demanding Furo[3,2‐b]pyridine Ligands. ChemCatChem2021 , 13, 4268-4272. [Link]

  • Khan, I.; Iqbal, J.; Ali, S.; Shah, A.; Chughtai, A. H.; Ahmad, I. Synthesis of ruthenium complexes and their catalytic applications: A review. J. Saudi Chem. Soc.2022 , 26, 101442. [Link]

  • Funk, T. W.; Berlin, J. M.; Grubbs, R. H. Synthesis and Catalytic Activity of Ruthenium–Indenylidene Complexes for Olefin Metathesis. J. Chem. Educ.2006 , 83, 746. [Link]

  • Seiders, J. R.; Ward, D. W.; Grubbs, R. H. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. Org. Lett.2001 , 3, 3225-3228. [Link]

  • Wu, J.; Liao, J. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules2024 , 29, 3474. [Link]

  • Joó, F. Synthesis and catalytic applications of Ru(II)-complexes containing phosphaurotropine (pta) and its N-alkylated derivatives. Coord. Chem. Rev.2021 , 448, 214170. [Link]

  • Zhang, Z.; Wang, Z.; Chen, D.; Kuang, Y.; Li, Y. Synthesis of Ruthenium Catalysts with a Chiral Arene Ligand Derived from Natural Camphor. Chin. J. Chem.2016 , 34, 1241-1245. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the Safe Handling of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

For the vanguard of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily endeavor. With this innovation comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 2,2,2-Trifluoro-1-furan-2-yl-ethanol, a compound combining the potent characteristics of a fluorinated alcohol with a furan moiety. Our focus extends beyond mere procedural instruction to instill a deep understanding of the "why" behind each safety measure, empowering you to cultivate a self-validating culture of safety.

Hazard Analysis: A Tale of Two Moieties

The risk profile of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is best understood by considering its constituent parts: the trifluoroethanol group and the furan ring.

  • The Trifluoroethanol Component: The trifluoromethyl group (CF3) is highly electron-withdrawing, which significantly increases the acidity of the alcohol. This moiety is known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] It can cause severe eye irritation and damage.[2][3][4][5][6][7] Chronic exposure may lead to organ damage, and it is also a suspected reproductive toxin.[1][2][6][7][8] The trifluoroethanol portion also contributes to the compound's flammability.[1][2][6][8]

  • The Furan Moiety: Furan and its derivatives are known for their potential to form explosive peroxides upon exposure to air and light.[9] They are also often flammable and can be harmful if swallowed or inhaled, with some derivatives suspected of being carcinogenic and causing genetic defects.[9][10]

Therefore, 2,2,2-Trifluoro-1-furan-2-yl-ethanol must be treated as a hazardous substance with acute and chronic health risks, as well as physical hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must conform to ANSI Z87.1 standards. A face shield worn over goggles is crucial to protect against splashes, which can cause severe eye damage due to the trifluoroethanol component.[5][9]
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-resistant lab coat is highly recommended due to the flammability of the compound.[9] Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or degradation before use and replace them immediately if contaminated.[9]
Respiratory Protection Certified chemical fume hoodAll manipulations of 2,2,2-Trifluoro-1-furan-2-yl-ethanol must be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of harmful vapors.[11][12]
Footwear Closed-toe shoesShoes must fully cover the feet to protect against spills.[9][10]

This comprehensive PPE ensemble is designed to prevent all routes of exposure: dermal, ocular, and inhalation.

Operational Plan for Safe Handling

A systematic workflow is essential to mitigate risks during the handling of 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and SOPs PPE Don Appropriate PPE Prep->PPE Hood Verify Fume Hood Functionality PPE->Hood Weigh Weigh/Measure in Fume Hood Hood->Weigh Reaction Perform Reaction in Fume Hood Weigh->Reaction Transfer Transfer with Care Reaction->Transfer Decon Decontaminate Glassware Transfer->Decon Waste Segregate Waste Decon->Waste Dispose Dispose of Waste Properly Waste->Dispose Doff Doff PPE Correctly Dispose->Doff

Caption: A logical workflow for the safe handling of 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Handling:

    • Conduct all weighing, measuring, and transferring of the compound inside the fume hood.

    • Ground all equipment when transferring significant quantities to prevent static discharge, which could ignite flammable vapors.[8]

    • Keep containers tightly closed when not in use to minimize vapor exposure and prevent peroxide formation.[8][11]

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that has come into contact with the compound.

    • Segregate waste as detailed in the disposal plan below.

    • Properly doff and dispose of contaminated PPE.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is critical.

EmergencyResponse cluster_response Immediate Response Exposure Exposure Event Skin Skin Contact: Flush with water for 15 mins Exposure->Skin Eye Eye Contact: Flush with water for 15 mins Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Seek immediate medical attention Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Caption: Immediate actions to take in case of an emergency involving 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Storage:

  • Store 2,2,2-Trifluoro-1-furan-2-yl-ethanol in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, direct sunlight, and sources of ignition.[8][11][13]

  • Store away from incompatible materials such as oxidizing agents, acids, and alkalis.[8]

  • Given the furan moiety, it is prudent to date the container upon opening and test for peroxides if stored for an extended period.

Disposal:

Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[12]

  • Waste Segregation: It is imperative to collect waste containing 2,2,2-Trifluoro-1-furan-2-yl-ethanol in a designated, labeled, and sealed container for halogenated organic waste.[12][14] Do not mix with non-halogenated waste streams, as this will increase disposal costs and complexity.[15]

  • Disposal Procedure: All chemical waste must be disposed of through your institution's hazardous waste management program. Never dispose of this chemical down the drain.[11][16]

By adhering to these principles of informed caution, you not only protect yourself and your colleagues but also uphold the integrity of your research and the environment.

References

  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Acessed through Google Vertex AI Search.
  • Personal protective equipment for handling 2-(Furan-3-yl)-1-tosylpyrrolidine - Benchchem. (n.d.). Acessed through Google Vertex AI Search.
  • Navigating the Safe Disposal of (6-Fluoronaphthalen-2-yl)methanol: A Procedural Guide - Benchchem. (n.d.). Acessed through Google Vertex AI Search.
  • Personal protective equipment for handling Furan-3-methanol-d2 - Benchchem. (n.d.). Acessed through Google Vertex AI Search.
  • Personal protective equipment for handling 1-(Furan-2-yl)ethanol - Benchchem. (n.d.). Acessed through Google Vertex AI Search.
  • 2,2,2- Trifluoroethanol MSDS. (2005, October 10). Acessed through Google Vertex AI Search.
  • Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (2025, March 31). Acessed through Google Vertex AI Search.
  • [Chemical Knowledge]:Specification for storage and transportation of trifluoroethanol. (n.d.). Acessed through Google Vertex AI Search.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 5). Acessed through Google Vertex AI Search.
  • SAFETY DATA SHEET. (2014, April 29). Acessed through Google Vertex AI Search.
  • Material Safety Data Sheet - 2,2,2-Trifluoroethanol - Cole-Parmer. (n.d.). Acessed through Google Vertex AI Search.
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.). Acessed through Google Vertex AI Search.
  • Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (n.d.). Acessed through Google Vertex AI Search.
  • 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS | CAS 75-8-9 MSDS - Loba Chemie. (2016, April 16). Acessed through Google Vertex AI Search.
  • 2 - SAFETY DATA SHEET. (2014, April 29). Acessed through Google Vertex AI Search.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Acessed through Google Vertex AI Search.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Acessed through Google Vertex AI Search.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Acessed through Google Vertex AI Search.
  • Disposal of Used/Unwanted Chemicals at UW-Madison. (n.d.). Acessed through Google Vertex AI Search.
  • [Withdrawn] How to dispose of industrial solvents that contain F gas - GOV.UK. (2014, December 31). Acessed through Google Vertex AI Search.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Acessed through Google Vertex AI Search.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.